2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide
Description
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Properties
IUPAC Name |
2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO2/c5-4(6,7)2-8-3(10)1-9/h9H,1-2H2,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFYMUAFBNFMMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NCC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide: A Fluorinated Building Block for Advanced Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of 2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide, a fluorinated building block with significant potential in pharmaceutical and life sciences research. This document is intended for researchers, scientists, and drug development professionals interested in leveraging the unique properties of fluorinated compounds to enhance the metabolic stability, binding affinity, and overall efficacy of therapeutic candidates.
Introduction
The strategic incorporation of fluorine into drug candidates is a well-established approach to modulate their physicochemical and pharmacokinetic properties. This compound (CAS Number: 1153759-00-2) is a valuable bifunctional molecule that combines a reactive hydroxyl group and a metabolically robust trifluoroethyl amide moiety.[1] This unique structure makes it an attractive starting material for the synthesis of more complex molecules with improved therapeutic profiles. This guide details the properties, a plausible synthetic route, and the potential applications of this compound in modern drug discovery.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis and for ensuring laboratory safety. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1153759-00-2 | [2] |
| Molecular Formula | C₄H₆F₃NO₂ | [1][2] |
| Molecular Weight | 157.09 g/mol | [2] |
| Physical Form | Liquid | [2] |
| Storage Temperature | Room Temperature | [1][2] |
Safety Information:
This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Synthesis of this compound
Proposed Synthetic Pathway: Amide Coupling
The reaction proceeds via the activation of the carboxylic acid group of glycolic acid by a coupling agent, followed by nucleophilic attack by the amine group of 2,2,2-trifluoroethylamine.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
This protocol is a general guideline based on standard amide coupling procedures.[3] Optimization of reaction conditions (e.g., temperature, reaction time, and solvent) may be necessary to achieve the best results.
Materials:
-
Glycolic acid
-
2,2,2-Trifluoroethylamine
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of glycolic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIEA (2.5 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 15-20 minutes to allow for the formation of the activated ester.
-
Slowly add 2,2,2-trifluoroethylamine (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Causality of Experimental Choices:
-
Coupling Agent: HATU and EDC are commonly used peptide coupling reagents that efficiently activate carboxylic acids for amidation with minimal side reactions.[3]
-
Base: DIEA is a non-nucleophilic base used to neutralize the acidic byproducts of the coupling reaction and to deprotonate the amine, facilitating its nucleophilic attack.[3]
-
Solvent: Anhydrous DMF is an excellent polar aprotic solvent for dissolving the reactants and facilitating the reaction.
-
Workup: The aqueous workup is designed to remove the coupling agent byproducts, unreacted starting materials, and the solvent.
Applications in Drug Development
The incorporation of the trifluoroethyl group is a widely employed strategy in medicinal chemistry to enhance the metabolic stability of drug candidates by blocking potential sites of oxidation.[4][5] The presence of the hydroxyl group in this compound provides a convenient handle for further chemical modifications, allowing for its integration into larger, more complex molecules.
A Versatile Scaffold for Bioactive Molecules
This building block can be utilized in the synthesis of a variety of therapeutic agents. The hydroxyl group can be functionalized to introduce other pharmacophoric features or to link the molecule to other scaffolds. For instance, it can be used in the synthesis of:
-
Enzyme Inhibitors: The trifluoroethyl amide moiety can mimic a peptide bond, making it a suitable component for the design of protease and other enzyme inhibitors. The hydroxyl group can be used to form key hydrogen bonding interactions within the active site of the target enzyme.
-
Novel Heterocyclic Systems: The hydroxyl group can serve as a precursor for cyclization reactions to form novel heterocyclic compounds, a common feature in many approved drugs.
-
PROTACs and Molecular Glues: The hydroxyl group can be used as an attachment point for linkers in the development of proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation technologies.
The use of fluorinated building blocks like this compound is a key strategy in modern drug discovery to improve the "drug-like" properties of new chemical entities.[6][7][8]
Conclusion
This compound is a valuable and versatile fluorinated building block for the synthesis of advanced drug candidates. Its unique combination of a reactive hydroxyl group and a metabolically stable trifluoroethyl amide makes it an attractive starting material for the development of novel therapeutics with enhanced pharmacokinetic and pharmacodynamic properties. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling its broader application in the research and development of next-generation medicines.
References
-
Grygorenko, O. O., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385291. [Link]
-
Grygorenko, O. O., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
-
Mykhailiuk, P. K. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(21), e202200365. [Link]
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Grygorenko, O. O., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. ResearchGate. [Link]
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Mykhailiuk, P. K. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ResearchGate. [Link]
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MySkinRecipes. This compound. [Link]
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MySkinRecipes. This compound. [Link]
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- 6. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide
Executive Summary
This technical guide provides a comprehensive overview of 2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide, a valuable fluorinated building block for researchers in drug development, medicinal chemistry, and materials science. While detailed experimental data for this specific molecule is sparse in public literature, this document consolidates available information and applies established chemical principles to provide a robust profile. We will cover its chemical identity, known physical properties, anticipated spectroscopic signature, a representative synthetic protocol, and the scientific rationale for its application in modern chemical research. The incorporation of the trifluoroethyl group offers significant advantages in modulating the pharmacokinetic properties of parent molecules, making this compound a strategic intermediate in the synthesis of novel chemical entities.[1][2]
Introduction: A Strategic Fluorinated Building Block
This compound (CAS: 1153759-00-2) is a bifunctional molecule featuring a primary alcohol, a secondary amide, and a terminal trifluoromethyl group. This unique combination of functional groups makes it an attractive intermediate for chemical synthesis.
The presence of the N-(2,2,2-trifluoroethyl) moiety is of particular interest to the pharmaceutical and agrochemical industries.[1][2] Strategic fluorination is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity, thereby improving its overall pharmacokinetic profile.[1] This guide serves as a foundational resource for scientists looking to incorporate this versatile building block into their research and development programs.
Caption: Chemical structure of this compound.
Chemical Identity and Physical Properties
Accurate identification is critical for regulatory compliance and experimental reproducibility. The key identifiers and known properties of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| CAS Number | 1153759-00-2 | |
| Molecular Formula | C₄H₆F₃NO₂ | [1][2] |
| Molecular Weight | 157.09 g/mol | [1][2] |
| InChI Key | WOFYMUAFBNFMMT-UHFFFAOYSA-N | |
| Physical Form | Liquid (at room temperature) | |
| Purity (Commercial) | ≥95% | |
| Storage | Store at room temperature | |
| Boiling Point | Data not available in public literature | |
| Melting Point | < 25 °C (inferred from liquid state) | |
| Density | Data not available in public literature | |
| Solubility | Data not available in public literature |
Anticipated Spectroscopic Profile
While experimental spectra for this specific compound are not widely published, its structure allows for the confident prediction of its key spectroscopic features. This theoretical analysis is invaluable for reaction monitoring and quality control.
¹H NMR Spectroscopy
In a typical deuterated solvent like CDCl₃ or DMSO-d₆, the proton NMR spectrum is expected to show four distinct signals:
-
-CH₂- (trifluoroethyl): A quartet in the range of 3.6-4.0 ppm. The signal is split into a quartet by the three adjacent fluorine atoms (³JHF ≈ 9-10 Hz).
-
-NH- (amide): A broad triplet in the range of 6.5-8.5 ppm. The broadening is due to quadrupole moments of the nitrogen atom and potential hydrogen bonding. The triplet arises from coupling to the adjacent -CH₂- group (³JHH ≈ 5-6 Hz).
-
-CH₂- (hydroxyacetyl): A singlet in the range of 4.0-4.2 ppm. The proximity to the carbonyl group deshields these protons.
-
-OH (alcohol): A broad singlet whose chemical shift is highly dependent on concentration and solvent, typically appearing between 2.0 and 5.0 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum should display four signals corresponding to the four unique carbon atoms:
-
-CF₃: A quartet around 123-126 ppm due to one-bond coupling with fluorine (¹JCF ≈ 280-285 Hz).
-
-CH₂- (trifluoroethyl): A quartet around 40-42 ppm due to two-bond coupling with fluorine (²JCF ≈ 30-35 Hz).
-
-CH₂- (hydroxyacetyl): A signal around 60-62 ppm.
-
C=O (amide): A signal in the downfield region, around 168-172 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides clear confirmation of the key functional groups. Expected characteristic absorption bands include:
-
O-H Stretch (alcohol): A broad band around 3300-3500 cm⁻¹.
-
N-H Stretch (amide): A moderate, sharp band around 3300 cm⁻¹.
-
C-H Stretch (aliphatic): Bands in the 2850-3000 cm⁻¹ region.
-
C=O Stretch (amide I band): A strong, sharp band around 1650-1680 cm⁻¹.
-
N-H Bend (amide II band): A band around 1550 cm⁻¹.
-
C-F Stretch: Strong, characteristic bands in the 1100-1300 cm⁻¹ region.
Synthesis and Purification Protocol
The most direct and reliable method for synthesizing this compound is through the amide coupling of glycolic acid and 2,2,2-trifluoroethylamine. The following protocol is a self-validating system designed for a standard laboratory setting. The use of a carbodiimide coupling agent with an additive like HOBt minimizes side reactions and promotes high yield.[3]
Caption: Proposed workflow for the synthesis of the title compound.
Detailed Experimental Protocol
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve glycolic acid (1.0 eq)[4] and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in an anhydrous solvent like dichloromethane (DCM) or a mixture of DCM/DMF (10:1).
-
Amine Addition: To the solution, add 2,2,2-trifluoroethylamine (1.05 eq).[5][6] Cool the reaction mixture to 0 °C in an ice bath.
-
Coupling Agent Addition: Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials.
-
Aqueous Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (aq.), saturated NaHCO₃ (aq.), and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield the pure liquid product.
-
Characterization: Confirm the identity and purity of the final compound using the spectroscopic methods outlined in Section 3.0.
Applications and Rationale in Drug Development
The utility of this compound stems from the predictable contributions of its constituent parts. Understanding this structure-activity relationship is key to its effective deployment in a research program.
Caption: Contribution of molecular fragments to physicochemical properties.
-
Metabolic Stability: The trifluoromethyl group is electronically withdrawing and sterically bulky. When positioned near a potential site of metabolism, it can act as a "metabolic shield," preventing enzymatic degradation (e.g., by Cytochrome P450 enzymes) and thereby increasing the half-life of a drug candidate.[1]
-
Lipophilicity and Permeability: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.
-
Binding Affinity: The strong C-F bond and the electron-withdrawing nature of the CF₃ group can alter the electronic profile of the amide, potentially leading to stronger and more specific interactions with biological targets.[1]
-
Hydrophilicity and Synthesis Handle: The primary alcohol provides a hydrophilic center, which can be used to balance the increased lipophilicity from the trifluoroethyl group. It also serves as a convenient chemical handle for further elaboration or conjugation to other molecules.
Safety and Handling
As a research chemical, this compound must be handled with appropriate care in a well-ventilated laboratory fume hood.
-
GHS Classification: The compound is classified with the GHS07 pictogram (Harmful/Irritant).
-
Hazard Statements:
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling this substance.
-
First Aid: In case of contact, wash skin thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If irritation persists or if ingested, seek immediate medical attention.
References
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link][1][2]
-
PubChem. (n.d.). 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link][7]
-
Google Patents. (n.d.). JP2009173621A - Method for producing 2-amino-n-(2,2,2,-trifluoroethyl)acetamide compound or salt thereof. Retrieved from [3]
-
PubChem. (n.d.). Glycolic Acid. National Center for Biotechnology Information. Retrieved from [Link][4]
-
Google Patents. (n.d.). CN101973888B - Preparation method of 2,2,2-trifluoroethylamine. Retrieved from [6]
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- 4. Glycolic Acid | HOCH2COOH | CID 757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,2,2-TRIFLUOROETHYLAMINE(753-90-2) 1H NMR spectrum [chemicalbook.com]
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"2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide" synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a valuable intermediate in organic and medicinal chemistry. The strategic incorporation of the trifluoroethyl moiety can enhance metabolic stability and binding affinity in drug candidates, making this compound a significant building block.[1] This document details a robust synthetic protocol via amide coupling, explains the rationale behind experimental choices, and outlines a full suite of analytical techniques for structural verification and purity assessment. It is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.
Introduction and Strategic Importance
This compound (Molecular Formula: C₄H₆F₃NO₂, Molecular Weight: 157.09 g/mol ) is a bifunctional molecule featuring a primary alcohol and a fluorinated amide.[1][2] The trifluoromethyl group is a key structural motif in modern pharmaceuticals and agrochemicals. Its strong electron-withdrawing nature can significantly alter the physicochemical properties of a molecule, including pKa, lipophilicity, and metabolic stability.[3][4] Consequently, this compound serves as a crucial intermediate for introducing the N-(2,2,2-trifluoroethyl)amide pharmacophore into more complex molecular architectures.[1]
This guide offers a detailed exploration of a practical synthetic route and the rigorous characterization required to confirm the identity and purity of the final product, ensuring its suitability for downstream applications.
Synthesis via Amide Coupling
The most direct and efficient synthesis of this compound involves the formation of an amide bond between a glycolic acid precursor and 2,2,2-trifluoroethylamine. Direct amidation of a carboxylic acid and an amine is typically slow and requires high temperatures, leading to potential side reactions. Therefore, the carboxylic acid must first be "activated" to facilitate the reaction under mild conditions.
Synthetic Scheme
Caption: General reaction scheme for the synthesis.
Mechanistic Considerations and Experimental Rationale
The core of this synthesis is a nucleophilic acyl substitution.
-
Activation of Glycolic Acid: Carboxylic acids are not sufficiently electrophilic to react readily with amines. Coupling reagents, such as N,N'-carbonyldiimidazole (CDI), are highly effective activators.[5] CDI reacts with glycolic acid to form a highly reactive acyl-imidazole intermediate, with the evolution of carbon dioxide gas. This intermediate is much more susceptible to nucleophilic attack. Other common coupling agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with an additive like 1-hydroxybenzotriazole (HOBt).[6]
-
Nucleophilic Amine: 2,2,2-Trifluoroethylamine is the nucleophile. It is a volatile liquid (boiling point 36-37 °C) and is often supplied as a more stable hydrochloride salt (C₂H₅ClF₃N) for easier handling.[5][7] If the salt form is used, a non-nucleophilic organic base, such as triethylamine (TEA), must be added to the reaction mixture. The base neutralizes the hydrochloride, liberating the free amine in situ to participate in the reaction.[5] An equimolar amount of base is required for this neutralization.
-
Solvent Selection: The reaction should be conducted in an aprotic, water-immiscible solvent to prevent hydrolysis of the activated intermediate and to simplify the workup procedure. Solvents such as ethyl acetate or isopropyl acetate are particularly suitable.[5]
Detailed Experimental Protocol
This protocol is a representative procedure based on established amide coupling methodologies. Researchers should always perform a thorough risk assessment before conducting any experiment.
Materials and Reagents:
-
Glycolic acid
-
N,N'-Carbonyldiimidazole (CDI)
-
2,2,2-Trifluoroethylamine hydrochloride
-
Triethylamine (TEA)
-
Ethyl Acetate (anhydrous)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry, round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add glycolic acid (1.0 eq).
-
Activation: Dissolve the glycolic acid in anhydrous ethyl acetate. Add CDI (1.05 eq) portion-wise at room temperature. Stir the mixture for 1-2 hours. Evolution of CO₂ gas should be observed as the acyl-imidazole intermediate forms.
-
Amine Addition: In a separate flask, dissolve 2,2,2-trifluoroethylamine hydrochloride (1.0 eq) and triethylamine (1.1 eq) in anhydrous ethyl acetate.
-
Coupling Reaction: Add the amine solution dropwise to the activated glycolic acid mixture. Allow the reaction to stir at room temperature overnight. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine. Each wash helps to remove unreacted starting materials, the triethylamine hydrochloride salt, and other water-soluble impurities.
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.
Characterization and Structural Elucidation
Rigorous characterization is essential to confirm the successful synthesis of the target compound and to assess its purity. The following section outlines the expected results from standard analytical techniques.
Spectroscopic Data Summary
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to OH, CH₂ (adjacent to OH), NH, and CH₂ (adjacent to CF₃) protons. |
| ¹³C NMR | Resonances for the carbonyl (C=O), hydroxymethylene (CH₂OH), and trifluoroethylmethylene (CH₂CF₃) carbons. |
| ¹⁹F NMR | A single signal (triplet) characteristic of the CF₃ group coupled to the adjacent CH₂ group. |
| IR Spectroscopy | Characteristic absorption bands for O-H, N-H, C=O (Amide I), and C-F bonds.[8] |
| Mass Spectrometry | Molecular ion peak confirming the molecular weight of 157.09 g/mol .[1][2] |
Detailed Spectroscopic Analysis
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 7.0 - 7.5 | br s | 1H | NH | Amide protons are often broad and their shift is concentration-dependent. |
| ~ 4.20 | s | 2H | HO-CH₂ | Singlet due to the absence of adjacent protons. |
| ~ 3.95 | q | 2H | CH₂ -CF₃ | Quartet due to coupling with the three fluorine atoms (³JHF). |
| ~ 2.5 - 3.5 | br s | 1H | OH | Hydroxyl proton signal is typically broad and its position is variable. |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 171 | C =O | Typical chemical shift for an amide carbonyl carbon. |
| ~ 124 (q) | C F₃ | The carbon is strongly deshielded by three fluorine atoms and appears as a quartet due to ¹JCF coupling. |
| ~ 61 | HO-C H₂ | Aliphatic carbon attached to an oxygen atom. |
| ~ 42 (q) | C H₂-CF₃ | Aliphatic carbon adjacent to a CF₃ group, appearing as a quartet due to ²JCF coupling. |
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~ 3300 | Strong, Broad | O-H and N-H Stretch |
| ~ 2960 | Medium | C-H Stretch (sp³) |
| ~ 1670 | Strong | C=O Stretch (Amide I)[8] |
| ~ 1550 | Strong | N-H Bend (Amide II)[8] |
| ~ 1100-1300 | Very Strong | C-F Stretch |
Mass Spectrometry (MS):
-
Method: Electrospray Ionization (ESI) is suitable for this polar molecule.
-
Expected Ion: In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 158.06.
-
Fragmentation: Key fragments may include the loss of water [M+H - H₂O]⁺, or cleavage at the amide bond. The presence of the trifluoromethyl group often leads to characteristic fragmentation patterns.[9]
Characterization Workflow and Protocols
Caption: Workflow for analytical characterization.
Sample Preparation Protocols:
-
NMR: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
IR: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For an oil or liquid, a thin film can be prepared between two salt plates (e.g., NaCl).
-
MS (ESI): Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid to promote protonation.
Conclusion
This guide has presented a reliable and well-documented pathway for the synthesis of this compound. The use of CDI as a coupling agent provides a mild and efficient method for the crucial amide bond formation. Furthermore, a comprehensive analytical workflow employing NMR, IR, and mass spectrometry has been detailed to ensure unambiguous structural confirmation and purity assessment of the final product. This foundational knowledge is critical for scientists leveraging this versatile fluorinated building block in the development of novel pharmaceuticals and advanced materials.
References
- Deutsch, A., Glas, H., Hoffmann-Röder, A., & Deutsch, C. (2014). Synthesis of functionalized α-trifluoroethyl amine scaffolds via Grignard addition to N-aryl hemiaminal ethers. RSC Publishing.
- MySkinRecipes. (n.d.). This compound. MySkinRecipes.
- ResearchGate. (n.d.). One‐step synthesis of N‐trifluoromethyl amides.
- BenchChem. (n.d.). A Technical Guide to the Spectroscopic Characterization of N-substituted Acetamides. BenchChem.
- Google Patents. (n.d.). Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
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- ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components.
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Spectroscopic Characterization of 2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic properties of the fluorinated amide, 2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize spectroscopic techniques for molecular characterization. The guide offers a detailed examination of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Each section presents a thorough interpretation of the expected spectral features, grounded in fundamental principles of spectroscopy and supported by established literature. Furthermore, this guide furnishes detailed, field-proven protocols for the acquisition of high-quality spectroscopic data, ensuring scientific integrity and reproducibility. The synthesis of the title compound is also briefly discussed to provide context for potential impurities and aid in the interpretation of analytical data.
Introduction
This compound is a small, fluorinated organic molecule with potential applications as a building block in medicinal chemistry and materials science.[1] The incorporation of a trifluoroethyl group can significantly influence the pharmacokinetic and physicochemical properties of larger molecules, such as metabolic stability and binding affinity. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for tracking its incorporation into more complex structures. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, FT-IR, and mass spectra, offering a foundational reference for researchers working with this compound.
The structure of this compound, with its combination of a primary alcohol, a secondary amide, and a trifluoroethyl group, gives rise to a unique and informative spectroscopic profile. This guide will deconstruct the anticipated signals in each spectroscopic technique, explaining the underlying principles that govern their appearance.
Synthesis Overview
While a variety of synthetic routes can be envisioned for the preparation of this compound, a common approach involves the acylation of 2,2,2-trifluoroethylamine with a protected hydroxyacetic acid, followed by deprotection. For instance, acetoxyacetyl chloride could be reacted with 2,2,2-trifluoroethylamine, followed by hydrolysis of the acetate ester to yield the desired product. Another potential route involves the direct reaction of glycolic acid with 2,2,2-trifluoroethylamine in the presence of a suitable coupling agent.[2]
A documented synthesis of a related compound, N-(2,2,2-Trifluoro-1-hydroxyethyl)-acetamide, involves the reaction of 2,2,2-trifluoro-1-methoxyethanol with acetamide.[3] While this produces a structural isomer, the general principles of amide formation are relevant.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show four distinct signals, corresponding to the four different proton environments in the molecule.
| Signal | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| δ 7.5-8.5 | Broad singlet | 1H | -NH - | |
| δ 4.1-4.3 | Quartet | 2H | -CH ₂-CF₃ | |
| δ 4.0-4.2 | Singlet | 2H | HO-CH ₂- | |
| δ 2.5-3.5 | Broad singlet | 1H | -OH |
Interpretation of ¹H NMR Spectrum
-
Amide Proton (-NH-): The amide proton is expected to appear as a broad singlet in the downfield region (δ 7.5-8.5 ppm). Its chemical shift can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.
-
Methylene Protons adjacent to CF₃ (-CH₂-CF₃): These protons are adjacent to the highly electronegative trifluoromethyl group, which deshields them, causing them to resonate at a relatively downfield position (δ 4.1-4.3 ppm). The signal is expected to be a quartet due to coupling with the three neighboring fluorine atoms (³JHF).
-
Methylene Protons adjacent to OH (HO-CH₂-): These protons are attached to a carbon bearing a hydroxyl group. The electronegativity of the oxygen atom will cause a downfield shift, predicted to be in the range of δ 4.0-4.2 ppm. This signal is expected to be a singlet as there are no adjacent protons to couple with.
-
Hydroxyl Proton (-OH): The hydroxyl proton signal is typically a broad singlet and its chemical shift is highly variable (δ 2.5-3.5 ppm), depending on factors like solvent, concentration, and temperature, due to hydrogen bonding and chemical exchange.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum is predicted to show three distinct signals for the carbon atoms in the molecule.
| Predicted Chemical Shift (ppm) | Assignment |
| δ 170-175 | C =O (Amide carbonyl) |
| δ 123-127 (quartet) | -C F₃ |
| δ 60-65 | HO-C H₂- |
| δ 40-45 (quartet) | -C H₂-CF₃ |
Interpretation of ¹³C NMR Spectrum
-
Amide Carbonyl (C=O): The carbonyl carbon of the amide group is expected to be the most downfield signal, appearing in the range of δ 170-175 ppm.
-
Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will be significantly influenced by the three attached fluorine atoms. It is predicted to appear as a quartet in the range of δ 123-127 ppm due to one-bond coupling with the fluorine atoms (¹JCF).
-
Hydroxymethyl Carbon (HO-CH₂-): The carbon atom bonded to the hydroxyl group is expected to resonate in the range of δ 60-65 ppm.
-
Methylene Carbon adjacent to CF₃ (-CH₂-CF₃): This carbon atom will also be influenced by the adjacent trifluoromethyl group, appearing as a quartet in the range of δ 40-45 ppm due to two-bond coupling with the fluorine atoms (²JCF).
NMR Experimental Protocol
The following is a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules.[4][5][6]
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical and can influence the chemical shifts of exchangeable protons.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C) to maximize sensitivity.[5]
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a standard pulse sequence (e.g., a 30° or 45° pulse).
-
Set the acquisition time to at least 2-4 seconds.
-
Use a relaxation delay of 1-5 seconds.
-
Acquire a sufficient number of scans (typically 8 to 64) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Use a standard pulse sequence with proton decoupling.
-
A sufficient number of scans (typically 1024 or more) is required due to the low natural abundance of ¹³C.[7]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Integrate the signals in the ¹H spectrum.
-
Infrared (IR) Spectroscopy
FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C=O, and C-F bonds.
Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3400-3200 | Strong, Broad | O-H stretch | Alcohol (H-bonded) |
| 3350-3310 | Medium | N-H stretch | Secondary Amide |
| 1680-1640 | Strong | C=O stretch (Amide I) | Amide |
| 1560-1540 | Medium | N-H bend (Amide II) | Amide |
| 1300-1100 | Strong | C-F stretch | Trifluoromethyl |
| 1200-1000 | Strong | C-O stretch | Primary Alcohol |
Interpretation of FT-IR Spectrum
-
O-H and N-H Stretching Region: A broad and strong absorption band is expected in the 3400-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration of an intermolecularly hydrogen-bonded alcohol. Overlapping with this, a medium-intensity N-H stretching band of the secondary amide is anticipated around 3350-3310 cm⁻¹.
-
Carbonyl Stretching (Amide I): A strong and sharp absorption band between 1680 and 1640 cm⁻¹ is a definitive indicator of the C=O stretching vibration of the amide functional group.
-
N-H Bending (Amide II): The N-H bending vibration of the secondary amide is expected to appear as a medium-intensity band in the 1560-1540 cm⁻¹ region.
-
C-F Stretching Region: The presence of the trifluoromethyl group will give rise to very strong and characteristic absorption bands in the 1300-1100 cm⁻¹ region due to C-F stretching vibrations.
-
C-O Stretching Region: A strong absorption band in the 1200-1000 cm⁻¹ range is expected for the C-O stretching vibration of the primary alcohol.
FT-IR Experimental Protocol
The following is a general procedure for acquiring an FT-IR spectrum of a liquid or solid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.[8][9][10]
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize.
-
Background Spectrum:
-
Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum. This will subtract the absorbance of the atmosphere (CO₂ and H₂O) and the ATR crystal from the sample spectrum.[9]
-
-
Sample Analysis:
-
Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
For solid samples, apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrum Data (Electron Ionization)
-
Molecular Ion (M⁺): m/z = 157.03
-
Major Predicted Fragments:
| m/z | Predicted Fragment Ion | Possible Fragmentation Pathway |
| 126 | [M - CH₂OH]⁺ | α-cleavage, loss of the hydroxymethyl radical |
| 100 | [M - C₂H₂FO]⁺ | Rearrangement and loss of a neutral fragment |
| 83 | [CF₃CH₂]⁺ | Cleavage of the N-C bond |
| 74 | [HOCH₂C(O)NH]⁺ | Cleavage of the N-CH₂ bond |
| 69 | [CF₃]⁺ | Cleavage of the CH₂-CF₃ bond |
| 44 | [C(O)NH₂]⁺ | α-cleavage |
Interpretation of Mass Spectrum
Upon electron ionization (EI), this compound is expected to produce a molecular ion peak at m/z 157, corresponding to its molecular weight.[11] EI is a "hard" ionization technique, and thus, significant fragmentation is anticipated.[12][13]
-
α-Cleavage: The bonds adjacent to the carbonyl group and the hydroxyl group are susceptible to cleavage. Loss of the hydroxymethyl radical (•CH₂OH) would result in a fragment at m/z 126. Cleavage adjacent to the carbonyl group could lead to the formation of a fragment at m/z 44.
-
Cleavage of the Amide Bond: The C-N bond of the amide can cleave, leading to fragments corresponding to the acyl and amine portions of the molecule.
-
Loss of the Trifluoromethyl Group: The C-C bond between the methylene and trifluoromethyl groups can break, leading to the formation of the stable trifluoromethyl cation at m/z 69.
Mass Spectrometry Experimental Protocol (Electron Ionization)
The following is a general procedure for acquiring a mass spectrum of a volatile organic compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.[12][14]
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent (e.g., methanol or dichloromethane).
-
GC-MS System Setup:
-
Set the GC oven temperature program to ensure the separation of the analyte from the solvent and any impurities.
-
Set the injector temperature and transfer line temperature to ensure efficient vaporization of the sample without thermal decomposition.
-
Use a suitable GC column (e.g., a non-polar or medium-polarity column).
-
-
Mass Spectrometer Parameters:
-
Set the ion source to electron ionization (EI) mode.
-
Use a standard electron energy of 70 eV.[13]
-
Set the mass range to be scanned (e.g., m/z 40-400).
-
Set the scan speed to acquire several spectra across the chromatographic peak.
-
-
Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The data system will record the mass spectra of the eluting compounds.
-
Data Analysis:
-
Identify the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum from this peak.
-
Identify the molecular ion peak and the major fragment ions.
-
Compare the obtained spectrum with a library of known spectra for confirmation, if available.
-
Visualization of Workflows
Spectroscopic Analysis Workflow
Caption: General workflow for the spectroscopic characterization of a chemical compound.
Logical Relationship of Spectroscopic Data
Caption: Relationship between molecular properties and spectroscopic techniques.
Conclusion
This technical guide provides a detailed predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By combining theoretical predictions with established spectroscopic principles and detailed experimental protocols, this document serves as a valuable resource for the identification, characterization, and quality control of this important fluorinated building block. The provided workflows and interpretations aim to empower researchers in their application of spectroscopic methods for the advancement of chemical and pharmaceutical research.
References
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-
University of Missouri-St. Louis. (n.d.). Common NMR experiments and the time it takes to run them. Retrieved from [Link]
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-
Michigan State University. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]
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Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved from [Link]
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-
Wikipedia. (2023, December 29). Electron ionization. Retrieved from [Link]
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Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
-
Van Bramer, S. (2022, July 3). 3.1: Electron Ionization. Chemistry LibreTexts. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide in Organic Solvents
Foreword: Navigating the Solubility Landscape of Fluorinated Amides
In the realm of drug discovery and development, understanding the solubility of a compound is a cornerstone of its progression from a laboratory curiosity to a potential therapeutic agent. Poor solubility can precipitate a cascade of challenges, from inconsistent results in biological assays to formidable hurdles in formulation and bioavailability. This guide is dedicated to a molecule of significant interest: 2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide (CAS No. 1153759-00-2).[1] The presence of both a hydroxyl and a trifluoroethyl group on an acetamide backbone presents a unique and complex solubility profile. This document provides a comprehensive exploration of the theoretical underpinnings of its solubility in organic solvents, coupled with a robust, field-proven experimental protocol for its empirical determination. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge and practical tools to confidently assess and leverage the solubility characteristics of this and similar fluorinated compounds.
Deconstructing the Molecule: Theoretical Considerations for Solubility
The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like."[2][3] This adage is a simplified representation of the complex interplay of intermolecular forces between solute and solvent molecules. To anticipate the solubility of this compound, we must first dissect its molecular architecture.
The Trifluoromethyl Group: A Double-Edged Sword
The trifluoromethyl (CF3) group is a powerful modulator of molecular properties in medicinal chemistry.[4] Its strong electron-withdrawing nature and high electronegativity significantly influence the molecule's electronic distribution and lipophilicity.[4][5] This can enhance metabolic stability and, in many cases, increase lipophilicity, which can improve a compound's ability to traverse cellular membranes.[4] However, the impact of trifluorination on solubility is not always straightforward. While it can enhance solubility in non-polar organic solvents, its effect on interactions with polar solvents can be more nuanced.[6] The inductive effect of the trifluoromethyl group can also influence the acidity of nearby protons, which can play a role in specific solvent interactions.[6]
The Hydroxyl and Amide Moieties: Architects of Hydrogen Bonding
The presence of both a hydroxyl (-OH) group and a secondary amide (-CONH-) linkage endows this compound with the capacity for extensive hydrogen bonding.[7][8] Both the hydroxyl hydrogen and the amide N-H can act as hydrogen bond donors, while the oxygen atoms of the hydroxyl and carbonyl groups, as well as the nitrogen of the amide, can serve as hydrogen bond acceptors. This dual capability for hydrogen bonding suggests a strong potential for solubility in polar, protic solvents such as alcohols. The ability of amides to form hydrogen bonds is a key determinant of their physical properties, including their generally high boiling points and solubility in water.[8][9]
Predicting Solubility: A Qualitative Framework
Based on the structural features of this compound, we can formulate a qualitative hypothesis regarding its solubility in various classes of organic solvents:
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): High solubility is anticipated due to the strong potential for hydrogen bonding between the solute's hydroxyl and amide groups and the solvent's hydroxyl group.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): Good solubility is expected. While these solvents cannot donate hydrogen bonds, their polar nature and ability to accept hydrogen bonds will facilitate favorable dipole-dipole interactions and hydrogen bonding with the solute's donor groups.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Low solubility is predicted. The significant polarity and hydrogen bonding capabilities of the solute are mismatched with the non-polar, dispersion-force-dominated nature of these solvents.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility may be observed. These solvents have some polarity and can act as weak hydrogen bond acceptors, potentially leading to some level of dissolution.
Empirical Determination of Solubility: A Validated Experimental Protocol
While theoretical predictions provide valuable guidance, empirical determination of solubility remains the gold standard. The shake-flask method is a widely recognized and reliable technique for measuring the equilibrium solubility of a compound.[10][11][12] This protocol outlines a detailed, step-by-step methodology for determining the solubility of this compound.
The Shake-Flask Method: A Step-by-Step Guide
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound (liquid form)[1]
-
Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, toluene, hexane) of high purity
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The key is to ensure that a visible excess of the undissolved solute remains, indicating that the solution is saturated.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow for the sedimentation of the excess solute.
-
For a more complete separation, centrifuge the vials at a moderate speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant from each vial using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining undissolved microparticles.
-
Dilute the filtered samples with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
-
Calculation of Solubility:
-
Using the concentration determined by HPLC and the dilution factor, calculate the solubility of this compound in each organic solvent. Express the results in appropriate units (e.g., mg/mL or mol/L).
-
Diagram of the Experimental Workflow
Caption: Workflow for the shake-flask solubility determination method.
Data Presentation and Interpretation
The quantitative solubility data obtained from the experimental protocol should be summarized in a clear and concise table for easy comparison.
| Solvent Class | Solvent | Polarity Index | Hydrogen Bonding | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |
| Polar Protic | Methanol | 5.1 | Donor & Acceptor | High | Data to be filled |
| Ethanol | 4.3 | Donor & Acceptor | High | Data to be filled | |
| Polar Aprotic | Acetone | 5.1 | Acceptor | Good | Data to be filled |
| Acetonitrile | 5.8 | Acceptor | Good | Data to be filled | |
| DMSO | 7.2 | Acceptor | Good | Data to be filled | |
| Chlorinated | Dichloromethane | 3.1 | Weak Acceptor | Moderate | Data to be filled |
| Non-Polar | Toluene | 2.4 | None | Low | Data to be filled |
| Hexane | 0.1 | None | Low | Data to be filled |
Analysis of Expected Results
The experimentally determined solubility values are expected to correlate with the theoretical predictions. A high degree of solubility in polar protic and aprotic solvents would confirm the dominant role of hydrogen bonding and polar interactions in the dissolution of this compound. Conversely, low solubility in non-polar solvents would underscore the energetic unfavorability of disrupting the strong solute-solute interactions without the compensation of strong solute-solvent interactions.
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By integrating theoretical principles with a detailed experimental protocol, researchers are empowered to generate reliable solubility data that is critical for advancing drug discovery and development projects. The unique interplay of the trifluoromethyl group with the hydroxyl and amide functionalities makes this compound an interesting case study in the complexities of solubility. Future work could explore the temperature dependence of solubility and the impact of pH on its solubility in aqueous-organic solvent mixtures, further enriching our understanding of this promising molecule.
References
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- How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate.
- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31). Regulations.gov.
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The Hydroxyacetamide Moiety: A Strategic Tool in Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
Introduction: Beyond the Hydroxamate, A Refined Approach to Metalloenzyme Inhibition
In the landscape of medicinal chemistry, the pursuit of potent and selective enzyme inhibitors is a perpetual endeavor. For metalloenzymes, particularly those bearing a zinc ion in their active site, the hydroxamic acid moiety has long been a dominant pharmacophore, prized for its potent zinc-chelation ability. However, this high affinity is often a double-edged sword, contributing to off-target effects, metabolic instability, and potential toxicity concerns.[1] This has spurred the exploration of bioisosteric replacements that can retain the crucial zinc-binding function while offering a more favorable pharmacological profile. Among these, the hydroxyacetamide moiety has emerged as a compelling and strategically valuable functional group.
This technical guide provides a comprehensive exploration of the role of the hydroxyacetamide moiety in contemporary drug design. We will delve into its fundamental chemical properties, its mechanism of action as a zinc-binding group, and its application in the design of inhibitors for critical enzyme families, most notably histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). Through an analysis of key drug examples, structure-activity relationships (SAR), and pharmacokinetic considerations, this guide will illuminate the causal reasoning behind the selection and optimization of the hydroxyacetamide group, offering field-proven insights for drug development professionals.
The Hydroxyacetamide Moiety: Physicochemical Properties and Rationale for Use
The hydroxyacetamide group, structurally similar to the hydroxamic acid, offers a nuanced yet significant alteration in its electronic and steric properties. This seemingly subtle change can have a profound impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Hydroxyacetamide | Hydroxamic Acid | Implication in Drug Design |
| Acidity (pKa) | Higher (less acidic) | Lower (more acidic) | The lower acidity of hydroxyacetamide means it is less ionized at physiological pH, which can lead to improved cell permeability and oral bioavailability.[2] |
| Metabolic Stability | Generally more stable | Prone to metabolic conversion | Hydroxamic acids can be susceptible to enzymatic hydrolysis and other metabolic transformations, potentially leading to inactive metabolites or reactive intermediates. The amide bond in hydroxyacetamide often confers greater metabolic stability.[3] |
| Zinc-Binding Affinity | Moderate to high | High | While hydroxamic acids are potent zinc chelators, this can lead to a lack of selectivity. The slightly attenuated binding of hydroxyacetamide can be fine-tuned to achieve greater selectivity for the target enzyme over other metalloenzymes. |
| Hydrogen Bonding | Acts as both H-bond donor and acceptor | Acts as both H-bond donor and acceptor | Both groups can form crucial hydrogen bonds within the enzyme's active site, contributing to binding affinity. |
| Solubility | Generally good aqueous solubility | Variable, can be influenced by the rest of the molecule | The polar nature of the hydroxyacetamide group contributes to the overall solubility of the drug candidate, a critical factor for formulation and bioavailability.[4] |
The decision to employ a hydroxyacetamide moiety is therefore a deliberate one, driven by the desire to balance potent enzyme inhibition with favorable drug-like properties. It represents a move towards "softer" inhibitors that can achieve the desired therapeutic effect with an improved safety and pharmacokinetic profile.
Mechanism of Action: A Tale of Zinc Chelation
The primary mechanism by which the hydroxyacetamide moiety exerts its inhibitory effect on zinc-dependent enzymes is through chelation of the catalytic zinc ion in the enzyme's active site. This interaction mimics the transition state of the substrate hydrolysis, effectively blocking the enzyme's catalytic activity.
Caption: Bidentate coordination of the hydroxyacetamide moiety to the active site zinc ion.
The hydroxyl and carbonyl oxygen atoms of the hydroxyacetamide group typically form a bidentate coordination complex with the zinc ion, displacing a water molecule that is essential for catalysis. The remainder of the inhibitor molecule is designed to make favorable interactions with other residues in the active site, contributing to both potency and selectivity.
Application in Drug Design: Case Studies
The strategic incorporation of the hydroxyacetamide moiety has led to the development of several successful and promising drug candidates across different therapeutic areas.
Histone Deacetylase (HDAC) Inhibitors
HDACs are a class of enzymes that play a crucial role in gene expression by removing acetyl groups from histone proteins. Their dysregulation is implicated in various cancers and other diseases. The active site of HDACs contains a catalytic zinc ion, making them a prime target for inhibitors featuring a zinc-binding group.
Several approved and clinical-stage HDAC inhibitors utilize a hydroxamic acid or a closely related moiety. While not a classic hydroxyacetamide, the hydroxamic acid-containing drugs provide a crucial benchmark for understanding the role of this zinc-binding pharmacophore.
| Drug Name | Target(s) | Therapeutic Area | Key Features |
| Vorinostat (SAHA) | Pan-HDAC inhibitor | Cutaneous T-cell lymphoma | One of the first HDAC inhibitors to receive FDA approval, demonstrating the therapeutic potential of this class of drugs.[5] |
| Belinostat (PXD101) | Pan-HDAC inhibitor | Peripheral T-cell lymphoma | An intravenous HDAC inhibitor with a hydroxamic acid zinc-binding group. |
| Panobinostat (LBH589) | Pan-HDAC inhibitor | Multiple myeloma | An oral pan-HDAC inhibitor that has shown efficacy in combination therapies.[6] |
The clinical experience with these hydroxamic acid-based drugs has highlighted both their efficacy and their limitations, paving the way for the development of next-generation inhibitors with improved properties, including those incorporating the hydroxyacetamide moiety.
Matrix Metalloproteinase (MMP) and ADAMTS Inhibitors
MMPs and ADAMTS (A Disintegrin and Metalloproteinase with Thrombospondin Motifs) are families of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their overactivity is associated with conditions like arthritis, cancer metastasis, and cardiovascular disease.
The development of MMP inhibitors has been challenging due to the high degree of homology among the active sites of different MMP family members, leading to a lack of selectivity and associated side effects. The use of a hydroxyacetamide group, with its more tunable zinc-binding affinity, is a strategy to achieve greater selectivity. While many early MMP inhibitors that reached clinical trials contained a hydroxamic acid, the field has evolved to explore other zinc-binding groups to overcome the initial setbacks.
Experimental Protocols
In Vitro HDAC Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of a compound against a specific HDAC enzyme using a fluorogenic substrate.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Trichostatin A (TSA) or SAHA (as a positive control inhibitor)
-
Test compounds dissolved in DMSO
-
Developer solution
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in HDAC assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 96-well black microplate, add the diluted test compounds or controls.
-
Add the HDAC enzyme to each well, except for the "no enzyme" control wells.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Stop the reaction and generate the fluorescent signal by adding the developer solution.
-
Incubate for an additional 15-30 minutes at room temperature.
-
Measure the fluorescence intensity on a microplate reader (e.g., Ex/Em = 360/460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Histone Acetylation Assay
This protocol provides a method to assess the ability of a compound to increase histone acetylation in a cellular context, confirming its target engagement.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Lysis buffer
-
Primary antibody specific for acetylated histone (e.g., anti-acetyl-Histone H3)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Western blot apparatus and reagents
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
Wash the cells with PBS and lyse them using a suitable lysis buffer containing protease and HDAC inhibitors.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the acetylated histone overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to quantify the change in histone acetylation relative to a loading control (e.g., total histone H3 or β-actin).
Structure-Activity Relationship (SAR) and Synthetic Strategies
The optimization of hydroxyacetamide-based inhibitors involves a systematic exploration of the chemical space around the core scaffold. A typical pharmacophore model for a zinc-dependent enzyme inhibitor consists of three key components:
-
Zinc-Binding Group (ZBG): The hydroxyacetamide moiety itself.
-
Linker: A chain or ring system that connects the ZBG to the cap group and positions it correctly within the active site.
-
Cap Group: A larger, often hydrophobic, group that interacts with the surface of the enzyme or specific sub-pockets, contributing significantly to potency and selectivity.
Caption: General pharmacophore model for a hydroxyacetamide-based enzyme inhibitor.
SAR studies typically involve modifying the linker and cap groups to improve potency, selectivity, and pharmacokinetic properties. For example, varying the length and rigidity of the linker can optimize the positioning of the ZBG in the active site. Modifications to the cap group can exploit specific interactions with less conserved regions of the enzyme, thereby enhancing selectivity.
The synthesis of hydroxyacetamide-containing compounds generally involves the coupling of a carboxylic acid with a protected hydroxylamine, followed by deprotection.
Caption: A general synthetic route to hydroxyacetamide derivatives.
Common coupling reagents include carbodiimides (e.g., EDC) or phosphonium salts (e.g., HATU). The choice of protecting group (P) for the hydroxylamine is crucial and depends on the overall synthetic strategy.
Conclusion and Future Perspectives
The hydroxyacetamide moiety represents a valuable and versatile tool in the medicinal chemist's arsenal for the design of metalloenzyme inhibitors. Its more nuanced interaction with the catalytic zinc ion, compared to the traditional hydroxamic acid, offers a pathway to improved selectivity and a more favorable ADME profile. The successful application of this moiety in the development of HDAC and MMP inhibitors underscores its potential.
Future research in this area will likely focus on the development of more selective inhibitors by further optimizing the cap and linker groups in conjunction with the hydroxyacetamide warhead. Additionally, the exploration of novel synthetic methodologies will facilitate the efficient generation of diverse libraries of hydroxyacetamide-containing compounds for screening against a wider range of metalloenzyme targets. As our understanding of the intricate roles of metalloenzymes in disease continues to grow, the strategic application of the hydroxyacetamide moiety will undoubtedly contribute to the development of safer and more effective therapies.
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Development of a Non-Hydroxamate Dual Matrix Metalloproteinase (MMP)-7/-13 Inhibitor. Available at: [Link]
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A Technical Guide to 2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide: A Versatile Fluorinated Intermediate in Chemical Synthesis
Introduction: The Strategic Value of Fluorinated Building Blocks
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design.[1] The trifluoromethyl group (-CF3), in particular, is prized for its ability to profoundly modulate a molecule's physicochemical and pharmacological properties.[1][2] It can enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and alter electronic characteristics to improve target binding affinity.[3][4]
This guide focuses on 2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide (CAS No. 1153759-00-2), a bifunctional chemical intermediate that expertly leverages the benefits of the trifluoroethyl motif.[5][6] Possessing both a nucleophilic primary alcohol and a robust trifluoroethyl amide, this molecule serves as a versatile and highly valuable building block for introducing these key pharmacophores into more complex structures. Its utility is primarily found in the synthesis of fluorinated pharmaceuticals and other bioactive molecules, where it provides a handle for further chemical elaboration while imparting the desirable properties of the trifluoroethyl group.[7] This document provides an in-depth exploration of its synthesis, reactivity, and strategic applications for researchers, chemists, and professionals in drug development.
Physicochemical and Safety Profile
A thorough understanding of a chemical intermediate's properties is fundamental to its effective use in the laboratory. The key data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1153759-00-2 | [5] |
| Molecular Formula | C₄H₆F₃NO₂ | [6] |
| Molecular Weight | 157.09 g/mol | [5] |
| Physical Form | Liquid at room temperature | [5] |
| Storage Temperature | Room temperature |
Safety Information: This compound is classified as hazardous and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[5]
-
Signal Word: Warning[5]
-
Pictogram: GHS07 (Harmful/Irritant)[5]
-
Hazard Statements:
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
Synthesis of the Intermediate: Direct Amidation Strategy
The most direct and atom-economical approach to synthesizing this compound is the direct coupling of glycolic acid with 2,2,2-trifluoroethylamine. While traditional amide bond formation often requires harsh conditions or the use of stoichiometric coupling reagents that generate significant waste, modern methods utilizing borate esters offer a milder and more efficient alternative.[8] The use of tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, is particularly effective for mediating the direct amidation of carboxylic acids and amines.[4][8]
The diagram below illustrates this proposed synthetic pathway.
Caption: Proposed synthesis via borate-mediated direct amidation.
Field-Proven Experimental Protocol: Borate-Mediated Amidation
This protocol is adapted from the general methodology for direct amidation using B(OCH₂CF₃)₃ developed by Lanigan, Starkov, and Sheppard.[8] This method is advantageous due to its operational simplicity, mild conditions, and avoidance of wasteful coupling agents.
Materials:
-
Glycolic acid (1.0 eq)
-
2,2,2-Trifluoroethylamine (1.0 eq)
-
Tris(2,2,2-trifluoroethyl) borate [B(OCH₂CF₃)₃] (1.1 eq)
-
Acetonitrile (MeCN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for extraction and filtration
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add glycolic acid (1.0 eq) and anhydrous acetonitrile.
-
Addition of Reagents: Add 2,2,2-trifluoroethylamine (1.0 eq) to the solution, followed by the direct amidation reagent, tris(2,2,2-trifluoroethyl) borate (1.1 eq).
-
Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of the glycolic acid starting material. A typical reaction time is 5-15 hours.[8]
-
Workup - Quenching: After the reaction is complete (as determined by TLC/LC-MS), cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing ethyl acetate and saturated aqueous NaHCO₃ solution to quench the reaction and remove acidic byproducts.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, a liquid, can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Reactivity and Synthetic Utility
The power of this intermediate lies in its two distinct functional handles, which allow for orthogonal or sequential chemical modifications. The primary alcohol offers a site for nucleophilic attack and oxidation, while the amide bond is exceptionally stable due to the electron-withdrawing nature of the trifluoroethyl group.
Caption: Key reaction pathways for the title intermediate.
-
O-Alkylation and O-Acylation: The primary hydroxyl group is a versatile nucleophile. It can be readily deprotonated with a suitable base (e.g., sodium hydride) and subsequently alkylated with various electrophiles (e.g., alkyl halides, tosylates) in a classic Williamson ether synthesis to form a diverse range of ethers.[9] Similarly, it can be acylated using acyl chlorides or anhydrides to produce esters, providing a common prodrug linkage or a means to introduce other functional groups.
-
Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). This aldehyde is a valuable intermediate for reactions such as Wittig olefination, reductive amination, or further oxidation. Stronger oxidation conditions (e.g., Jones oxidation, Pinnick oxidation) will convert the primary alcohol directly to a carboxylic acid, yielding an N-(2,2,2-trifluoroethyl)oxalamide derivative, which can then be used in further amide coupling reactions.
Application in Bioactive Molecule Synthesis
While specific examples of marketed drugs derived directly from this intermediate are not prevalent in public literature, its structural motifs are highly relevant. The true value is as a versatile building block for creating libraries of compounds in drug discovery campaigns.[6] The closely related intermediate, 2-amino-N-(2,2,2-trifluoroethyl)acetamide , serves as an excellent case study to illustrate the industrial importance of the N-(2,2,2-trifluoroethyl)acetamide core. This amino-derivative is a key intermediate in the synthesis of Fluralaner , a potent, broad-spectrum insecticide and acaricide used in veterinary medicine.[10][11]
The synthesis of Fluralaner demonstrates how the N-(2,2,2-trifluoroethyl)acetamide fragment is coupled with other complex moieties to build the final active pharmaceutical ingredient (API).[10] Our title compound, this compound, offers a parallel synthetic logic: the hydroxyl group can be converted into a leaving group (e.g., tosylate or mesylate) and displaced by a nucleophile, or oxidized to an aldehyde/acid for subsequent elaboration, effectively serving a similar role as the amino group in providing a point of connection for building molecular complexity.
Caption: Workflow illustrating the role of the intermediate in API synthesis.
Conclusion
This compound is more than a simple chemical; it is a strategic tool for chemical synthesis. It provides an efficient and reliable method for incorporating the metabolically robust and electronically influential N-trifluoroethyl amide moiety into a target molecule. The presence of the primary alcohol offers a secondary, versatile reaction site for building molecular complexity through etherification, esterification, or oxidation pathways. For researchers in drug discovery and process development, this intermediate represents a valuable building block for accessing novel, fluorinated chemical space and accelerating the development of next-generation therapeutics and bioactive compounds.
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Derry, J. et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Available from: [Link]
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Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512–4523. Available from: [Link]
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MySkinRecipes. This compound. Available from: [Link]
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Hill, D. R., et al. (2002). 2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines. Organic Letters, 4(1), 111-113. Available from: [Link]
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exploration of "2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide" derivatives
An In-Depth Technical Guide to the Exploration of 2-Hydroxy-N-(2,2,2-trifluoroethyl)acetamide Derivatives
Authored by: A Senior Application Scientist
Foreword: The Strategic Value of Fluorination in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl group (–CF₃), in particular, has proven to be a transformative functional moiety. Its introduction can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by enhancing metabolic stability, increasing lipophilicity, and modulating binding affinity through unique electronic effects.[1][2] This guide delves into the chemical intricacies and therapeutic potential of a specific, yet versatile, chemical scaffold: This compound .
This core structure serves as a pivotal intermediate for creating a diverse array of more complex molecules with significant potential in pharmaceuticals, agrochemicals, and material science.[1] We will dissect the synthesis, explore the rationale behind derivatization, and provide field-proven protocols to empower researchers, scientists, and drug development professionals in their quest for novel bioactive compounds.
Section 1: The Core Scaffold - A Molecular Blueprint
The this compound molecule is a unique conjunction of three key functional components: a hydroxyl group, an amide linkage, and a trifluoroethyl tail.
-
The Trifluoroethyl Amine Moiety (–NHCH₂CF₃): This is arguably the most influential component. The strong electron-withdrawing nature of the CF₃ group lowers the basicity of the amine nitrogen, making the adjacent amide bond more resistant to enzymatic hydrolysis. This is a critical feature for improving the metabolic stability and in-vivo half-life of a drug candidate.[3]
-
The Amide Bond (–C(O)NH–): A ubiquitous feature in biomolecules, the amide bond is a rigid, planar structure capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This allows it to form critical interactions with biological targets like enzymes and receptors.[4]
-
The α-Hydroxy Group (–CH(OH)–): The hydroxyl group provides a reactive handle for further chemical modification and serves as a potent hydrogen bonding partner. Its presence can significantly impact solubility and target engagement.
The synergy of these groups makes this scaffold an attractive starting point for building molecules with tailored physicochemical and biological properties.
Section 2: Synthetic Strategies and Mechanistic Rationale
The synthesis of N-(2,2,2-trifluoroethyl)acetamide derivatives typically involves the formation of an amide bond between a carboxylic acid (or an activated derivative) and 2,2,2-trifluoroethylamine. While the parent hydroxylated compound is a key intermediate, a closely related and well-documented analogue, 2-amino-N-(2,2,2-trifluoroethyl)acetamide , provides an excellent case study for the synthetic principles involved. This amino derivative is a crucial intermediate in the production of the veterinary insecticide Fluralaner.[5]
General Synthetic Workflow: Amide Bond Formation
The core of the synthesis is the coupling reaction. The choice of coupling reagent and reaction conditions is paramount to achieving high yields and purity, especially given that 2,2,2-trifluoroethylamine is a volatile gas (boiling point: 36-37°C) and is often handled as a more stable salt, such as the hydrochloride salt.[6]
Caption: Simplified mechanism of action for Fluralaner, synthesized from an acetamide derivative.
Potential Therapeutic Applications
Drawing from the broader class of acetamide derivatives, this scaffold holds promise in several therapeutic areas. The combination of the acetamide core and the trifluoroethyl group makes it a prime candidate for developing novel inhibitors and modulators.
| Derivative Class | Potential Therapeutic Target/Area | Rationale / Supporting Evidence |
| Heterocyclic Acetamides | Anti-inflammatory, Pain Management | Incorporation of rings like thiazole or pyrazole has led to potent inhibitors of enzymes like Cyclooxygenase-2 (COX-2). [7] |
| Acetamide-based HO-1 Inhibitors | Oncology | Derivatives are being explored to modulate Heme Oxygenase-1 (HO-1), an enzyme implicated in tumor cell survival and resistance. |
| Antimicrobial Acetamides | Infectious Diseases | Hybrid molecules incorporating scaffolds like 2-mercaptobenzothiazole have shown significant antibacterial activity. [8] |
| Biofilm Inhibitors | Anti-infective / Medical Devices | Studies on related imidazole-based structures show that specific N-substitutions can potently inhibit bacterial biofilm formation. [9] |
Section 4: Field-Proven Experimental Protocol
This section provides a self-validating protocol for the synthesis of a key intermediate, phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate , based on established patent literature. [6]This protocol highlights the practical application of the principles discussed earlier.
Synthesis of a Protected Amide Intermediate
Objective: To synthesize phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate from Cbz-glycine and 2,2,2-trifluoroethylamine HCl.
Materials:
-
N-(Benzyloxycarbonyl)glycine (Cbz-Glycine, 1.0 eq)
-
N,N'-Carbonyldiimidazole (CDI, 1.05 eq)
-
2,2,2-Trifluoroethylamine hydrochloride (1.05 eq)
-
Triethylamine (TEA, 1.1 eq)
-
Ethyl Acetate (EtOAc), anhydrous
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Instrumentation:
-
Round-bottom flask with magnetic stirrer
-
Argon or Nitrogen inert atmosphere setup
-
Addition funnel
-
Thin Layer Chromatography (TLC) apparatus
-
Rotary evaporator
-
Separatory funnel
Step-by-Step Methodology:
-
Reactor Setup & Reagent 1 Addition:
-
To a dry, inerted round-bottom flask, add Cbz-Glycine (1.0 eq) and dissolve in anhydrous Ethyl Acetate (to achieve a concentration of approx. 0.5 M).
-
Begin stirring the solution at room temperature (20-25°C).
-
Causality: An inert atmosphere prevents side reactions involving atmospheric moisture, which could hydrolyze the highly reactive CDI and acyl-imidazole intermediate.
-
-
Activation of Carboxylic Acid:
-
Add CDI (1.05 eq) portion-wise to the stirred solution over 5-10 minutes.
-
Observe for gas evolution (CO₂), indicating the formation of the acyl-imidazole intermediate.
-
Stir the reaction for 1-2 hours at room temperature.
-
Self-Validation: Monitor the reaction progress by TLC. The starting Cbz-Glycine spot should be consumed and a new, less polar spot for the acyl-imidazole should appear.
-
-
Amine Addition and Coupling:
-
In a separate flask, suspend 2,2,2-trifluoroethylamine hydrochloride (1.05 eq) in Ethyl Acetate.
-
Add Triethylamine (1.1 eq) to liberate the free amine. Stir for 5 minutes.
-
Causality: TEA is a stronger base than imidazole and is required to deprotonate the amine hydrochloride salt, freeing the nucleophilic amine to attack the acyl-imidazole intermediate.
-
Add the amine solution dropwise to the main reaction flask over 15-20 minutes.
-
Let the reaction stir at room temperature for 12-24 hours.
-
-
Reaction Monitoring & Quenching:
-
Self-Validation: Monitor the disappearance of the acyl-imidazole intermediate and the appearance of the final product spot by TLC. The product should be more polar than the intermediate but less polar than the starting acid.
-
Once the reaction is complete, quench by adding deionized water to the flask.
-
-
Workup and Purification:
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove unreacted acid), and finally with brine.
-
Dry the separated organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be further purified by recrystallization or column chromatography if necessary.
-
-
Characterization (Validation of Identity):
-
Obtain ¹H NMR, ¹³C NMR, and Mass Spectrometry data to confirm the structure and purity of the isolated phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate.
-
Section 5: Safety and Handling
While specific data for the title compound is limited, GHS hazard classifications for closely related analogues provide essential safety guidance.
-
2-amino-N-(2,2,2-trifluoroethyl)acetamide: GHS information indicates it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [10]* 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide: Similarly classified as a skin, eye, and respiratory irritant. [11] Mandatory Precautions:
-
Always handle these compounds in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Avoid direct contact with skin and eyes.
Conclusion and Future Directions
The this compound scaffold is more than a simple chemical intermediate; it is a gateway to a vast chemical space of potentially bioactive molecules. The trifluoroethyl moiety provides a proven strategy for enhancing drug-like properties, while the acetamide core ensures favorable interactions with biological targets. The synthetic methodologies are robust and well-understood, allowing for the rational design and production of novel derivatives.
Future exploration should focus on:
-
Library Synthesis: Creating diverse libraries by varying the substituent at the hydroxyl position.
-
Broad Biological Screening: Testing these new derivatives against a wide range of targets, including kinases, proteases, and GPCRs, in areas like oncology, inflammation, and infectious disease.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the scaffold to build a comprehensive understanding of how specific structural changes impact biological activity, leading to the optimization of lead compounds.
By leveraging the principles and protocols outlined in this guide, researchers are well-equipped to unlock the full potential of this versatile and promising chemical framework.
References
- MySkinRecipes. This compound.
- ChemicalBook. 2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication. (2023-01-05).
- Google Patents. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
- MDPI. Biological Applications of Thiourea Derivatives: Detailed Review. (2024-05-31).
- PubMed. 2,2,2-Trifluoro-N-(isoquinolin-5-ylmeth-yl)acetamide.
- National Center for Biotechnology Information. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis.
- PubChem. 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide.
- PubChem. 2-Amino-N-(2,2,2-trifluoroethyl)acetamide.
- ResearchGate. The Trifluoroethylamine Function as Peptide Bond Replacement.
- National Center for Biotechnology Information. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. (2023-03-09).
- Royal Society of Chemistry. Synthesis of functionalized α-trifluoroethyl amine scaffolds via Grignard addition to N-aryl hemiaminal ethers. (2014-01-23).
- BenchChem. The Discovery and Synthesis of Novel Acetamide Derivatives: A Technical Guide.
- Google Patents. CN103124721B - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
- National Center for Biotechnology Information. Synthesis of N-trifluoromethyl amides from carboxylic acids. (2021-08-03).
- PubMed. Structure-activity relationship of 2-hydroxy-2-aryl-2,3-dihydro-imidazo[1,2-a]pyrimidinium salts and 2N-substituted 4(5)-aryl-2-amino-1H-imidazoles as inhibitors of biofilm formation by Salmonella Typhimurium and Pseudomonas aeruginosa. (2011-06-01).
- MDPI. Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide.
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- 3. Synthesis of functionalized α - trifluoroethyl amine scaffolds via Grignard addition to N -aryl hemiaminal ethers - RSC Advances (RSC Publishing) DOI:10.1039/C3RA47708H [pubs.rsc.org]
- 4. 2,2,2-Trifluoro-N-(isoquinolin-5-ylmeth-yl)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship of 2-hydroxy-2-aryl-2,3-dihydro-imidazo[1,2-a]pyrimidinium salts and 2N-substituted 4(5)-aryl-2-amino-1H-imidazoles as inhibitors of biofilm formation by Salmonella Typhimurium and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Amino-N-(2,2,2-trifluoroethyl)acetamide | C4H7F3N2O | CID 24705143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide | C3H4F3NO2 | CID 3084931 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide: An Application Note
Introduction
2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide is a specialized chemical intermediate of significant interest to researchers in medicinal chemistry and materials science. The incorporation of a trifluoroethyl group can enhance the metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[1] This document provides a comprehensive, research-grade protocol for the synthesis of this compound, designed for professionals in drug development and chemical research.
This guide eschews a rigid template in favor of a logical, in-depth narrative that explains the "why" behind each step, ensuring both technical accuracy and practical applicability. The protocol is designed to be self-validating, with clear benchmarks for success.
Chemical Overview & Synthesis Strategy
The target molecule, this compound, is synthesized via an amide coupling reaction between glycolic acid and 2,2,2-trifluoroethylamine. Direct reaction between a carboxylic acid and an amine is generally inefficient at room temperature due to the formation of a stable ammonium-carboxylate salt.[2] To overcome this, a coupling agent is employed to activate the carboxylic acid.
For this synthesis, N,N'-Dicyclohexylcarbodiimide (DCC) is selected as the coupling agent. DCC is a powerful dehydrating agent that facilitates amide bond formation under mild conditions.[3][4] The reaction proceeds through a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine.[5][6]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Glycolic Acid | ≥99% | Sigma-Aldrich | Hygroscopic, store in a desiccator. |
| 2,2,2-Trifluoroethylamine | ≥99% | Sigma-Aldrich | Volatile and corrosive. Handle in a fume hood. |
| N,N'-Dicyclohexylcarbodiimide (DCC) | ≥99% | Sigma-Aldrich | Moisture sensitive. Handle under inert atmosphere. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | Use from a sealed bottle or freshly distilled. |
| Ethyl Acetate | ACS Grade | Fisher Scientific | For workup and chromatography. |
| Hexanes | ACS Grade | Fisher Scientific | For chromatography. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | For workup. | |
| Brine (Saturated NaCl) | Saturated Aqueous Solution | For workup. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | For drying organic phase. | ||
| Silica Gel | 230-400 mesh | For column chromatography. |
Health and Safety Precautions
General Precautions: This synthesis must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.
-
Glycolic Acid: Corrosive and causes severe skin burns and eye damage.[7][8][9][10] Avoid inhalation of dust.
-
2,2,2-Trifluoroethylamine: Highly flammable liquid and vapor.[11][12] Harmful if swallowed or inhaled, and causes severe skin burns and eye damage.[11][13] It is crucial to handle this reagent with extreme care in a fume hood, away from ignition sources.
-
N,N'-Dicyclohexylcarbodiimide (DCC): Toxic and a potent sensitizer. Avoid inhalation and contact with skin.
-
Dichloromethane (DCM): A suspected carcinogen. Handle with appropriate engineering controls and PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before commencing work.[1][7][8][9][10][11][12][13]
Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis.
Step 1: Reagent Preparation
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve glycolic acid (0.76 g, 10 mmol) in 30 mL of anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
Step 2: Activation of Carboxylic Acid
-
To the cooled solution of glycolic acid, add N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol, 1.1 equivalents) in one portion.
-
Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) may begin to form.
Step 3: Amide Bond Formation
-
Slowly add 2,2,2-trifluoroethylamine (0.99 g, 10 mmol, 1.0 equivalent) to the reaction mixture dropwise via syringe. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate/hexanes mobile phase).
Step 4: Workup and Purification
-
After the reaction is complete, filter the mixture through a sintered glass funnel to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of DCM.
-
Combine the filtrate and washings in a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (2 x 20 mL) to remove any unreacted glycolic acid and acidic byproducts.
-
Brine (1 x 20 mL).
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product will be a viscous oil or a semi-solid. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a white solid or colorless oil.
Characterization
As of the writing of this application note, a publicly available reference spectrum for this compound has not been identified. Therefore, the synthesized product should be thoroughly characterized by NMR, IR, and Mass Spectrometry to confirm its identity and purity.
Expected Spectroscopic Data:
-
¹H NMR:
-
A singlet for the hydroxyl proton (-OH).
-
A singlet for the methylene protons adjacent to the hydroxyl group (-CH₂-OH).
-
A quartet for the methylene protons adjacent to the trifluoromethyl group (-CH₂-CF₃), due to coupling with the fluorine atoms.
-
A broad singlet or triplet for the amide proton (-NH-).
-
-
¹³C NMR:
-
A signal for the carbonyl carbon (-C=O).
-
A signal for the methylene carbon adjacent to the hydroxyl group (-CH₂-OH).
-
A quartet for the methylene carbon adjacent to the trifluoromethyl group (-CH₂-CF₃), due to coupling with the fluorine atoms.
-
A quartet for the trifluoromethyl carbon (-CF₃), due to coupling with the fluorine atoms.
-
-
IR Spectroscopy:
-
A broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H and N-H stretching vibrations.
-
A strong absorption band around 1650-1680 cm⁻¹ corresponding to the C=O stretching vibration of the amide.
-
Strong absorption bands in the region of 1100-1300 cm⁻¹ corresponding to the C-F stretching vibrations.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the molecular weight of the product (157.09 g/mol ).
-
Visualizing the Workflow
Reaction Mechanism
Caption: Step-by-step experimental workflow.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Glycolic acid. Retrieved from [Link]
-
Redox. (2022, July 20). Safety Data Sheet Glycolic Acid 70% Solution. Retrieved from [Link]
-
Lab Alley. (n.d.). SAFETY DATA SHEET - Glycolic Acid 20 - 50%. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Reaction Mechanism of Dicyclohexylcarbodiimide (DCC). Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Halocarbon Life Sciences. (2015, May 1). SDS – SAFETY DATA SHEET - 2,2,2-TRIFLUOROETHYLAMINE. Retrieved from [Link]
-
Organic Chemistry. (2023, February 8). Diazetidine By-Product Formation With DCC + HOBt Mechanism. YouTube. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
- Singh, A., et al. (2023, November 2). The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. Organic Chemistry Plus.
-
Gagosz, F., & Zard, S. Z. (n.d.). N-(2,2,2-Trifluoro-1-hydroxyethyl)-acetamide. Organic Syntheses Procedure. Retrieved from [Link]
-
LibreTexts. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. Chemistry LibreTexts. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Khan Academy. (n.d.). Preparation of amides using DCC. Retrieved from [Link]
- Lan, X., et al. (2013, April). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). The Journal of Organic Chemistry, 78(9).
-
LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Chemistry LibreTexts. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof.
-
YouTube. (2013, February 26). mechanism of amide formation with DCC. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Formation of Amides Using DCC. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
-
Lebedev, A., et al. (2016, June 10). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. PubMed Central. Retrieved from [Link]
- Zamudio Rivera, L. S., Carrillo, L., & Mantilla, T. (2000). SYNTHESIS AND CHARACTERIZATION OF N-ALKYL HYDROXYACETAMIDES.
-
ResearchGate. (n.d.). 2‑Benzhydrylsulfinyl‑N‑hydroxyacetamide‑Na extracted from fig. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, May 18). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings. PubMed Central. Retrieved from [Link]
-
MDPI. (n.d.). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of N,N-dimethylacetamide.
-
ERIC. (2023, September 11). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]
- Hertkorn, N., et al. (2013, March 8). High-field NMR spectroscopy and FTICR mass spectrometry. Biogeosciences.
-
National Center for Biotechnology Information. (n.d.). Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes. PubMed Central. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Kumar-Jaiswal/7212c75a40b3b44b6732959c2b9a794b6d41829e]([Link]
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- 6. Acetamide, 2,2-dichloro-n-[beta-hydroxy-alpha-(hydroxymethyl)-p-[(trifluoromethyl)sulfonyl]-phenethyl]-, threo- [webbook.nist.gov]
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experimental procedure for N-acylation with 2,2,2-trifluoroethylamine
Application Notes & Protocols
Topic: Experimental Procedure for N-Acylation with 2,2,2-Trifluoroethylamine
Introduction: The Strategic Importance of the N-(2,2,2-Trifluoroethyl)amide Motif
In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone for optimizing pharmacological profiles. The N-(2,2,2-trifluoroethyl)amide moiety is of particular significance. The potent electron-withdrawing nature of the trifluoromethyl group modulates the electronic properties of the adjacent amide bond, enhancing metabolic stability against enzymatic hydrolysis. Furthermore, this group can serve as a bioisosteric replacement for other functionalities, preserving key steric and electronic interactions with biological targets while improving properties like lipophilicity and cell permeability.[1][2]
However, the very electronic properties that make this group desirable also present a synthetic challenge. The nucleophilicity of the nitrogen in 2,2,2-trifluoroethylamine is significantly attenuated, rendering standard amidation conditions sluggish or ineffective. This guide provides a detailed examination of the mechanistic considerations and offers robust, validated protocols for the successful N-acylation of this weakly nucleophilic amine, tailored for researchers in organic synthesis and drug development.
Mechanistic Considerations: Overcoming Reduced Nucleophilicity
The N-acylation reaction is a classic example of nucleophilic acyl substitution. The reaction proceeds by the attack of a nucleophile (the amine) on an electrophilic carbonyl carbon of an activated carboxylic acid derivative.[3] The general mechanism involves the formation of a tetrahedral intermediate, which then collapses to expel a leaving group, forming the stable amide bond.
The primary challenge with 2,2,2-trifluoroethylamine is its diminished nucleophilicity. The strong inductive effect (-I) of the adjacent CF₃ group pulls electron density away from the nitrogen atom, reducing its ability to attack the electrophilic carbonyl center. Therefore, successful acylation necessitates the use of highly reactive acylating agents or powerful coupling reagents to sufficiently activate the carboxylic acid partner.
Common strategies fall into three main categories:
-
Reaction with highly reactive acylating agents like acyl chlorides or anhydrides.
-
In situ activation of carboxylic acids using carbodiimide reagents, often with additives to prevent side reactions and racemization.
-
Activation via uronium/aminium or phosphonium salt-based coupling reagents , which generate highly reactive activated esters.[4]
The choice of method depends on the substrate's complexity, functional group tolerance, and the desired scale of the reaction.
Experimental Workflows & Protocols
General Laboratory Workflow
A generalized workflow for the N-acylation of 2,2,2-trifluoroethylamine is depicted below. This process emphasizes anhydrous conditions due to the moisture sensitivity of many activating agents and intermediates.
Caption: Generalized workflow for N-acylation of 2,2,2-trifluoroethylamine.
Protocol 1: Acylation using Acyl Chlorides
This method is direct and effective for acid-stable substrates. The acyl chloride is a highly reactive electrophile that readily couples with the weakly nucleophilic amine. A non-nucleophilic base is required to scavenge the HCl byproduct.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.2 - 1.5 eq)
-
2,2,2-Trifluoroethylamine (1.1 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA) (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic)
Step-by-Step Procedure:
-
Acyl Chloride Formation: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the carboxylic acid (10 mmol, 1.0 eq) and anhydrous DCM (30 mL). Add a catalytic amount of DMF (1-2 drops).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (12 mmol, 1.2 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure. Co-evaporate with anhydrous toluene (2 x 10 mL) to ensure complete removal. The resulting crude acyl chloride is used directly in the next step.
-
Amide Coupling: Dissolve the crude acyl chloride in anhydrous DCM (30 mL) and cool the solution to 0 °C.
-
In a separate flask, dissolve 2,2,2-trifluoroethylamine (11 mmol, 1.1 eq) and TEA or DIEA (22 mmol, 2.2 eq) in anhydrous DCM (10 mL).
-
Add the amine/base solution dropwise to the stirred acyl chloride solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with water (20 mL).
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 30 mL).
-
Wash the combined organic layers sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure N-(2,2,2-trifluoroethyl)amide.
Protocol 2: Acylation using Carbodiimide Coupling Reagents
This is a milder, one-pot procedure suitable for a wider range of functionalized carboxylic acids. A carbodiimide activates the carboxylic acid, and an additive like HOBt or HOAt is often included to improve efficiency and suppress racemization of chiral centers.[4]
Caption: Mechanism of DCC/HOBt mediated amide bond formation.
Materials:
-
Carboxylic Acid (1.0 eq)
-
2,2,2-Trifluoroethylamine (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (5 mmol, 1.0 eq), HOBt (6 mmol, 1.2 eq), and anhydrous DCM or DMF (25 mL).
-
Stir the solution until all solids dissolve, then cool to 0 °C in an ice bath.
-
Add DCC (6 mmol, 1.2 eq) to the solution. If using EDC, it can be added at this stage. A white precipitate of dicyclohexylurea (DCU) will begin to form if DCC is used.
-
Stir the mixture at 0 °C for 30 minutes to ensure formation of the active ester.
-
Add 2,2,2-trifluoroethylamine (5.5 mmol, 1.1 eq) followed by the dropwise addition of DIEA (7.5 mmol, 1.5 eq).
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification (DCC): If DCC was used, filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Rinse the filter cake with DCM.
-
Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Work-up and Purification (EDC): If EDC was used, the urea byproduct is water-soluble. Proceed directly to the aqueous washes as described in step 8.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired amide.
Data Summary and Characterization
The choice of acylation method can impact yield and purity, and selection should be based on the specific substrate.
| Table 1: Comparison of N-Acylation Methodologies | ||||
| Method | Activating Agent | Typical Conditions | Advantages | Disadvantages |
| Protocol 1 | Acyl Chloride (from SOCl₂ or (COCl)₂) | 0 °C to RT, 4-16 h | High reactivity, cost-effective for simple substrates. | Harsh conditions, not suitable for acid-sensitive functional groups. Two-step process. |
| Protocol 2 | Carbodiimide (DCC or EDC) + HOBt | 0 °C to RT, 12-24 h | Mild conditions, one-pot, broad functional group tolerance. | Potential for racemization (minimized by HOBt), byproduct removal required (DCU filtration). |
| Alternative | Uronium Salt (HATU, HBTU) | RT, 2-8 h | Very fast, high yielding, low racemization.[4] | Higher cost of reagents. |
| Alternative | Mixed Anhydride | -15 °C to RT, 2-16 h | Cost-effective, good for preventing racemization. | Requires low temperatures for activation step. |
Product Characterization
Successful synthesis of the N-(2,2,2-trifluoroethyl)amide can be confirmed using standard analytical techniques.
| Table 2: Typical Spectroscopic Data for the -C(O)NHCH₂CF₃ Moiety | |
| Technique | Characteristic Signature |
| ¹H NMR | The -NH proton typically appears as a broad triplet between δ 6.0-8.0 ppm. The -CH₂ - protons appear as a quartet of doublets (dq) or a complex multiplet around δ 3.8-4.2 ppm due to coupling with both the adjacent NH proton and the three ¹⁹F nuclei.[5] |
| ¹³C NMR | The amide C =O carbon resonates around δ 165-175 ppm. The -C H₂- carbon appears around δ 40-45 ppm and shows coupling to fluorine (quartet, J ≈ 35-40 Hz). The -C F₃ carbon appears around δ 124-127 ppm (quartet, J ≈ 275-280 Hz).[6] |
| ¹⁹F NMR | A single signal, typically a triplet, appears around δ -73 to -76 ppm (relative to CFCl₃) due to coupling with the two adjacent protons. |
| FT-IR | Strong N-H stretch around 3300 cm⁻¹. Strong C=O (Amide I) stretch around 1650-1680 cm⁻¹. N-H bend (Amide II) around 1530-1550 cm⁻¹. Strong C-F stretches in the 1100-1300 cm⁻¹ region. |
| Mass Spec (ESI+) | A clear [M+H]⁺ or [M+Na]⁺ ion should be observed corresponding to the calculated molecular weight of the product. |
Troubleshooting Guide
-
Problem: Low or no product yield.
-
Possible Cause: Incomplete activation of the carboxylic acid; insufficient reaction time; poor quality of reagents (especially anhydrous solvents).
-
Solution: Ensure all reagents are fresh and solvents are strictly anhydrous. For Protocol 2, consider a more powerful coupling reagent like HATU. Extend reaction time and monitor carefully by LC-MS.
-
-
Problem: Recovery of unreacted starting materials.
-
Possible Cause: Insufficiently activated electrophile for the weakly nucleophilic amine.
-
Solution: Switch to a more robust activation method (e.g., from carbodiimide to acyl chloride or HATU). Ensure stoichiometry of the coupling agent and base is correct.
-
-
Problem: Multiple spots on TLC/complex crude NMR.
-
Possible Cause: Side reactions, such as the formation of N-acylurea byproduct in DCC couplings without HOBt; decomposition of sensitive substrates.
-
Solution: Ensure HOBt or a similar additive is used with carbodiimides. Re-evaluate the chosen method for compatibility with the substrate's functional groups. Ensure thorough purification by column chromatography.
-
References
-
Corbeil, C. R., et al. (2012). Mechanism of Photoinduced Acylation of Amines. Organic Letters. [Link]
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Study.com. (n.d.). Acylation Overview, Mechanism & Agents. [Link]
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Clark, J. (2015). Explaining the reaction between acyl chlorides and amines. Chemguide. [Link]
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Lanigan, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]
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Mátravölgyi, B., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile. Molecules. [Link]
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Pace, V., et al. (2012). Amide-Forming Ligation of Acyltrifluoroborates and Hydroxylamines in Water. Angewandte Chemie. [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]
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Deutsch, A., et al. (2014). Synthesis of functionalized α-trifluoroethyl amine scaffolds via Grignard addition to N-aryl hemiaminal ethers. RSC Publishing. [Link]
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Chinchilla, R., & Nájera, C. (2011). N-Acylation Reactions of Amines. ResearchGate. [Link]
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Sather, A. C., et al. (2016). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Chemistry. [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
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Smith, A. B., III, et al. (2007). ETHYLPHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER. Organic Syntheses. [Link]
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Aapptec. (n.d.). Coupling Reagents. [Link]
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Sani, M. (2020). The Trifluoroethylamine Function as Peptide Bond Replacement. Future Medicinal Chemistry. [Link]
- Google Patents. (2016). Method for preparing 2-amino-n-(2,2,2-trifluoroethyl)acetamide.
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Wang, Y., et al. (2022). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Molecules. [Link]
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Zhang, Z., et al. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. Cell Reports Physical Science. [Link]
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ResearchGate. (2018). Experimental conversions of N-acylation and O-acylation. [Link]
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Gemoets, H. P. L., et al. (2019). Straightforward access to N-trifluoromethyl amides, carbamates, thiocarbamates and ureas. Nature. [Link]
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Zhang, Z., et al. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. PubMed. [Link]
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ChemRxiv. (2022). Chiral Trifluoromethylated Enamides: Synthesis and Applicability. [Link]
- Google Patents. (2011). Preparation method of 2,2,2-trifluoroethylamine.
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Kim, H., et al. (2023). Stereochemical Analysis of Trifluoroacetamide Derivatives. The Journal of Organic Chemistry. [Link]
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Kumar, A., et al. (2018). An Efficient Greener Approach for N-acylation of Amines in Water. Molecules. [Link]
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Cordeiro, M. N. D. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
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Chen, Y., et al. (2023). Reversible 2'-OH acylation enhances RNA stability. Nature. [Link]
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Anderson, G. L., & Harruna, I. (1987). Synthesis of Triflate and Chloride Salts of Alkyl N,N-Bis(2,2,2-Trifluoroethyl)amines. Synthetic Communications. [Link]
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Cakmak, S., et al. (2020). Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents. DergiPark. [Link]
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Nanalysis. (2023). Using NMR to observe the restricted rotation in amide bonds. [Link]
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Roberts, J.D. (2021). Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts. [Link]
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use of "2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide" in medicinal chemistry
An In-Depth Guide to the Application of 2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide in Medicinal Chemistry
Introduction: A Versatile Building Block for Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design. The compound this compound, CAS Number 1153759-00-2, has emerged as a valuable and versatile intermediate for this purpose.[1][2][3] Its structure is deceptively simple, combining three key functional motifs: a primary hydroxyl group for further synthetic elaboration, a stable amide linkage, and the critically important trifluoroethyl group. This unique combination allows medicinal chemists to strategically modify lead compounds, enhancing their pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed overview of the significance of this reagent, its synthesis, and practical protocols for its application in drug discovery workflows, aimed at researchers, scientists, and drug development professionals.
The Trifluoroethylamide Moiety: A Pillar of Modern Drug Design
The rationale for using building blocks like this compound is rooted in the profound and predictable effects of the trifluoromethyl (CF₃) group on molecular properties. The introduction of this moiety is a well-established strategy for optimizing potency, selectivity, and metabolic stability.[4]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (approximately 105.4 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes.[5] Replacing a metabolically vulnerable site, such as a terminal methyl or ethyl group, with a trifluoromethyl group can effectively block oxidative metabolism, thereby increasing the drug's half-life and reducing patient dose.[4][5][6]
-
Enhanced Lipophilicity: The CF₃ group is significantly more lipophilic than a hydrogen atom or even a methyl group.[4] This property can enhance a molecule's ability to permeate cell membranes and cross biological barriers like the blood-brain barrier, which is a critical factor for drugs targeting the central nervous system.[4][7]
-
Modulation of pKa and Binding Affinity: The high electronegativity of the fluorine atoms gives the CF₃ group a strong electron-withdrawing character. When placed near a basic functional group, such as an amine, it can lower the pKa, reducing the degree of ionization at physiological pH and potentially improving oral bioavailability. Furthermore, the CF₃ group can engage in unique, non-covalent interactions (e.g., dipole-dipole, orthogonal multipolar interactions) with enzyme active sites, leading to improved binding affinity and selectivity for the biological target.[4][6]
The N-(2,2,2-trifluoroethyl)amide scaffold, therefore, is not merely a structural component but a functional tool for fine-tuning the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate.
Synthesis and Physicochemical Properties
This compound is primarily used as a synthetic intermediate.[1][3] Its synthesis is typically achieved through the coupling of a glycolic acid derivative with 2,2,2-trifluoroethylamine. The general workflow for this synthesis is outlined below.
Caption: General synthetic route to the title compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1153759-00-2 | [1][2][3] |
| Molecular Formula | C₄H₆F₃NO₂ | [1][8] |
| Molecular Weight | 157.09 g/mol | [1][2] |
| Physical Form | Liquid | [2] |
| Purity | Typically ≥95% | [2][8] |
| Storage | Room temperature | [1][2] |
| IUPAC Name | This compound | [8] |
Applications in Medicinal Chemistry
The primary application of this reagent is as a building block to introduce the N-trifluoroethyl acetamide moiety into more complex molecules. It is particularly useful in the development of pharmaceuticals where metabolic stability and enhanced binding are desired.[1][3] Commercial suppliers categorize it as an intermediate for oncology drugs and enzyme inhibitors, highlighting its relevance in these therapeutic areas.[1]
A common strategy involves coupling the hydroxyl group of this compound with a carboxylic acid on a lead molecule. However, a more versatile approach is to use this compound as a template for designing new scaffolds or to use its precursors to build the desired structure from scratch. For instance, the related compound, 2-amino-N-(2,2,2-trifluoroethyl)acetamide, is a key intermediate in the synthesis of the broad-spectrum veterinary insecticide, fluralaner, demonstrating the industrial utility of this chemical class.[9][10]
Caption: Workflow for incorporating the trifluoroethylamide moiety.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and application of trifluoroethylamide-containing structures.
Protocol 1: Synthesis of 2-Chloro-N-(2,2,2-trifluoroethyl)acetamide (A Key Precursor)
This protocol describes the synthesis of a common precursor used to generate various N-(2,2,2-trifluoroethyl)acetamide derivatives. It is adapted from established methods for forming amides from acyl chlorides.[11]
Materials:
-
2,2,2-Trifluoroethylamine
-
Chloroacetyl chloride
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Standard workup reagents (e.g., 1N HCl, saturated NaHCO₃, brine, Na₂SO₄)
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve 2,2,2-trifluoroethylamine (1.0 equiv.) and TEA (1.1 equiv.) in anhydrous DCM in a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Add chloroacetyl chloride (1.05 equiv.) dropwise to the stirred solution. Causality: Dropwise addition is crucial to control the exothermic reaction and prevent side product formation.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. Trustworthiness: Reaction monitoring ensures the process is complete before proceeding to workup, maximizing yield and purity.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). Causality: The acid wash removes excess amine base, while the bicarbonate wash removes any unreacted acyl chloride and acidic byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 2-chloro-N-(2,2,2-trifluoroethyl)acetamide.
Protocol 2: HATU-Mediated Amide Coupling with a Carboxylic Acid
This protocol details a robust and highly efficient method for coupling an amine, such as 2-amino-N-(2,2,2-trifluoroethyl)acetamide, with a carboxylic acid of interest, a common step in drug development.[12]
Materials:
-
Carboxylic acid (1.0 equiv.)
-
Amine (e.g., 2-amino-N-(2,2,2-trifluoroethyl)acetamide) (1.1 equiv.)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv.)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup reagents (e.g., Ethyl acetate, 1N HCl, saturated NaHCO₃, brine, Na₂SO₄)
Procedure:
-
Under an inert atmosphere, add the carboxylic acid (1.0 equiv.) and HATU (1.1 equiv.) to a flame-dried round-bottom flask.
-
Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M). Causality: Anhydrous solvent is critical as water can hydrolyze the activated ester intermediate, quenching the reaction.
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 equiv.) dropwise. DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the HCl byproduct without competing in the coupling reaction.
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation. Causality: This pre-activation step forms the highly reactive HOBt-ester intermediate, which then reacts cleanly with the amine.
-
Add the amine (1.1 equiv.) as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 1 to 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine as described in Protocol 1.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Future Perspectives
This compound and its related precursors are more than just synthetic intermediates; they are enabling tools for medicinal chemists. The strategic incorporation of the N-(2,2,2-trifluoroethyl)amide moiety provides a validated pathway to enhance the metabolic stability and modify the physicochemical properties of drug candidates. As the demand for more potent, selective, and safer drugs continues to grow, the use of intelligently designed, fluorine-containing building blocks will remain a critical and expanding strategy in the drug discovery arsenal. Future work will likely focus on developing even more efficient synthetic routes to these intermediates and expanding the library of functionalized derivatives to provide chemists with a broader toolkit for molecular optimization.
References
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Application Notes and Protocols for 2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide in Biochemical Research
Abstract
This technical guide provides an in-depth analysis of the application of 2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide , a fluorinated organic compound, within the realm of biochemical research and drug development. While not typically a direct participant in biochemical assays, this molecule serves as a critical building block in the synthesis of more complex, biologically active compounds. Its trifluoroethyl moiety is of particular interest in medicinal chemistry for its ability to enhance metabolic stability and binding affinity of drug candidates.[1][2] This guide will detail the synthetic utility of this compound, propose a hypothetical application of a derivative in an enzyme inhibition assay, and provide a detailed protocol for such an assay.
Introduction: The Strategic Role of Fluorination in Biochemical Probes
The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties. The trifluoromethyl group, in particular, is a common feature in many modern pharmaceuticals. Its strong electron-withdrawing nature can influence the acidity of nearby protons, alter molecular conformation, and block metabolic pathways, thereby increasing the bioavailability and in vivo half-life of a drug. This compound provides a reactive handle—the hydroxyl group—for chemists to incorporate the metabolically robust N-(2,2,2-trifluoroethyl)acetamide scaffold into a variety of molecular architectures.
The primary utility of this compound is as an intermediate in organic synthesis.[1][2] It is particularly valuable for creating fluorinated pharmaceuticals and other bioactive molecules.[1][2] The presence of the trifluoroethyl group can lead to compounds with enhanced metabolic stability and binding affinity.[1][2]
Synthetic Utility in the Development of Bioactive Molecules
The hydroxyl group of this compound is a versatile functional group for further chemical modification. It can be readily derivatized through esterification, etherification, or substitution reactions to attach the N-(2,2,2-trifluoroethyl)acetamide moiety to a pharmacophore of interest.
Figure 1: Synthetic utility of this compound.
Hypothetical Application: Development of a Novel Kinase Inhibitor
To illustrate the utility of this compound, we will consider its hypothetical use in the synthesis of a novel inhibitor for a protein kinase. Many kinase inhibitors feature a hinge-binding motif and a scaffold that projects into the solvent-exposed region. The N-(2,2,2-trifluoroethyl)acetamide moiety could be incorporated into this solvent-exposed region to enhance solubility and cell permeability.
Rationale for Hypothetical Inhibitor Design
Our hypothetical inhibitor, "TrifluoroKininib," is designed to target a kinase with a known binding pocket. The core of TrifluoroKininib will be a generic kinase hinge-binder (e.g., an aminopyrimidine). The hydroxyl group of this compound will be used to link it to this core, positioning the trifluoroethyl group towards the solvent-exposed region of the ATP-binding pocket.
Figure 2: Binding model of the hypothetical inhibitor "TrifluoroKininib".
Protocol: In Vitro Kinase Inhibition Assay
The following is a detailed protocol for an in vitro kinase inhibition assay to determine the potency (IC50) of our hypothetical inhibitor, TrifluoroKininib. This protocol is a general guideline and may require optimization for specific kinases.
Materials and Reagents
-
Kinase: Purified recombinant kinase of interest.
-
Substrate: Peptide or protein substrate for the kinase.
-
ATP: Adenosine triphosphate.
-
Inhibitor: TrifluoroKininib, synthesized from this compound.
-
Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Detection Reagent: e.g., ADP-Glo™ Kinase Assay (Promega) or similar.
-
Plate: 384-well, white, low-volume microplate.
-
Instrumentation: Plate reader capable of luminescence detection.
Experimental Workflow
Figure 3: Step-by-step workflow for the in vitro kinase inhibition assay.
Step-by-Step Protocol
-
Prepare Inhibitor Dilutions:
-
Prepare a stock solution of TrifluoroKininib in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilution series).
-
-
Prepare Reagent Mixes:
-
Kinase/Substrate Mix: Dilute the kinase and substrate to their final desired concentrations in the assay buffer.
-
ATP Solution: Prepare a working solution of ATP in the assay buffer.
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 1 µL) of each inhibitor dilution to the wells of the 384-well plate. Include wells with DMSO only as a negative control (100% activity) and wells without kinase as a background control.
-
-
Kinase Reaction:
-
Add the Kinase/Substrate Mix to all wells.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
-
Reaction Incubation:
-
Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.
-
-
Signal Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions. This typically involves a two-step addition with incubation periods.
-
-
Data Acquisition:
-
Read the luminescence signal on a compatible plate reader.
-
Data Analysis
-
Background Subtraction: Subtract the average luminescence signal from the background control wells from all other wells.
-
Normalization: Normalize the data by setting the average signal of the DMSO-only wells to 100% activity and the background-subtracted signal of the highest inhibitor concentration to 0% activity.
-
IC50 Calculation: Plot the normalized percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
| Parameter | Description |
| Top | The highest response plateau (should be close to 100%). |
| Bottom | The lowest response plateau (should be close to 0%). |
| LogIC50 | The logarithm of the inhibitor concentration that gives a response halfway between the top and bottom plateaus. |
| HillSlope | The steepness of the curve. |
Conclusion
While this compound is not a direct tool for biochemical assays, its importance as a synthetic intermediate cannot be overstated. The ability to strategically introduce the N-(2,2,2-trifluoroethyl)acetamide moiety allows for the fine-tuning of the pharmacokinetic and pharmacodynamic properties of drug candidates. The provided hypothetical example and protocol for a kinase inhibition assay serve as a template for how a molecule derived from this valuable building block could be assessed for its biological activity. Researchers and drug development professionals should view this compound as a key component in their synthetic toolbox for creating next-generation therapeutic agents.
References
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MySkinRecipes. This compound. [Link]
-
MySkinRecipes. This compound. [Link]
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functionalization of the hydroxyl group in "2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide"
An Application Guide to the Chemical Derivatization of 2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide
Authored by: A Senior Application Scientist
Abstract
This technical guide provides researchers, medicinal chemists, and drug development scientists with a comprehensive overview and detailed protocols for the functionalization of the primary hydroxyl group in this compound. This molecule serves as a valuable building block in the synthesis of fluorinated pharmaceuticals and other bioactive compounds.[1] The strategic modification of its hydroxyl moiety into esters, ethers, and other functional groups is critical for modulating pharmacokinetic properties, improving metabolic stability, and enabling further synthetic transformations. This document outlines three field-proven protocols—catalytic acylation for ester synthesis, the Williamson synthesis for ether formation, and the Mitsunobu reaction for stereospecific esterification—explaining the causality behind experimental choices and providing self-validating, step-by-step methodologies.
Strategic Considerations for Functionalization
The chemical reactivity of this compound is governed by three key structural features: the primary hydroxyl group, the secondary amide linkage, and the terminal trifluoroethyl group.
-
Primary Hydroxyl Group: As the primary target for functionalization, this group is relatively unhindered and reactive. It can be readily acylated, alkylated, or converted into a leaving group under appropriate conditions.
-
Amide Linkage: The amide bond is notoriously stable; however, it can be susceptible to hydrolysis under harsh acidic or basic conditions.[2][3] Therefore, functionalization protocols should ideally be conducted under mild, preferably neutral or weakly basic/acidic, conditions to preserve the integrity of the amide backbone.
-
Trifluoroethyl Group: This electron-withdrawing group can influence the acidity of the N-H proton of the amide, though it is not expected to directly interfere with reactions at the distal hydroxyl group. Its presence is often a desirable feature for enhancing the metabolic stability of a final drug candidate.
The following diagram illustrates the overall workflow for the functionalization of the starting material.
Caption: General experimental workflow for functionalization.
Key Functionalization Pathways and Protocols
The primary alcohol of this compound can be converted into a variety of functional groups. This guide focuses on the most common and synthetically useful transformations.
Caption: Major pathways for hydroxyl group functionalization.
Application Protocol 1: Esterification via Catalytic Acylation
Principle: This protocol describes the conversion of the hydroxyl group to an ester using an acid chloride or anhydride as the acylating agent. The reaction is catalyzed by a nucleophilic catalyst, 4-(Dimethylamino)pyridine (DMAP), which is significantly more active than pyridine for acyl-transfer reactions.[4] An auxiliary base, such as triethylamine (TEA), is used to scavenge the HCl generated when using an acid chloride. This method is highly efficient for primary alcohols.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 157.09 | 1.0 | 1.0 |
| Dichloromethane (DCM), anhydrous | - | 10 mL | - |
| Triethylamine (TEA) | 101.19 | 1.5 | 1.5 |
| Acetyl Chloride (or other R-COCl) | 78.50 | 1.2 | 1.2 |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 0.1 | 0.1 |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (157 mg, 1.0 mmol).
-
Solvent and Base Addition: Dissolve the starting material in 10 mL of anhydrous dichloromethane (DCM). Add triethylamine (0.21 mL, 1.5 mmol) to the solution via syringe.
-
Catalyst Addition: Add DMAP (12 mg, 0.1 mmol) to the stirred solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acylating Agent Addition: Slowly add acetyl chloride (85 µL, 1.2 mmol) dropwise to the cooled, stirred solution over 5 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% Ethyl Acetate in Hexanes).
-
Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and quench the reaction by the slow addition of 10 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 10 mL portions of DCM.
-
Washing and Drying: Combine the organic layers and wash sequentially with 15 mL of 1M HCl, 15 mL of water, and 15 mL of brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure ester product.
Characterization: The final product, 2-acetoxy-N-(2,2,2-trifluoroethyl)acetamide, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. The appearance of a new singlet corresponding to the acetyl methyl group (~2.1 ppm in ¹H NMR) and a shift in the methylene protons adjacent to the oxygen are indicative of successful acylation.
Application Protocol 2: Etherification via Williamson Ether Synthesis
Principle: The Williamson ether synthesis is a robust SN2 reaction for forming ethers.[5] It proceeds in two steps: first, the deprotonation of the alcohol with a strong base to form a nucleophilic alkoxide, followed by the reaction of this alkoxide with a primary alkyl halide or sulfonate.[6] Sodium hydride (NaH) is an effective, non-nucleophilic base for generating the alkoxide. Anhydrous conditions are critical to prevent quenching of the base and the alkoxide intermediate.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 157.09 | 1.0 | 1.0 |
| Sodium Hydride (NaH), 60% dispersion in oil | 24.00 | 1.2 | 1.2 |
| Tetrahydrofuran (THF), anhydrous | - | 15 mL | - |
| Benzyl Bromide (or other primary R-X) | 171.04 | 1.1 | 1.1 |
| Tetrabutylammonium Iodide (TBAI), optional | 369.37 | 0.05 | 0.05 |
Step-by-Step Methodology:
-
Preparation of Base: In a flame-dried, three-neck flask under an inert atmosphere, add sodium hydride (48 mg of 60% dispersion, 1.2 mmol). Wash the NaH with anhydrous hexanes (2 x 3 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Reaction Setup: Suspend the oil-free NaH in 5 mL of anhydrous THF. Cool the suspension to 0 °C.
-
Alkoxide Formation: Dissolve this compound (157 mg, 1.0 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the stirred NaH suspension at 0 °C. Observe for hydrogen gas evolution. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Alkylating Agent Addition: Add benzyl bromide (0.13 mL, 1.1 mmol) to the reaction mixture via syringe. If the reaction is sluggish, a catalytic amount of TBAI (18 mg, 0.05 mmol) can be added to facilitate the reaction.
-
Reaction Progression: Heat the reaction mixture to a gentle reflux (or stir at room temperature, depending on the reactivity of the alkyl halide) and monitor by TLC until the starting material is consumed (typically 4-12 hours).
-
Quenching: Cool the reaction to 0 °C and carefully quench the excess NaH by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.
-
Extraction: Add 20 mL of ethyl acetate and 15 mL of water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography to afford the desired ether.
Characterization: Successful etherification can be confirmed by the disappearance of the broad -OH peak in the IR spectrum and the appearance of characteristic signals for the newly introduced alkyl group (e.g., benzylic CH₂ protons and aromatic protons in ¹H NMR).
Application Protocol 3: Stereospecific Esterification via the Mitsunobu Reaction
Principle: The Mitsunobu reaction is a powerful method for converting a primary or secondary alcohol into a variety of functional groups, including esters, with complete inversion of stereochemistry at the alcohol carbon.[7] The reaction proceeds under mild, neutral conditions, making it ideal for substrates with sensitive functional groups like amides.[8] It involves the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[9]
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 157.09 | 1.0 | 1.0 |
| Triphenylphosphine (PPh₃) | 262.29 | 1.5 | 1.5 |
| Benzoic Acid (or other R-COOH) | 122.12 | 1.5 | 1.5 |
| Diethyl Azodicarboxylate (DEAD), 40% in toluene | 174.15 | 1.5 | 1.5 |
| Tetrahydrofuran (THF), anhydrous | - | 20 mL | - |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (157 mg, 1.0 mmol), triphenylphosphine (394 mg, 1.5 mmol), and benzoic acid (183 mg, 1.5 mmol).
-
Solvent Addition: Dissolve the solids in 20 mL of anhydrous THF.
-
Cooling: Cool the clear, stirred solution to 0 °C in an ice-water bath.
-
DEAD Addition: Add DEAD (0.66 mL of 40% solution in toluene, 1.5 mmol) dropwise to the solution over 10 minutes. An orange color and/or a white precipitate (triphenylphosphine oxide) may form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction by TLC.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Purification: Directly purify the resulting residue by flash column chromatography. The byproducts, triphenylphosphine oxide and the diethyl hydrazinedicarboxylate, can be separated from the desired ester product. A typical elution gradient might be from 10% to 40% ethyl acetate in hexanes.
Causality & Insights: The Mitsunobu reaction is often preferred for complex molecules because it avoids the use of strong acids or bases and does not require the pre-formation of a reactive species from the alcohol. However, the purification can be challenging due to the stoichiometric byproducts. Using polymer-bound triphenylphosphine can simplify the workup, as the resulting phosphine oxide can be removed by simple filtration.
Caption: Simplified mechanism of the Mitsunobu reaction.
General Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when performing these reactions.
-
Fume Hood: All manipulations should be carried out in a well-ventilated chemical fume hood.
-
Reagent Handling:
-
Sodium Hydride (NaH): Highly reactive and flammable. Reacts violently with water to produce hydrogen gas. Handle as a dry powder or oil dispersion only under an inert atmosphere.
-
Acid Chlorides: Corrosive and lachrymatory. React with moisture to release HCl gas. Handle with care.
-
DEAD/DIAD: Toxic and potential shock-sensitive explosives. Always handle with care and store at low temperatures.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
-
ResearchGate. Synthesis of α-Hydroxy Amides. Available at: [Link]
-
Scientific.Net. Synthesis of α-Hydroxy Amides. Available at: [Link]
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Organic Chemistry Portal. Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. Available at: [Link]
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Chemical Research in Chinese Universities. Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Available at: [Link]
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Organic Chemistry Portal. Synthesis of α-hydroxy carboxylic acids, esters and amides. Available at: [Link]
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National Institutes of Health (NIH). ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions. Available at: [Link]
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Thieme. Acylation of Alcohols and Amines. Available at: [Link]
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Organic Chemistry Portal. Ester synthesis by acylation. Available at: [Link]
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American Chemical Society. Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. Available at: [Link]
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National Institutes of Health (NIH). Direct Amination of α-Hydroxy Amides. Available at: [Link]
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ResearchGate. The Mitsunobu Reaction. Available at: [Link]
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ResearchGate. Synthesis of α-Hydroxyl Amides via Direct Amidation of Lactic Acid at Solvent- and Catalyst-Free Conditions. Available at: [Link]
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Wikipedia. Mitsunobu reaction. Available at: [Link]
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Chemistry LibreTexts. Chemistry of Amides. Available at: [Link]
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Wikipedia. Williamson ether synthesis. Available at: [Link]
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Chemistry LibreTexts. Chemistry of Amides. Available at: [Link]
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Organic Chemistry Portal. Protective Groups. Available at: [Link]
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Chemistry LibreTexts. Protection of Hydroxyl Groups. Available at: [Link]
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American Chemical Society. Mitsunobu and Related Reactions: Advances and Applications. Available at: [Link]
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National Institutes of Health (NIH). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Available at: [Link]
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American Chemical Society. Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. Available at: [Link]
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Chemistry LibreTexts. Williamson Ether Synthesis. Available at: [Link]
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Chemistry Steps. The Williamson Ether Synthesis. Available at: [Link]
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Oxford Learning Link. Appendix 6: Protecting groups. Available at: [Link]
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Willingdon College, Sangli. Protection and deprotection. Available at: [Link]
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University Website. Protective Groups. Available at: [Link]
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OpenOChem Learn. Leaving Groups. Available at: [Link]
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Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. Available at: [Link]
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Chemistry Steps. Alcohols to Amides. Available at: [Link]
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MySkinRecipes. This compound. Available at: [Link]
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American Chemical Society. Site-Selective Functionalization of Hydroxyl Groups in Carbohydrate Derivatives. Available at: [Link]
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Semantic Scholar. A facile 2,2,2-trifluoroethyl fatty acid ester synthesis with phenyl(2,2,2- trifluoroethyl)iodonium triflate at room temperature. Available at: [Link]
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Organic Chemistry Portal. 2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines. Available at: [Link]
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ResearchGate. ChemInform Abstract: 2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines. Available at: [Link]
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Application Notes & Protocols: Strategic Development of 2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide Analogs for Structure-Activity Relationship (SAR) Studies
Abstract
This technical guide provides a comprehensive framework for the design, synthesis, and evaluation of novel analogs based on the "2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide" scaffold for the purpose of elucidating its Structure-Activity Relationship (SAR). As a lead compound, this molecule possesses key structural features, such as a hydroxyl group for potential hydrogen bonding, an acetamide linker, and a metabolically robust trifluoroethyl moiety, making it an attractive starting point for medicinal chemistry campaigns.[1][2][3] This document outlines detailed protocols for chemical synthesis, in vitro screening, and data analysis to guide researchers in identifying analogs with improved potency and drug-like properties.
Introduction: The Rationale for Analog Development
The strategic incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1][2] The trifluoromethyl (CF3) group, in particular, is a bioisostere for methyl and chloro groups and can significantly impact a molecule's lipophilicity and electronic properties.[3] The parent compound, this compound, serves as a valuable chemical intermediate and a promising scaffold for drug discovery.[4][5][6]
This guide will focus on a hypothetical SAR study aimed at developing analogs of this scaffold as potential inhibitors of a generic protein kinase, a common target in oncology. The principles and protocols described herein are broadly applicable to other biological targets. The primary objectives of this SAR study are to:
-
Probe the importance of the hydroxyl group for biological activity.
-
Explore the effect of modifying the acetamide backbone.
-
Investigate the impact of substitutions on a potential aromatic extension of the scaffold.
By systematically modifying the lead compound and assessing the biological activity of the resulting analogs, researchers can build a robust SAR model to guide the optimization of this chemical series.[7]
Strategic Design of the Analog Library
A focused library of analogs will be synthesized to explore key regions of the parent scaffold. The design strategy is divided into three main series, each targeting a specific modification.
Series A: Modification of the Hydroxyl Group
This series aims to understand the role of the hydroxyl group in target engagement. Modifications will include its removal, replacement with other functional groups, and esterification to create prodrug candidates.
Series B: Alterations to the Acetamide Linker
Here, the length and rigidity of the acetamide linker will be varied to probe the optimal spatial arrangement of the key functional groups.
Series C: Introduction of an Aromatic Moiety
This series will explore the potential for additional binding interactions by appending an aromatic ring to the acetamide nitrogen. Substituents on this ring will be varied to probe electronic and steric effects.
Table 1: Proposed Analog Library
| Series | Compound ID | R1 (at Hydroxyl Position) | R2 (at Acetamide Methyl) | R3 (at Amide Nitrogen) | Rationale |
| Parent | LEAD-01 | -OH | -CH3 | -H | Parent Compound |
| A | A-01 | -H | -CH3 | -H | Role of hydroxyl |
| A | A-02 | -OCH3 | -CH3 | -H | H-bond donor vs. acceptor |
| A | A-03 | -OAc | -CH3 | -H | Prodrug potential |
| B | B-01 | -OH | -CH2CH3 | -H | Linker length |
| B | B-02 | -OH | -Cyclopropyl | -H | Linker rigidity |
| C | C-01 | -OH | -CH3 | -Phenyl | Aromatic extension |
| C | C-02 | -OH | -CH3 | -4-Fluorophenyl | Electronic effects |
| C | C-03 | -OH | -CH3 | -4-Methoxyphenyl | Electronic effects |
Experimental Protocols
General Synthetic Schemes
The synthesis of the proposed analogs will be based on established amide coupling methodologies and functional group interconversions.
Caption: General synthetic route for the parent compound and Series A analogs.
-
Step 1: Synthesis of 2-chloro-N-(2,2,2-trifluoroethyl)acetamide. To a solution of 2,2,2-trifluoroethylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add 2-chloroacetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Step 2: Hydrolysis to LEAD-01. Dissolve the crude 2-chloro-N-(2,2,2-trifluoroethyl)acetamide in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Add sodium hydroxide (1.5 eq) and stir at room temperature for 12 hours.
-
Neutralize the reaction with 1M HCl and extract with ethyl acetate.
-
Combine the organic layers, dry over Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford LEAD-01.
-
To a solution of glycolic acid (1.0 eq) and the desired aniline (e.g., 4-fluoroaniline for C-02) (1.0 eq) in dimethylformamide (DMF), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq).
-
Stir the reaction at room temperature for 18 hours.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired analog.
In Vitro Biological Evaluation
The synthesized analogs will be screened for their biological activity using a panel of in vitro assays.
-
Seed a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds (from 100 µM to 0.1 µM) for 48 hours.
-
Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values (the concentration of compound that inhibits cell growth by 50%) using a dose-response curve fitting software.
-
A commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay) can be used.
-
In a 96-well plate, add the kinase, substrate, ATP, and varying concentrations of the test compounds.
-
Incubate the reaction at 30 °C for 1 hour.
-
Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Measure the luminescence, which is proportional to the amount of ADP formed and thus the kinase activity.
-
Determine the IC50 values for kinase inhibition.
SAR Analysis and Data Interpretation
The biological data obtained from the in vitro assays will be analyzed to establish a clear Structure-Activity Relationship.
Table 2: Hypothetical Biological Data
| Compound ID | Cell Viability IC50 (µM) | Kinase Inhibition IC50 (µM) |
| LEAD-01 | 50 | 25 |
| A-01 | >100 | >100 |
| A-02 | 75 | 60 |
| A-03 | 45 | 20 |
| B-01 | 60 | 35 |
| B-02 | 40 | 15 |
| C-01 | 20 | 8 |
| C-02 | 5 | 1.2 |
| C-03 | 30 | 12 |
Interpretation of Hypothetical Results:
-
Series A: The loss of activity in A-01 suggests the hydroxyl group is crucial for activity, likely as a hydrogen bond donor. The reduced activity of A-02 further supports this, as the methyl ether can only act as a hydrogen bond acceptor. The similar activity of the acetate prodrug A-03 indicates it is likely hydrolyzed back to the active hydroxyl form in cells.
-
Series B: The slightly decreased potency of B-01 suggests that increasing the linker length is not beneficial. However, the improved activity of the cyclopropyl analog B-02 indicates that a more rigid conformation may be favorable for binding.
-
Series C: The introduction of a phenyl ring (C-01 ) significantly improves potency, suggesting the presence of a new binding pocket. The dramatic increase in activity with the 4-fluorophenyl group (C-02 ) points to a favorable interaction with an electron-deficient aromatic ring or a specific halogen bond. The reduced potency of the 4-methoxyphenyl analog (C-03 ) suggests that bulky electron-donating groups are not well-tolerated in this pocket.
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Application Notes and Protocols for the Quantification of 2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide
Introduction
2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide is a chemical entity of interest in pharmaceutical development and related research fields. Accurate and precise quantification of this analyte is critical for various stages of drug development, including pharmacokinetic studies, metabolite identification, and quality control of drug substances and products. This document provides a comprehensive guide to the analytical methodologies for the quantification of this compound in various matrices. The protocols detailed herein are grounded in established analytical principles and are designed to ensure robustness, reliability, and compliance with regulatory expectations.
The physicochemical properties of this compound, a small, polar molecule, necessitate careful consideration in method development. This guide will explore three robust analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) with a derivatization step. Each method is presented with detailed protocols, the scientific rationale behind the chosen parameters, and validation guidelines in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
PART 1: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
HPLC-UV is a widely accessible and robust technique for the quantification of analytes with a suitable chromophore. Given the acetamide functional group, this compound is expected to have UV absorbance at lower wavelengths, making this a viable analytical approach.
Scientific Rationale
A reverse-phase HPLC method is proposed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. This is suitable for retaining and separating the polar analyte. The choice of a C18 column provides a good balance of hydrophobicity for retaining the analyte while allowing for elution with a reasonably polar mobile phase. The mobile phase composition, a mixture of acetonitrile and water, is a common and effective choice for reverse-phase chromatography. The addition of a small amount of acid, such as formic acid, helps to ensure consistent peak shape by suppressing the ionization of any residual silanol groups on the stationary phase. UV detection is set at a low wavelength (e.g., 205 nm) to maximize sensitivity, as amide bonds typically absorb in this region.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of this compound.
Detailed Protocol: HPLC-UV
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
-
Methanol (HPLC grade)
-
Appropriate biological matrix (e.g., human plasma) for spiked samples
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Preparation of Solutions:
-
Mobile Phase: Acetonitrile:Water (30:70 v/v) with 0.1% formic acid.
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Sample Preparation:
-
For Drug Substance: Dissolve the sample in the mobile phase to the desired concentration.
-
For Biological Samples (e.g., Plasma): To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.[5] Vortex for 1 minute, then centrifuge at 10,000 x g for 15 minutes. Collect the supernatant and inject it into the HPLC system.[6][7]
5. Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (30:70 v/v) + 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 205 nm
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Method Validation Parameters (as per ICH Q2(R1))
| Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities or matrix components. Peak purity should be confirmed using a photodiode array (PDA) detector. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 over the desired concentration range. |
| Accuracy | Recovery of 98-102% for spiked samples at three concentration levels. |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) with a relative standard deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
| Robustness | Insignificant changes in results with small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature). |
PART 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice.[8][9] This technique combines the separation power of liquid chromatography with the highly specific and sensitive detection of mass spectrometry.
Scientific Rationale
The analyte is first separated using reverse-phase HPLC, similar to the HPLC-UV method. Electrospray ionization (ESI) is a suitable ionization technique for this polar molecule.[10] Given the presence of the amide and hydroxyl groups, both positive and negative ion modes should be evaluated, though positive mode is often successful for such compounds. In the tandem mass spectrometer, the protonated molecule (precursor ion) is selected and fragmented to produce characteristic product ions. The transition from the precursor to the product ion is monitored (Multiple Reaction Monitoring - MRM), providing excellent selectivity and sensitivity.
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis of this compound.
Detailed Protocol: LC-MS/MS
1. Materials and Reagents:
-
As per HPLC-UV method, plus a suitable stable isotope-labeled internal standard (SIL-IS) if available. If not, a structurally similar compound can be used.
2. Instrumentation:
-
UPLC or HPLC system coupled to a tandem mass spectrometer with an ESI source.
3. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Standard and Sample Preparation: Similar to the HPLC-UV method, but with the addition of an internal standard to all samples and standards at a fixed concentration.
4. Chromatographic Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-3.5 min: 95% B
-
3.5-4.0 min: 95% to 5% B
-
4.0-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
5. Mass Spectrometer Conditions:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transitions (Hypothetical):
-
Analyte: To be determined by infusion of a standard solution. A plausible precursor would be the [M+H]⁺ ion.
-
Internal Standard: To be determined based on the chosen IS.
-
6. Data Analysis:
-
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.
Method Validation Parameters
Similar to HPLC-UV, with the addition of assessing matrix effects and recovery, which are crucial for bioanalytical methods.[11]
| Parameter | Acceptance Criteria |
| Matrix Effect | The ratio of the analyte response in the presence of the matrix to the response in a neat solution should be consistent across different lots of the matrix. |
| Recovery | The efficiency of the extraction process should be consistent and reproducible. |
PART 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[12] Due to the polar nature and low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.[13][14]
Scientific Rationale
Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) will convert the hydroxyl group into a trimethylsilyl (TMS) ether, increasing the volatility of the analyte.[14] The trifluoroacetyl group is already present, which can enhance detection by electron capture negative ionization (ECNI) if desired for higher sensitivity, or standard electron ionization (EI) can be used. EI will produce a characteristic fragmentation pattern that can be used for quantification in selected ion monitoring (SIM) mode.
Experimental Workflow: GC-MS Analysis with Derivatization
Caption: Workflow for GC-MS analysis of this compound.
Detailed Protocol: GC-MS
1. Materials and Reagents:
-
As per previous methods, plus:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Ethyl acetate (GC grade)
-
Pyridine (GC grade)
2. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
3. Sample Preparation and Derivatization:
-
Extract the analyte from the sample matrix using a suitable solvent like ethyl acetate.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
To the dry residue, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Cool to room temperature before injection.
4. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.
5. Data Analysis:
-
Quantification is based on the abundance of the selected ions relative to a calibration curve prepared with derivatized standards.
Summary of Quantitative Data
The expected performance of these methods is summarized below. These are typical values and should be established during method validation.
| Method | Analyte Form | Typical LOQ | Linearity (r²) |
| HPLC-UV | Native | 1 µg/mL | ≥ 0.995 |
| LC-MS/MS | Native | 0.1 ng/mL | ≥ 0.998 |
| GC-MS | TMS-derivatized | 1 ng/mL | ≥ 0.997 |
Conclusion
The choice of the analytical method for the quantification of this compound will depend on the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The HPLC-UV method offers a robust and straightforward approach for routine analysis of bulk material or highly concentrated samples. For trace-level quantification in complex biological matrices, the LC-MS/MS method provides superior sensitivity and selectivity. The GC-MS method with derivatization serves as a viable alternative, particularly when LC-MS/MS is not available or when orthogonal confirmation is needed. All methods must be thoroughly validated to ensure the reliability of the generated data.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use; 2005. [Link]
-
ICH Q2 Analytical Method Validation. SlideShare; 2015. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency; 1995. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Sample Preparation. Department of Chemistry and Biochemistry, University of Maryland. [Link]
-
LC-MS metabolomics of polar compounds. PubMed. [Link]
-
A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. ResearchGate. [Link]
-
Quantifying Small Molecules by Mass Spectrometry. LCGC International. [Link]
-
A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]
-
State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. Royal Society of Chemistry; 2021. [Link]
-
Sample Preparation: A Comprehensive Guide. Organomation. [Link]
-
Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ 5 -Sterol Autoxidation) in Environmental Samples. MDPI. [Link]
-
Fast detection of fluoroacetamide in body fluid using gas chromatography–mass spectrometry after solid-phase microextraction. ScienceDirect. [Link]
-
Separation of Acetamide, 2-chloro-N-(2-hydroxyethyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
A Rapid and Sensitive HPLC Method for the Determination of 2-hydroxyflutamide in Human Plasma. Science Alert. [Link]
-
Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]
-
Sample Preparation Fundamentals for Chromatography. Agilent. [Link]
-
MARLAP Manual Volume II: Chapter 12, Laboratory Sample Preparation. U.S. Environmental Protection Agency. [Link]
-
Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings. National Center for Biotechnology Information. [Link]
- Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
-
Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings. ACS Publications. [Link]
-
Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection. PubMed. [Link]
-
Two optimized methods for the quantification of anthropogenic and biogenic markers in aerosol samples using liquid chromatograph. EGUsphere. [Link]
-
A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. ResearchGate. [Link]
-
Acetamide, 2,2,2-trifluoro-N-methyl-N-(trifluoroacetyl)-. NIST WebBook. [Link]
-
Determination of flutamide and two major metabolites using HPLC–DAD and HPTLC methods. National Center for Biotechnology Information. [Link]
-
Determination of flutamide and two major metabolites using HPLC–DAD and HPTLC methods. Beni-Suef University Journal of Basic and Applied Sciences. [Link]
Sources
- 1. jordilabs.com [jordilabs.com]
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- 6. Determination of flutamide and two major metabolites using HPLC–DAD and HPTLC methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bsu.edu.eg [bsu.edu.eg]
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- 13. organomation.com [organomation.com]
- 14. egusphere.copernicus.org [egusphere.copernicus.org]
Application Notes and Protocols for the Purification of 2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide
An In-Depth Technical Guide
Abstract
This guide provides a comprehensive overview and detailed protocols for the purification of 2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide, a key intermediate in medicinal chemistry and drug development.[1] Given its polar nature and unique fluoro-substitution, tailored purification strategies are essential to achieve the high purity required for downstream applications. This document explores fundamental purification principles, from initial aqueous work-up to advanced chromatographic techniques, offering researchers and scientists a robust framework for isolating this compound. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind procedural choices to ensure reproducibility and success.
Compound Profile and Physicochemical Properties
Understanding the inherent properties of this compound is the cornerstone of developing an effective purification strategy. The molecule's structure, featuring a hydrophilic hydroxyl group, a polar amide linkage, and a lipophilic trifluoroethyl tail, results in an amphiphilic character that dictates its behavior in different purification systems.
| Property | Value | Source |
| CAS Number | 1153759-00-2 | |
| Molecular Formula | C₄H₆F₃NO₂ | |
| Molecular Weight | 157.09 g/mol | |
| Physical Form | Liquid (at Room Temperature) | |
| InChI Key | WOFYMUAFBNFMMT-UHFFFAOYSA-N | |
| Boiling Point | Not publicly available; vacuum distillation recommended. | |
| Solubility | Expected to be soluble in polar organic solvents (EtOAc, MeOH, Acetone) and moderately soluble in water. |
Rationale: Anticipating and Targeting Impurities
The purity of the final product is defined by the effective removal of impurities, which are typically introduced during synthesis. A successful purification strategy is therefore preemptive, designed to target likely contaminants. While the specific synthetic route may vary, common methods for amide bond formation can introduce predictable impurities.[2]
Common Impurities May Include:
-
Unreacted Starting Materials: Such as 2,2,2-trifluoroethylamine and activated forms of glycolic acid.
-
Coupling Reagents: Residual carbodiimides (e.g., DCC, EDC) and their byproducts (e.g., DCU, EDU).
-
Catalysts: Bases like triethylamine or DMAP.
-
Side-Products: Dimer impurities, similar to those observed in the synthesis of related compounds, can arise from secondary reactions.[3][4]
-
Residual Solvents: Acetonitrile, Dichloromethane (DCM), or N,N-Dimethylformamide (DMF) used during the reaction.
Strategic Purification Workflow
A multi-step approach is typically required to achieve high purity. The overall strategy involves a preliminary bulk purification via aqueous work-up, followed by a high-resolution technique like chromatography.
Caption: General purification workflow for this compound.
PART 1: PROTOCOL FOR AQUEOUS WORK-UP (LIQUID-LIQUID EXTRACTION)
Objective: To remove water-soluble impurities such as salts, acids, bases, and highly polar reagents from the crude reaction mixture.
Rationale: This initial step leverages the differential solubility of the target compound and impurities between an aqueous phase and an immiscible organic solvent. Ethyl acetate is a common choice as it is moderately polar, allowing for good recovery of the target compound while leaving highly polar impurities in the aqueous layer.
Materials:
-
Crude reaction mixture
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Separatory Funnel
-
Standard laboratory glassware
Procedure:
-
Solvent Evaporation: If the reaction was performed in a water-miscible solvent (e.g., THF, Acetonitrile), concentrate the crude mixture under reduced pressure to remove the bulk of the solvent.
-
Redissolution: Dissolve the resulting residue in a suitable volume of Ethyl Acetate (e.g., 50-100 mL for a 1-5 g scale reaction).
-
Transfer: Transfer the organic solution to a separatory funnel.
-
Neutralizing Wash: Add an equal volume of saturated NaHCO₃ solution to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake gently for 30-60 seconds, venting periodically. Allow the layers to separate and discard the lower aqueous layer.
-
Expert Insight: This step is critical for removing acidic starting materials or byproducts. Gentle shaking prevents the formation of emulsions, which can be difficult to break.
-
-
Water Wash: Add an equal volume of deionized water, shake, and discard the aqueous layer as before.
-
Brine Wash: Perform a final wash with an equal volume of brine.
-
Expert Insight: The brine wash helps to remove residual water from the organic layer and aids in breaking any minor emulsions by increasing the ionic strength of the aqueous phase.
-
-
Drying: Drain the organic layer into a clean Erlenmeyer flask. Add a sufficient amount of anhydrous Na₂SO₄ (enough so that some powder flows freely when swirled) and let it stand for 15-20 minutes to remove dissolved water.
-
Concentration: Filter the dried organic solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude, washed product, which can then be subjected to high-resolution purification.
PART 2: HIGH-RESOLUTION PURIFICATION TECHNIQUES
A. Flash Column Chromatography on Silica Gel (Normal-Phase)
Objective: To separate the target compound from less polar and more polar impurities based on differential adsorption to a polar stationary phase.[5]
Rationale: Due to the presence of the polar hydroxyl and amide groups, the target molecule will exhibit strong interactions with the acidic silica gel surface. A mobile phase of intermediate polarity, typically a mixture of a non-polar solvent (e.g., Hexanes) and a polar solvent (e.g., Ethyl Acetate), is used to elute the compounds. Less polar impurities will elute first, followed by the target compound, and finally, highly polar impurities.
Caption: Comparison of Normal-Phase and Reverse-Phase Chromatography principles.
Protocol:
-
Solvent System Selection (TLC Analysis):
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., start with 70:30 Hexanes:EtOAc, then try 50:50, and 30:70).
-
The ideal system will give the target compound a Retention Factor (R_f) of ~0.25-0.35 .
-
-
Column Packing (Slurry Method):
-
Select a column size appropriate for the amount of crude material (typically a 20-50:1 ratio of silica to crude product by weight).[5]
-
Fill the column about halfway with the initial, non-polar eluent (e.g., 70:30 Hexanes:EtOAc).
-
Prepare a slurry of silica gel in the same eluent and pour it into the column.
-
Tap the column gently to pack the silica and allow excess solvent to drain until it is level with the top of the silica bed. Add a thin layer of sand on top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a strong solvent (like DCM or EtOAc).
-
Add a small amount of silica gel (~1-2x the weight of the crude product) to this solution and evaporate the solvent to create a dry powder.
-
Carefully add this dry-loaded sample to the top of the column. This "dry loading" technique generally results in better separation than loading the sample as a liquid.[6]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and apply positive pressure (flash chromatography).
-
Begin with the solvent system determined by TLC. A gradient elution (gradually increasing the polarity, e.g., from 30% EtOAc to 50% EtOAc) may be necessary for complex mixtures.
-
Collect fractions in test tubes and monitor the elution progress using TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to yield the purified this compound.
-
B. Chromatography on Fluorinated Stationary Phases
Objective: To leverage specific fluorophilic interactions for enhanced separation of the fluorinated target molecule from non-fluorinated impurities.
Rationale: Fluorinated stationary phases (e.g., perfluoroalkyl or pentafluorophenyl phases) offer unique selectivity for halogenated compounds.[7] These phases can exploit dipole-dipole and other interactions that are different from the simple hydrophobic interactions in standard C18 reverse-phase systems, potentially providing superior resolution for difficult-to-separate fluorinated isomers or impurities.[8]
Protocol: This technique is typically performed using HPLC or flash chromatography systems equipped with a specialized fluorous column.
-
Column Selection: Choose a commercially available fluorinated phase column (e.g., FluoroFlash®).
-
Mobile Phase: Both normal-phase (e.g., hexane/MTBE) and reverse-phase (e.g., acetonitrile/water) solvent systems can be used. The choice depends on the specific impurities.
-
Method Development: A scouting gradient is typically run to determine the optimal elution conditions.
-
Purification and Isolation: The procedure follows the same principles as standard chromatography, but the unique selectivity of the stationary phase provides an alternative and powerful separation mechanism.
Purity Assessment
After purification, the purity of the final product must be verified.
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure and identifying any remaining impurities.
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity. Both reverse-phase (C18 column) and HILIC methods can be developed.[9]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Summary and Technique Comparison
| Technique | Primary Use | Pros | Cons | Scale |
| Liquid-Liquid Extraction | Bulk removal of water-soluble impurities. | Fast, inexpensive, high capacity. | Low resolution; cannot separate similar organic compounds. | Lab to Plant |
| Normal-Phase Chromatography | Primary purification of moderately polar compounds. | High resolution, well-established, versatile. | Can be slow, requires significant solvent, potential for compound degradation on acidic silica.[10] | Lab Scale |
| Fluorous Chromatography | Separation of fluorinated compounds. | Unique selectivity, high resolution for specific separations.[7] | More expensive stationary phase, less common. | Lab Scale |
| Vacuum Distillation | Purification of thermally stable liquids. | Excellent for large scale, solvent-free. | Requires thermal stability, may not separate isomers or compounds with close boiling points. | Lab to Plant |
References
- Benchchem. Application Notes and Protocols for the Synthesis of N-Substituted Acetamide Derivatives.
- Benchchem. Technical Support Center: Purification of N-Substituted Acetamide Compounds.
- Sigma-Aldrich. This compound Product Page.
- Benchchem. A Comparative Guide to the Reproducibility of Experiments Involving N-Substituted Acetamides.
- ResearchGate. Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications.
- National Institutes of Health (NIH). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
- University of Alberta. Column chromatography.
- MySkinRecipes. This compound.
- Organic Syntheses. N-(2,2,2-TRIFLUORO-1-HYDROXYETHYL)-ACETAMIDE.
- ResearchGate. What is the best technique for amide purification?.
- ChemicalBook. 2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication.
- Google Patents. WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
- Journal of Organic Chemistry. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography.
Sources
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- 2. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 [organic-chemistry.org]
- 3. 2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication_Chemicalbook [chemicalbook.com]
- 4. WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof - Google Patents [patents.google.com]
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- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide
Welcome to the technical support center for the synthesis of 2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this specific amide coupling reaction. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and improve your yield and purity.
The synthesis of this molecule involves the formation of an amide bond between glycolic acid and 2,2,2-trifluoroethylamine. This process, while conceptually straightforward, presents unique challenges. The nucleophilicity of the amine is reduced by the electron-withdrawing trifluoromethyl group, potentially slowing the reaction, while the hydroxyl group on glycolic acid introduces a site for potential side reactions. This guide provides a robust protocol and addresses the common issues encountered during this synthesis.
Section 1: The Core Reaction - A Mechanistic Overview
The foundation of this synthesis is the amide coupling reaction. To achieve an efficient reaction, the carboxylic acid (glycolic acid) must first be "activated." This is accomplished using a coupling reagent, which converts the hydroxyl of the carboxylic acid into a better leaving group. An additive, such as 1-hydroxybenzotriazole (HOBt), is often used to trap this highly reactive intermediate, forming a more stable active ester. This active ester is less prone to side reactions and efficiently reacts with the amine (2,2,2-trifluoroethylamine) to form the desired amide bond.[1][2]
Sources
Technical Support Center: Formation of N-Substituted Trifluoroethyl Amides
Welcome to the Technical Support Center for the synthesis of N-substituted trifluoroethyl amides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to navigate the complexities of this important transformation. The trifluoroacetyl group is a valuable moiety in medicinal chemistry and peptide synthesis, offering unique properties due to the strong electron-withdrawing nature of the trifluoromethyl group. However, its introduction is not without challenges. This guide is structured to address specific issues you may encounter during your experiments, providing not just solutions but also the underlying chemical principles.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the formation of N-substituted trifluoroethyl amides in a question-and-answer format.
Question 1: My reaction yield is low or I'm observing no product formation. What are the likely causes?
Low or no yield in a trifluoroacetylation reaction can stem from several factors, primarily related to the reactivity of your starting materials and the reaction conditions.
-
Cause A: Inactive Amine. The amine nucleophile may be non-reactive. This is often due to protonation of the amine by an acidic species in the reaction mixture. The primary culprit is often trifluoroacetic acid (TFA), which can be present as an impurity in the trifluoroacetic anhydride (TFAA) starting material or formed in situ by hydrolysis.[1][2] A protonated amine is no longer nucleophilic and cannot attack the electrophilic carbonyl of the acylating agent.
-
Troubleshooting A:
-
Use a High-Purity Acylating Agent: Ensure your trifluoroacetic anhydride is of high purity and has been stored under anhydrous conditions to minimize contamination with trifluoroacetic acid.[2]
-
Add a Suitable Base: Incorporate a non-nucleophilic base, such as triethylamine or pyridine, into your reaction mixture. The base will neutralize any acid present, ensuring the amine remains in its free, nucleophilic form. A slight excess of the base (1.1-1.5 equivalents) is typically recommended.
-
In Situ Formation from TFA Salt: If your amine is available as a TFA salt, you can often use it directly in the coupling reaction by adding a sufficient amount of a tertiary amine base (e.g., DIPEA) to liberate the free amine in situ.[3]
-
-
Cause B: Hydrolysis of the Acylating Agent. Trifluoroacetic anhydride (TFAA) is highly susceptible to hydrolysis, reacting readily with any moisture present in the solvent, on the glassware, or in the starting materials to form trifluoroacetic acid.[1][2] This not only consumes your reagent but also generates acid that deactivates the amine.
-
Troubleshooting B:
-
Anhydrous Conditions: Meticulously dry all glassware before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Handle all reagents under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Quality: Use freshly opened or properly stored TFAA. If the purity is questionable, distillation of TFAA prior to use may be necessary.[2]
-
-
Cause C: Steric Hindrance. Bulky substituents on either the amine or near the carbonyl group of the acylating agent can sterically hinder the nucleophilic attack, leading to a sluggish or incomplete reaction.
-
Troubleshooting C:
-
Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the steric barrier. However, be mindful of potential side reactions at elevated temperatures.
-
Prolong Reaction Time: Allow the reaction to proceed for a longer duration, monitoring its progress by a suitable analytical technique like TLC or LC-MS.
-
Alternative Acylating Agents: Consider using a less sterically demanding acylating agent if possible, although options are limited for introducing the trifluoroacetyl group.
-
Question 2: I'm observing multiple products in my reaction mixture. What are the common side reactions?
The formation of byproducts is a common issue, often arising from the high reactivity of the trifluoroacetylating agents.
-
Side Reaction A: Over-acylation. If your starting amine has other nucleophilic functional groups, such as hydroxyl or thiol groups, these can also be acylated by TFAA, leading to the formation of trifluoroacetate esters or thioesters.
-
Mitigation Strategy A:
-
Protecting Groups: If possible, protect other nucleophilic functional groups in your starting material before carrying out the trifluoroacetylation of the amine.
-
Controlled Stoichiometry: Use a carefully controlled amount of the acylating agent (typically 1.0 to 1.2 equivalents) to minimize the acylation of less reactive functional groups.
-
Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can often improve selectivity for the more nucleophilic amine.
-
-
Side Reaction B: Formation of Polar Byproducts. The presence of highly polar impurities can complicate purification. These can arise from the hydrolysis of TFAA to TFA, or from decomposition of starting materials or products under the reaction conditions.[4]
-
Mitigation Strategy B:
-
Aqueous Work-up: A standard aqueous work-up procedure can help remove water-soluble impurities like TFA and triethylammonium salts. This typically involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate or dichloromethane) and water or a mild aqueous base (e.g., saturated sodium bicarbonate solution).
-
Chromatography: Purification by flash column chromatography is often necessary to isolate the desired N-substituted trifluoroethyl amide from any remaining byproducts.[4]
-
-
Side Reaction C (Specific to Solid-Phase Peptide Synthesis - SPPS): Resin-Mediated Trifluoroacetylation. In SPPS, a side reaction can occur where hydroxymethyl groups on the resin support react with trifluoroacetic acid (used for deprotection steps) to form trifluoroacetoxymethyl groups. These resin-bound esters can then transfer the trifluoroacetyl group to the N-terminus of the peptide, leading to chain termination.[5][6][7]
-
Mitigation Strategy C:
Question 3: How do I choose the right trifluoroacetylating agent?
Several reagents can be used to introduce the trifluoroacetyl group, each with its own advantages and disadvantages.
| Reagent | Formula | Physical State | Reactivity | Byproduct | Considerations |
| Trifluoroacetic Anhydride (TFAA) | (CF₃CO)₂O | Liquid | Very High | Trifluoroacetic acid | Highly reactive and moisture-sensitive.[1][2] |
| Trifluoroacetyl Chloride | CF₃COCl | Gas | High | HCl | Corrosive and toxic gas, can be less convenient to handle. |
| Ethyl Trifluoroacetate | CF₃CO₂Et | Liquid | Moderate | Ethanol | Less reactive, often requires higher temperatures or longer reaction times.[8][9] |
Recommendation: For most laboratory-scale syntheses, trifluoroacetic anhydride (TFAA) is the most common and effective reagent due to its high reactivity, which allows for rapid and complete reactions at low temperatures. However, its handling requires strict anhydrous conditions.
Part 2: Experimental Protocols
Protocol 1: General Procedure for the N-Trifluoroacetylation of a Primary or Secondary Amine using Trifluoroacetic Anhydride (TFAA)
This protocol provides a general method for the N-trifluoroacetylation of an aliphatic or aromatic primary or secondary amine.
Materials:
-
Amine (1.0 eq)
-
Trifluoroacetic anhydride (TFAA) (1.1 - 1.2 eq)
-
Triethylamine (Et₃N) or Pyridine (1.2 - 1.5 eq)
-
Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve the amine (1.0 eq) in anhydrous DCM.
-
Addition of Base: Add triethylamine (1.2 - 1.5 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of TFAA: Slowly add trifluoroacetic anhydride (1.1 - 1.2 eq) dropwise to the cooled, stirring solution. Monitor the addition to control any exotherm.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, if necessary.
Protocol 2: Troubleshooting - Removal of Excess Trifluoroacetic Anhydride and Trifluoroacetic Acid
If your work-up procedure is insufficient to remove all acidic byproducts, the following steps can be taken.
-
Azeotropic Removal: After the initial concentration, dissolve the crude product in toluene and re-concentrate under reduced pressure. Repeat this process 2-3 times. This can help to azeotropically remove residual trifluoroacetic acid.
-
Basic Wash: During the work-up, a thorough wash with a saturated aqueous solution of a mild base like sodium bicarbonate is crucial to neutralize and remove trifluoroacetic acid.
-
Amine Scavenger Resin: For stubborn cases, a solid-phase scavenger resin (e.g., an amine-functionalized resin) can be used to remove excess acid and acylating agent from the crude product solution.
Part 3: Visualization of Key Concepts
Diagram 1: Reaction Mechanism of N-Trifluoroacetylation
Caption: Mechanism of N-trifluoroacetylation of an amine with TFAA.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in trifluoroacetylation.
References
-
ResearchGate. (n.d.). Trifluoroethylation reactions of secondary amines. Isolated yields.... Retrieved from [Link]
-
ACS Publications. (2023). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. The Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection.
- Google Patents. (n.d.). US20150011778A1 - Use of trifluoroacetamide for n-terminal protection.
-
ACS Publications. (2023). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Retrieved from [Link]
-
PNAS. (1981). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Retrieved from [Link]
-
ChemBK. (2024). trifluoroacetic anhydride. Retrieved from [Link]
-
NIH. (n.d.). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Retrieved from [Link]
-
RSC Publishing. (2014). Synthesis of functionalized α-trifluoroethyl amine scaffolds via Grignard addition to N-aryl hemiaminal ethers. Retrieved from [Link]
-
Reddit. (2017). Trifluoromethanesulfonic anhydride and secondary amines. r/OrganicChemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides. Retrieved from [Link]
- Atherton, E., et al. (1981). Mechanisms and Prevention of Trifluoroacetylation in Solid-Phase Peptide Synthesis. Proceedings of the National Academy of Sciences, 78(11), 6588-6592.
-
UDSpace - University of Delaware. (n.d.). Reactive Distillation of Trifluoroacetic Anhydride. Retrieved from [Link]
-
ElectronicsAndBooks. (2009). Trifluoroacetylation of amines with trifluoroacetic acid in the presence of trichloroacetonitrile and triphenylphosphine. Retrieved from [Link]
- Google Patents. (n.d.). US4758623A - Trifluoroacetylation of unhindered primary and secondary amines and polymer-bound trifluoroacetylation reagents.
- Google Patents. (n.d.). KR101083935B1 - Trifluoroacetylation for amines.
-
Wikipedia. (n.d.). Trifluoroacetic anhydride. Retrieved from [Link]
-
Reddit. (2022). Anyone ever ran an amide coupling reaction using the TFA salt of the amine?. r/chemistry. Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: Trifluoroacetylation in Organic Synthesis. Reagents, Developments and Applications in the Construction of Trifluoromethylated Compounds. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of trifluoroacetamide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
NIH. (n.d.). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Retrieved from [Link]
-
Nature. (2018). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. Retrieved from [Link]
-
ChemRxiv. (n.d.). Chiral Trifluoromethylated Enamides: Synthesis and Applicability. Retrieved from [Link]
-
PubMed. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. Retrieved from [Link]
-
PubMed Central. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Retrieved from [Link]
-
NIH. (n.d.). Friedel-Crafts Acylation with Amides. Retrieved from [Link]
-
ResearchGate. (2025). Electrophilic Amide Activation under Mild Conditions Using 2,2,2-Trifluoroethyl Iodonium Salt: Access to Esters and Benzoxazoles. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. pnas.org [pnas.org]
- 6. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 9. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
Technical Support Center: Stability of 2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide
Welcome to the technical support guide for 2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide (CAS No. 1153759-00-2). This resource is designed for researchers, process chemists, and drug development professionals who utilize this versatile fluorinated intermediate.[1] This guide provides in-depth answers to common questions and troubleshooting advice regarding its stability, particularly under acidic conditions, to ensure the integrity of your experiments and syntheses.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address potential issues you might encounter during experimental workflows that involve acidic environments.
Q1: I'm performing a reaction in an acidic solution and notice a new, more polar impurity in my LC-MS analysis. What is the likely identity of this species?
Answer: The most probable cause is the acid-catalyzed hydrolysis of the amide bond in this compound. Amide hydrolysis is a well-documented degradation pathway, especially under strong acidic conditions and with heating.
The degradation proceeds via nucleophilic acyl substitution, where water attacks the protonated carbonyl carbon of the amide. This reaction is generally irreversible because the amine product is protonated under acidic conditions, rendering it non-nucleophilic and unable to reverse the reaction.[2]
The expected degradation products are:
-
Glycolic Acid (2-hydroxyacetic acid)
-
2,2,2-Trifluoroethylamine (which will be present as its protonated ammonium salt)
Both of these products are significantly more polar than the parent compound and would elute earlier in a standard reverse-phase HPLC separation.
Q2: What is the specific chemical mechanism for the acid-catalyzed degradation of this molecule?
Answer: The mechanism for the acid-catalyzed hydrolysis of this compound is analogous to the general mechanism for amide hydrolysis.[3] The process involves several key steps:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the amide's carbonyl oxygen by an acid (H₃O⁺). This step is crucial as it makes the carbonyl carbon a much stronger electrophile. The nitrogen atom's lone pair is involved in resonance and is not basic enough to be protonated.[2][4]
-
Nucleophilic Attack by Water: A water molecule, acting as a weak nucleophile, attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.[4]
-
Proton Transfer: A proton is transferred from the oxygen atom (that originated from water) to the nitrogen atom of the amide. This converts the nitrogen into a better leaving group (-NH₂⁺-R).
-
C-N Bond Cleavage: The lone pair on the original carbonyl oxygen reforms the double bond, expelling the amine (2,2,2-trifluoroethylamine) as a neutral leaving group.
-
Deprotonation: The resulting protonated carbonyl is deprotonated by water or another base to yield the final carboxylic acid product (glycolic acid) and regenerate the acid catalyst. The liberated 2,2,2-trifluoroethylamine is immediately protonated by the acidic medium to form 2,2,2-trifluoroethylammonium.
Caption: Mechanism of acid-catalyzed amide hydrolysis.
Q3: My synthetic yield is consistently low when using this intermediate in acidic conditions. Could degradation be the cause, and how can I mitigate it?
Answer: Yes, degradation is a very likely contributor to low yields if your reaction involves prolonged exposure to strong acids, especially at elevated temperatures.
Mitigation Strategies:
-
Temperature Control: Amide hydrolysis is temperature-dependent. If your primary reaction allows, conduct it at a lower temperature (e.g., 0 °C or room temperature) to minimize the rate of hydrolysis.
-
Reagent Stoichiometry: Use the minimum effective amount of acid required to catalyze your desired reaction. An excess of strong acid will accelerate the degradation of your starting material.
-
Reaction Time: Monitor your reaction closely (e.g., by TLC or HPLC) and quench it as soon as the desired transformation is complete to reduce the exposure time to the acidic medium.
-
Choice of Acid: If possible, consider using a milder acid catalyst. For some reactions, a Lewis acid might be a viable alternative to a strong Brønsted acid.
Q4: How can I definitively test the stability of this compound in my specific acidic conditions?
Answer: You should perform a forced degradation study . This is a controlled experiment designed to determine the intrinsic stability of a molecule and identify potential degradation products.[5] Such studies are a cornerstone of pharmaceutical development for establishing degradation pathways.
A well-designed study will provide clear, actionable data on the compound's lability.
Experimental Protocols
Protocol 1: Forced Degradation Study Under Acidic Conditions
This protocol provides a framework for assessing the stability of your compound. The goal is to achieve a modest level of degradation (e.g., 5-20%) to ensure that the degradation products can be reliably detected without completely consuming the parent compound.[5]
Objective: To quantify the rate of degradation of this compound and identify degradation products under specific acidic stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), 0.1 M and 1 M solutions
-
Sodium hydroxide (NaOH), 0.1 M and 1 M solutions (for quenching)
-
HPLC-grade water and acetonitrile
-
Class A volumetric flasks and pipettes
-
HPLC system with UV or MS detector
Workflow Diagram:
Caption: Workflow for a forced degradation stability study.
Step-by-Step Procedure:
-
Stock Solution Preparation: Prepare an accurate stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
Sample Preparation:
-
Test Sample: In a volumetric flask, add a known volume of the stock solution and add the acid (e.g., 0.1 M HCl) to the final volume.
-
Control Sample: Prepare a parallel sample using water instead of the acid solution.
-
-
Incubation: Place the samples in a temperature-controlled environment (e.g., 40 °C or 60 °C).
-
Time-Point Sampling: Withdraw aliquots from both the test and control samples at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Quenching: Immediately neutralize the withdrawn acidic aliquots by adding an equivalent amount of base (e.g., 0.1 M NaOH) to stop the degradation reaction. Dilute with mobile phase as needed to fall within the analytical method's linear range.
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. A C18 column is typically a good starting point.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Detection: UV detection (e.g., at 210 nm) for quantification and MS detection for identification of degradants.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.
-
Use the peak areas from the chromatograms to determine the relative amounts of any degradation products formed.
-
Data Presentation & Interpretation
Your results can be summarized to clearly show the stability profile.
Table 1: Hypothetical Stability Data for this compound at 60 °C
| Time (Hours) | % Parent Remaining (0.1 M HCl) | % Parent Remaining (1 M HCl) | % Parent Remaining (Control, H₂O) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 98.2 | 91.5 | 99.9 |
| 4 | 96.5 | 83.1 | 100.0 |
| 8 | 92.8 | 68.9 | 99.8 |
| 24 | 81.0 | 45.3 | 99.7 |
Interpretation: The hypothetical data in Table 1 clearly demonstrates that the degradation of this compound is dependent on both the concentration of the acid and the duration of exposure. Significant degradation is observed under the harsher 1 M HCl condition, confirming the acid-labile nature of the amide bond. The control sample remains stable, validating that the degradation is acid-catalyzed and not simply thermal.
By following these guidelines and protocols, you can effectively anticipate, troubleshoot, and control the stability of this compound in your research and development activities.
References
-
mechanism of amide hydrolysis . (2019). YouTube. Retrieved from [Link]
-
Acid and base-catalyzed hydrolysis of amides . Khan Academy. Retrieved from [Link]
-
Kiani, F., & Hub, J. S. (2015). Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution . The Journal of Physical Chemistry B, 119(12), 4381–4391. Retrieved from [Link]
-
Ch20 : Amide hydrolysis . University of Calgary. Retrieved from [Link]
-
Amide Hydrolysis: Acid and Base-Catalyzed Mechanism . Chemistry Steps. Retrieved from [Link]
-
This compound . MySkinRecipes. Retrieved from [Link]
- Ngwa, G. (2010). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences Review and Research, 5(2), 45-53.
-
Some Basic Facts about Forced Degradation Test . (2023). Labinsights. Retrieved from [Link]
-
Gagosz, F., & Zard, S. Z. N-(2,2,2-Trifluoro-1-hydroxyethyl)-acetamide . Organic Syntheses. Retrieved from [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review . Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]
Sources
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide Under Basic Conditions
Welcome to the technical support center for "2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this molecule, with a specific focus on its stability in basic environments.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science due to the unique properties conferred by the trifluoroethyl group. However, the presence of both an amide and a primary hydroxyl group in close proximity, combined with the strong electron-withdrawing nature of the trifluoromethyl moiety, presents specific challenges regarding its stability, particularly under basic conditions. This guide will address common questions and concerns, providing both theoretical understanding and practical, actionable protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Fundamental Stability Questions
Question 1: How stable is the amide bond in this compound to base-catalyzed hydrolysis?
Answer: The amide bond in this compound is susceptible to base-catalyzed hydrolysis, and its reactivity is influenced by several structural features. Generally, amides can be hydrolyzed under basic conditions to yield a carboxylate salt and an amine.[1][2] However, the rate of this hydrolysis is significantly affected by the substituents on both the carbonyl and the nitrogen atoms.
-
Electronic Effects: The N-(2,2,2-trifluoroethyl) group is strongly electron-withdrawing. This has two opposing effects. It decreases the basicity of the nitrogen, making the corresponding amine a better leaving group and thus kinetically favoring the breakdown of the tetrahedral intermediate formed during hydrolysis.[3]
-
Neighboring Group Participation: The presence of the C2-hydroxyl group introduces the possibility of intramolecular catalysis. Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide. This alkoxide can act as an intramolecular nucleophile, attacking the adjacent amide carbonyl. This can lead to an accelerated rate of hydrolysis compared to a similar amide lacking the hydroxyl group.[4][5]
In practice, this means that this compound is likely to be less stable under basic conditions than simple alkylamides. The use of strong bases (e.g., NaOH, KOH) and elevated temperatures will significantly accelerate hydrolysis.[6]
Question 2: What is the expected pKa of the N-H proton in this compound? Can I use strong bases to deprotonate it?
Answer: While an experimental pKa for this compound is not readily available in the literature, we can estimate it based on structurally similar compounds. For the related compound, 2-amino-N-(2,2,2-trifluoroethyl)acetamide, a predicted pKa of 12.87 has been reported.[7] The presence of the electron-withdrawing trifluoroethyl group significantly increases the acidity of the N-H proton compared to a typical alkyl amide (pKa ~17).
Therefore, it is plausible that the pKa of the N-H proton in this compound is in a similar range, likely between 12 and 14. This means that strong, non-nucleophilic bases such as sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide could be used to deprotonate the amide.
Caution: When using strong bases, you must consider the potential for competing reactions, primarily hydrolysis of the amide bond. It is crucial to use anhydrous conditions and low temperatures to favor deprotonation over nucleophilic attack by hydroxide ions (which may be present from trace water).
Question 3: What are the likely degradation products of this compound under basic conditions?
Answer: Under basic conditions, two primary degradation pathways are anticipated for this compound:
-
Intermolecular Hydrolysis: This is the standard base-catalyzed hydrolysis of an amide. The hydroxide ion acts as an external nucleophile, attacking the amide carbonyl. This pathway leads to the formation of glycolate (the salt of glycolic acid) and 2,2,2-trifluoroethylamine.[1]
-
Intramolecular Cyclization/Hydrolysis: The neighboring hydroxyl group can participate in the degradation process. The hydroxyl group is deprotonated by the base to form an alkoxide, which can then attack the amide carbonyl intramolecularly. This would form a five-membered ring intermediate (a lactone-like species) which would be rapidly hydrolyzed to glycolic acid and 2,2,2-trifluoroethylamine. This intramolecular pathway may lead to a significantly faster degradation rate.[4][8]
The expected final degradation products for both pathways are the same: glycolate and 2,2,2-trifluoroethylamine .
Diagram: Potential Degradation Pathways
Caption: Potential degradation pathways of this compound under basic conditions.
Section 2: Experimental Design & Troubleshooting
Question 4: I am running a reaction with this compound under basic conditions and observing low yield of my desired product. How can I minimize degradation?
Answer: Low yields in reactions involving this compound under basic conditions are often due to competing amide hydrolysis. Here are several strategies to mitigate this:
-
Choice of Base:
-
Avoid strong, nucleophilic bases like NaOH and KOH if possible, especially at elevated temperatures.
-
Use non-nucleophilic bases such as triethylamine (NEt3), diisopropylethylamine (DIPEA), or 2,6-lutidine for reactions requiring a proton scavenger.
-
For reactions requiring deprotonation of the amide N-H, use a strong, non-nucleophilic base like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) under strictly anhydrous conditions and at low temperatures (e.g., -78 °C to 0 °C).
-
-
Reaction Temperature: Keep the reaction temperature as low as possible. Amide hydrolysis is significantly slower at lower temperatures.
-
Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to minimize the exposure time to basic conditions.
-
Solvent: Use anhydrous solvents to prevent hydrolysis.
Troubleshooting Table: Low Yields in Basic Reactions
| Observation | Potential Cause | Recommended Action |
| Multiple new, more polar spots on TLC. | Amide hydrolysis. | Use a weaker, non-nucleophilic base. Lower the reaction temperature. Reduce reaction time. |
| Desired product is formed initially, then disappears over time. | Product instability under reaction conditions. | Isolate the product as soon as the reaction is complete. Consider a milder workup procedure. |
| No reaction occurs with weak bases. | Insufficient basicity to promote the desired reaction. | Cautiously screen stronger, non-nucleophilic bases at low temperatures. |
Question 5: How can I monitor the stability of this compound in my reaction mixture?
Answer: The stability of this compound can be effectively monitored using chromatographic or spectroscopic techniques.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and quantitative method. You can monitor the disappearance of the starting material peak and the appearance of degradation product peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are powerful tools. In ¹H NMR, you can monitor the disappearance of the signals corresponding to the starting material and the appearance of new signals for the degradation products (e.g., glycolate and 2,2,2-trifluoroethylamine). ¹⁹F NMR is particularly useful as the trifluoroethyl group provides a clean, distinct signal that can be easily integrated.
Experimental Protocols
Protocol 1: General Procedure for a Base-Mediated Reaction
This protocol provides a general framework for a reaction where this compound is a substrate and a non-nucleophilic base is used.
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq) and the reaction partner.
-
Dissolve the solids in a suitable anhydrous solvent (e.g., THF, DCM, or acetonitrile).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an ice or dry ice/acetone bath.
-
Slowly add the non-nucleophilic base (e.g., triethylamine, 1.1 eq) dropwise.
-
Allow the reaction to stir at the specified temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of a mild acid (e.g., ammonium chloride) at low temperature.
-
Proceed with standard aqueous workup and purification.
Diagram: General Workflow for Base-Mediated Reactions
Caption: General workflow for minimizing degradation in base-mediated reactions.
Protocol 2: HPLC Method for Stability Monitoring
This is a starting point for developing an HPLC method to monitor the stability of this compound.
-
Column: A C18 reversed-phase column is a good starting point. For highly polar compounds, an embedded polar group (EPG) or a phenyl-hexyl column may provide better retention and selectivity. Fluorinated phases can also offer unique selectivity for fluorinated analytes.[7][9]
-
Mobile Phase:
-
A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid
-
B: Acetonitrile or methanol with the same modifier
-
-
Gradient: A typical starting gradient would be 5-95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a low wavelength (e.g., 205-220 nm) as the molecule lacks a strong chromophore.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition and filter before injection.
Data Interpretation:
-
A decrease in the peak area of this compound over time indicates degradation.
-
The appearance of new, typically more polar peaks, suggests the formation of degradation products like glycolic acid.
References
-
Bruice, T. C., & Marquardt, F. H. (1962). Hydroxyl Group Catalysis. IV. The Mechanism of Intramolecular Participation of the Aliphatic Hydroxyl Group in Amide Hydrolysis. Journal of the American Chemical Society, 84(3), 365–370. [Link]
-
Cunningham, B. A., & Schmir, G. L. (1966). Hydroxyl Group Participation in Amide Hydrolysis. The Influence of Catalysts on the Partitioning of a Tetrahedral Intermediate. Journal of the American Chemical Society, 88(3), 551–558. [Link]
-
LookChem. (n.d.). 2-amino-N-(2,2,2-trifluoroethyl)acetamide. Retrieved from [Link]
-
Przybyciel, M. (2007). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America, 25(7). [Link]
-
RSC Publishing. (2014). Synthesis of functionalized α-trifluoroethyl amine scaffolds via Grignard addition to N-aryl hemiaminal ethers. RSC Advances, 4(14), 7123-7127*. [Link]
-
Allen, M. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Chemistry Steps. [Link]
-
Chemguide. (n.d.). The Hydrolysis of Amides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, October 30). 5.4: Hydrolysis Reactions. [Link]
-
Tanner, D. W., & Bruice, T. C. (1967). Neighboring Hydroxyl Group Assistance. VI. In Amide Hydrolysis. The Journal of Organic Chemistry, 32(5), 1533–1537. [Link]
-
Khan, M. N. (2018). On the hydrolysis mechanisms of amides and peptides. Journal of the Chemical Society, Perkin Transactions 2, (5), 753-758. [Link]
-
Fersht, A. R. (1971). The acyl-enzyme intermediate in the hydrolysis of N,O-diacetylserinamide by chymotrypsin. Journal of the American Chemical Society, 93(14), 3504–3515. [Link]
-
Fife, T. H. (1965). The Intramolecular Catalysis of Amide Hydrolysis by the Hydroxyl Group. Journal of the American Chemical Society, 87(20), 4597–4600. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15876353, this compound. Retrieved from [Link]
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
-
Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Retrieved from [Link]
- Wang, J., & Li, Y. (2017). Base-Promoted Hydrolysis of Amides. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 245-247). Royal Society of Chemistry.
- Kirby, A. J. (1996). The physical-organic chemistry of intramolecular catalysis. Advances in Physical Organic Chemistry, 31, 97-207.
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Fluorinated Acetamides
Welcome to the Technical Support Center for the purification of fluorinated acetamides. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these unique compounds. The introduction of fluorine into acetamide structures imparts valuable properties but also presents distinct purification hurdles due to altered polarity, reactivity, and intermolecular interactions.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate these complexities. Our approach is grounded in explaining the "why" behind each step, ensuring a fundamental understanding that empowers you to adapt and troubleshoot your specific purification challenges effectively.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the purification of fluorinated acetamides in a question-and-answer format. Each problem is followed by an analysis of potential causes and actionable solutions.
Issue 1: Low Recovery of the Fluorinated Acetamide After Column Chromatography
Question: I am losing a significant amount of my fluorinated acetamide product during silica gel column chromatography. What are the likely causes and how can I improve my yield?
Answer:
Low recovery during silica gel chromatography is a frequent challenge, often stemming from the unique properties of fluorinated compounds.
Potential Causes:
-
Strong Adsorption to Silica: The high polarity of the C-F bond and the amide group can lead to strong interactions with the polar silica gel stationary phase. This is particularly true for compounds with multiple fluorine atoms or those that are otherwise highly polar.
-
Compound Instability on Silica: Silica gel can be slightly acidic, which may lead to the degradation of sensitive fluorinated acetamides. The strong C-F bond is generally stable, but other functional groups in the molecule might be susceptible to hydrolysis or rearrangement on the acidic silica surface.[1][2]
-
Inappropriate Solvent System: An eluent with insufficient polarity will result in very slow or no elution of your polar product. Conversely, a solvent system that is too polar may co-elute your product with closely related impurities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low recovery during chromatography.
Solutions:
-
Optimize the Mobile Phase:
-
Increase Eluent Polarity Gradually: If your compound is sticking to the baseline on TLC, systematically increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
-
Add a Polar Modifier: For highly polar compounds, adding a small amount (0.5-1%) of a strong polar solvent like methanol to your mobile phase can help to displace the product from the silica. For basic compounds, adding a small amount of triethylamine or ammonium hydroxide can improve recovery and peak shape.
-
-
Modify the Stationary Phase:
-
Use Deactivated Silica: You can "deactivate" silica gel by adding a small percentage of water or by pre-treating it with a base like triethylamine to neutralize acidic sites.
-
Consider Alternative Stationary Phases:
-
Alumina: Neutral or basic alumina can be a good alternative for acid-sensitive compounds.
-
Reverse-Phase Silica (C18): For highly polar fluorinated acetamides, reverse-phase chromatography, which uses a nonpolar stationary phase and a polar mobile phase (e.g., water/acetonitrile or water/methanol), is often more effective.[3][4]
-
-
-
Alternative Purification Techniques: If chromatography proves problematic, consider other methods:
-
Recrystallization: This is an excellent method for obtaining highly pure crystalline solids.[5] The key is to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Distillation: For volatile liquid fluorinated acetamides, distillation (simple, fractional, or vacuum) can be an effective purification method.[6]
-
Issue 2: Persistent Impurities Co-eluting with the Product
Question: I am having trouble separating my fluorinated acetamide from a persistent impurity that has a very similar Rf value on TLC. What strategies can I use to improve separation?
Answer:
The presence of fluorine can subtly alter a molecule's polarity, sometimes making it very similar to that of a starting material or a byproduct.
Potential Causes:
-
Structurally Similar Impurities: Unreacted starting materials, particularly the non-fluorinated precursor, or byproducts from side reactions can have very similar polarities to the desired product.
-
Isomeric Byproducts: Fluorination reactions can sometimes lead to the formation of constitutional isomers, which can be challenging to separate.[7]
-
Suboptimal Chromatographic Conditions: The chosen TLC and column chromatography system may not have sufficient resolving power for the specific mixture.
Troubleshooting Strategies:
| Strategy | Rationale | Example Application |
| Solvent System Screening | Different solvents interact with the analytes and stationary phase in unique ways, altering selectivity. | If a hexane/ethyl acetate system fails, try dichloromethane/methanol or toluene/acetone. |
| Use of a "Fluorous" Eluent | Fluorinated solvents can enhance the separation of fluorinated compounds on standard stationary phases.[3] | Pairing a C8 or C18 column with a trifluoroethanol/water eluent can improve separation.[8] |
| Change of Stationary Phase | A different stationary phase will offer different selectivity based on its surface chemistry. | If silica gel fails, try alumina or a bonded phase like diol or cyano. |
| High-Performance Liquid Chromatography (HPLC) | HPLC offers significantly higher resolution than standard column chromatography. | A semi-preparative HPLC with a suitable column can often resolve very close-running spots. |
| Recrystallization | Exploits differences in solubility rather than polarity. | Often highly effective if a suitable solvent can be found.[5][9] |
| Chemical Quenching of Impurity | If the impurity has a reactive functional group that the product lacks, it can be chemically altered to change its polarity.[10] | For example, an unreacted amine starting material could be reacted with an acid to form a salt, which can then be removed with an aqueous wash. |
Issue 3: Product Decomposition During Workup or Purification
Question: My NMR spectrum shows the presence of my desired fluorinated acetamide, but the purity decreases after workup and purification. What could be causing this decomposition?
Answer:
While the C-F bond is very strong, the presence of fluorine can influence the reactivity of other parts of the molecule.[11][12]
Potential Causes:
-
Hydrolysis of the Amide Bond: The amide bond can be susceptible to hydrolysis under acidic or basic conditions, which might be present during an aqueous workup or on an acidic silica gel column.[13][14][15] The electron-withdrawing nature of fluorine can sometimes influence the rate of this hydrolysis.
-
Elimination of HF: In certain structural contexts, such as β-fluoro carbonyl compounds with an acidic α-proton, elimination of hydrogen fluoride (HF) can occur, leading to an unsaturated byproduct.[16]
-
Nucleophilic Displacement of Fluoride: While less common for gem-difluoro and trifluoromethyl groups, monofluorinated alkyl groups can be susceptible to nucleophilic attack, especially if there is an intramolecular nucleophile present.[16]
Preventative Measures and Solutions:
-
Neutral Workup Conditions:
-
Avoid strong acids or bases during aqueous extractions. Use saturated sodium bicarbonate solution to neutralize acids and saturated ammonium chloride or brine for washes.
-
Ensure all solvents are dry if your compound is moisture-sensitive.
-
-
Mindful Purification:
-
Neutralize Silica Gel: As mentioned previously, pre-treating silica gel with triethylamine can prevent degradation of acid-sensitive compounds.
-
Avoid High Temperatures: During solvent evaporation, use a rotovap with a water bath at a moderate temperature (e.g., < 40 °C) to prevent thermal decomposition.[17]
-
Work Quickly: Minimize the time the compound spends in solution or on a chromatography column.
-
-
Structural Analysis:
-
Carefully examine the structure of your fluorinated acetamide for any potentially labile groups that might be causing the instability. This will help you to anticipate and avoid conditions that could lead to decomposition.
-
Caption: Logical flow for troubleshooting product decomposition.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is recrystallization often a good starting point for purifying solid fluorinated acetamides?
Recrystallization is highly effective because it separates compounds based on differences in solubility and crystal lattice energy, rather than polarity.[5] The unique intermolecular interactions of fluorinated molecules, such as dipole-dipole and halogen bonds, can be leveraged to achieve excellent purification. It also avoids potential degradation on stationary phases like silica gel. A successful recrystallization can yield a product of very high purity in a single step.[9]
Q2: What are some recommended general-purpose solvent systems for column chromatography of fluorinated acetamides?
There is no single best system, as it depends on the specific structure of your compound. However, good starting points for screening by TLC are:
-
Hexane/Ethyl Acetate: A workhorse for moderately polar compounds.
-
Dichloromethane/Methanol: Excellent for more polar compounds. The methanol is a strong hydrogen bond donor and acceptor, which helps to elute polar molecules.
-
Toluene/Acetone: Offers different selectivity compared to the above systems and can sometimes resolve difficult mixtures.
Q3: How can I remove unreacted non-fluorinated starting material?
Often, the fluorinated product is significantly more polar than its non-fluorinated precursor. This difference can usually be exploited by standard column chromatography. If the polarity difference is small, HPLC or careful recrystallization may be necessary. In some cases, a liquid-liquid extraction can be designed to separate the two based on differential solubility in immiscible solvents.[6]
Q4: Are there any safety considerations specific to purifying fluorinated acetamides?
Beyond the standard safety protocols for handling chemicals in a laboratory, be aware of the potential for the generation of hydrogen fluoride (HF) if your compound decomposes, especially under harsh conditions.[16] HF is extremely corrosive and toxic. All purification steps should be carried out in a well-ventilated fume hood. Additionally, some fluorinated compounds can have unexpected toxicities, so it is crucial to handle all new compounds with care and appropriate personal protective equipment.[16]
Section 3: Experimental Protocols
Protocol 1: General Procedure for Silica Gel Column Chromatography
This protocol provides a step-by-step guide for purifying a moderately polar fluorinated acetamide.
-
Slurry Preparation: In a beaker, add silica gel to your chosen starting eluent (e.g., 10% ethyl acetate in hexane) until you have a pourable slurry.
-
Column Packing: Pour the slurry into your chromatography column, ensuring there is eluent in the column first. Use gentle air pressure or a pump to pack the silica gel into a uniform bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If the solubility is low, you can adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed.
-
Elution: Begin eluting with your starting solvent system, collecting fractions.
-
Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase (e.g., from 10% to 30% ethyl acetate) to elute your product. A slow, shallow gradient generally provides the best separation.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator at a moderate temperature (< 40 °C).
Protocol 2: General Procedure for Recrystallization
This protocol outlines the steps for purifying a solid fluorinated acetamide by recrystallization.[5]
-
Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot. Test small amounts in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) to find the ideal one. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can also be effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling and promote the formation of larger, purer crystals.
-
Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
References
- The Innovation. (n.d.). Degradation breakthrough of stabilized compounds with C-F bonds.
- European Patent Office. (2009). METHOD FOR PURIFYING FLUORINE COMPOUND - EP 2075229 A1.
- BenchChem. (2025). Application Note: Recrystallization Techniques for Polar Fluorinated Molecules.
- Pharmaceutical Technology. (n.d.). Overcoming Challenges in Fluorine-Based Chemistry.
- BOC Sciences. (n.d.). Acetamide Impurities.
- Open Access Pub. (n.d.). Purification Techniques | Journal of New Developments in Chemistry.
- BizNGO. (n.d.). A Short Guide to PFAS Test Methods.
- Google Patents. (n.d.). US2494867A - Removal of fluorine from organic materials.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Sustainability Directory. (2025). How Does the High Stability of the Carbon-Fluorine Bond in PFAS Chemicals Contribute to the Failure of Conventional Incineration Methods to Safely Dispose of Them?.
- NIH. (n.d.). Fluoroacetamide Moieties as NMR Spectroscopy Probes for the Molecular Recognition of GlcNAc‐Containing Sugars: Modulation of the CH–π Stacking Interactions by Different Fluorination Patterns.
- ACS Medicinal Chemistry Letters. (2019). The Dark Side of Fluorine.
- NIH. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
- NIH. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide.
- NIH. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography.
- Journal of the American Chemical Society. (n.d.). Cryogenic Organometallic Carbon–Fluoride Bond Functionalization with Broad Functional Group Tolerance.
- PubMed. (n.d.). Hydrolysis of fluorotelomer compounds leading to fluorotelomer alcohol production during solvent extractions of soils.
- ResearchGate. (2025). Hydrolysis of fluorotelomer compounds leading to fluorotelomer alcohol production during solvent extractions of soils | Request PDF.
- ResearchGate. (2019). Abiotic Hydrolysis of Fluorotelomer-Based Polymers as a Source of Perfluorocarboxylates at the Global Scale.
- Google Patents. (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
- Beilstein Journal of Organic Chemistry. (2010). The C–F bond as a conformational tool in organic and biological chemistry.
- ResearchGate. (2020). What is the best technique for amide purification?.
- NIH. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography.
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- 2. How Does the High Stability of the Carbon-Fluorine Bond in PFAS Chemicals Contribute to the Failure of Conventional Incineration Methods to Safely Dispose of Them? → Learn [pollution.sustainability-directory.com]
- 3. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Reaction Conditions for 2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide Synthesis
Welcome to the dedicated technical support center for the synthesis of 2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to ensure successful and efficient synthesis. This molecule serves as a critical intermediate in the preparation of fluorinated pharmaceuticals and other bioactive compounds.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
The most direct and common approach is the amide coupling of glycolic acid (or its activated derivatives) with 2,2,2-trifluoroethylamine. Variations may include using esters of glycolic acid, such as ethyl glycolate, which can be directly reacted with the amine under certain conditions.
Q2: Why is 2,2,2-trifluoroethylamine a challenging amine to work with in amide coupling reactions?
2,2,2-Trifluoroethylamine presents two main challenges. Firstly, its boiling point is low (36-37 °C), making it volatile and requiring careful handling in a well-ventilated fume hood and potentially in a sealed reaction vessel.[2] Secondly, the strong electron-withdrawing effect of the trifluoromethyl group reduces the nucleophilicity of the amine, which can slow down the reaction rate compared to non-fluorinated alkylamines.
Q3: Which amide coupling reagents are recommended for this synthesis?
Standard peptide coupling reagents are generally effective. The choice often depends on the scale of the reaction, cost considerations, and the desired purity of the final product. Common choices include:
-
Carbodiimides: such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to improve efficiency and reduce side reactions.[3]
-
Uronium/Aminium reagents: like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which are highly efficient but also more expensive.[3]
-
Phosphonium reagents: such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are known for reducing racemization and being effective for coupling hindered partners.
Q4: What are the typical solvents used for this reaction?
Aprotic polar solvents are generally preferred. Dichloromethane (DCM), N,N-dimethylformamide (DMF), and acetonitrile are common choices. The selection can depend on the solubility of the starting materials and the coupling reagent used.
Q5: What is the expected purity of the final product, and what are common impurities?
With proper optimization and purification, a purity of >95% can be achieved. Common impurities may include unreacted starting materials, byproducts from the coupling reagent (e.g., dicyclohexylurea if using DCC), and potential side products from the reaction itself, such as the formation of a dimer impurity.[4][5]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Inefficient Carboxylic Acid Activation | The hydroxyl group of glycolic acid must be converted into a better leaving group. If using a coupling reagent, ensure it is fresh and added under anhydrous conditions. For more challenging reactions, consider converting glycolic acid to a more reactive species like an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[6][7] This increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the less reactive trifluoroethylamine. |
| Low Nucleophilicity of 2,2,2-Trifluoroethylamine | The electron-withdrawing trifluoromethyl group reduces the amine's reactivity. To overcome this, you can increase the reaction temperature (if using a sealed vessel due to the amine's volatility), increase the concentration of the reactants, or use a more potent coupling reagent like HATU. |
| Amine Protonation | If the reaction mixture is acidic, the amine will be protonated to its non-nucleophilic ammonium salt. Ensure a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is present in stoichiometric amounts to neutralize any acidic species and the acid formed during the reaction. |
| Decomposition of Activated Intermediate | The activated carboxylic acid intermediate can be unstable and may decompose or undergo side reactions if it does not react with the amine in a timely manner. A common strategy is to "pre-activate" the carboxylic acid with the coupling reagent for a short period (5-15 minutes) before adding the amine. |
Problem 2: Formation of Side Products
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Dimer Formation | A potential side reaction is the formation of a dimer where the desired product reacts with another molecule of activated glycolic acid. This can be minimized by controlling the stoichiometry of the reactants and adding the activated glycolic acid slowly to a solution of the amine. |
| N-Acylurea Formation (with Carbodiimides) | When using carbodiimides like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common byproduct that can be difficult to remove. The addition of HOBt or NHS traps the O-acylisourea to form a more stable active ester, which is less prone to this rearrangement and more reactive towards the amine.[3] |
| Reaction with Solvent | In some cases, the activated carboxylic acid can react with the solvent, especially if DMF is used at elevated temperatures. If this is suspected, consider switching to a less reactive solvent like DCM or acetonitrile. |
Problem 3: Difficulties in Product Purification
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Removal of Coupling Agent Byproducts | Byproducts from coupling agents, such as dicyclohexylurea (DCU) from DCC, can be challenging to remove. DCU is poorly soluble in many organic solvents and can often be removed by filtration. If EDC is used, its urea byproduct is water-soluble and can be removed with an aqueous workup. |
| Product is Water-Soluble | The presence of the hydroxyl group can increase the water solubility of the product, leading to losses during aqueous workup. To mitigate this, use a minimal amount of water for washing and perform multiple extractions with a suitable organic solvent like ethyl acetate. Back-washing the combined organic layers with brine can help to remove residual water. |
| Co-elution during Chromatography | If impurities have similar polarity to the product, they may co-elute during column chromatography. Experiment with different solvent systems (e.g., hexane/ethyl acetate, DCM/methanol) to achieve better separation. |
Experimental Protocols
Protocol 1: Synthesis using HATU as a Coupling Reagent
This protocol is a robust method for small to medium-scale synthesis.
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve glycolic acid (1.0 eq.) in anhydrous DMF (0.1–0.5 M).
-
Activation: Add HATU (1.1 eq.) to the stirred solution, followed by the dropwise addition of diisopropylethylamine (DIPEA) (2.0-3.0 eq.). Stir the mixture at room temperature for 10-15 minutes to pre-activate the acid.
-
Amine Addition: Add 2,2,2-trifluoroethylamine (1.1 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-12 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Protocol 2: Synthesis via Acyl Chloride
This method is suitable for larger-scale reactions where cost is a consideration.
-
Acyl Chloride Formation: In a fume hood, carefully add thionyl chloride (1.2 eq.) to a solution of glycolic acid (1.0 eq.) in an anhydrous solvent like DCM at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction.[6] Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Removal of Excess Reagent: Remove the excess thionyl chloride and solvent under reduced pressure.
-
Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. In a separate flask, prepare a solution of 2,2,2-trifluoroethylamine (1.1 eq.) and a non-nucleophilic base like triethylamine (1.2 eq.) in anhydrous DCM.
-
Reaction: Slowly add the amine solution to the acyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Workup and Purification: Perform an aqueous workup as described in Protocol 1 and purify by column chromatography.
Visualizations
Caption: General workflow for the amide coupling synthesis.
Caption: Troubleshooting decision tree for low yield issues.
References
-
MySkinRecipes. This compound. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]
-
Carpino, L. A., & El-Faham, A. (2005). Amide bond formation using amino acid fluorides. ARKIVOC, 2005(14), 87-95. [Link]
-
HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]
- Google Patents. JP2009173621A - Method for producing 2-amino-n-(2,2,2,-trifluoroethyl)acetamide compound or salt thereof.
-
Semantic Scholar. Amide bond formation by using amino acid fluorides. [Link]
-
ResearchGate. Why did my amide syntesis does not work?. [Link]
- Google Patents. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
- Google Patents. WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
-
Reddit. Tips and tricks for difficult amide bond formation?. [Link]
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- 4. 2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication_Chemicalbook [chemicalbook.com]
- 5. WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof - Google Patents [patents.google.com]
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- 7. reddit.com [reddit.com]
preventing decomposition of "2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide" during storage
Welcome to the technical support center for 2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable chemical intermediate during storage and experimental use. Here, we provide in-depth troubleshooting guides, FAQs, and validated protocols based on the compound's unique chemical properties.
Stability Profile of this compound
This compound is a specialized organic molecule whose stability is governed by two primary structural features: the amide bond and the influence of its substituents. While the compound is stable under recommended storage conditions, its reactivity profile is significantly influenced by the strongly electron-withdrawing N-(2,2,2-trifluoroethyl) group. This group enhances the electrophilic character of the carbonyl carbon, making the amide bond more susceptible to nucleophilic attack, particularly hydrolysis, compared to standard alkyl amides.[1][2] Additionally, the presence of a hydroxyl group at the C-2 position introduces the potential for intramolecular reactions. Understanding these inherent chemical vulnerabilities is crucial for preventing unintended degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: The compound should be stored at room temperature in a cool, dry, and well-ventilated area.[3][4] It is critical to keep the container tightly sealed to prevent exposure to atmospheric moisture.[5][6][7]
Q2: I dissolved the compound in a buffered aqueous solution for my experiment, but I'm seeing a loss of purity over time. What is happening?
A2: You are likely observing hydrolysis of the amide bond. The electron-withdrawing trifluoroethyl group makes the amide particularly sensitive to hydrolysis, a reaction that can be catalyzed by both acidic and basic conditions.[8][9][10] For experiments requiring aqueous solutions, it is advisable to prepare them fresh and use them promptly. If the solution must be stored, even for a short period, keep it refrigerated (2-8°C) and buffered at a neutral pH, if compatible with your experimental design.
Q3: What are the primary decomposition products I should be aware of?
A3: The most common degradation pathway is hydrolysis, which would yield glycolic acid and 2,2,2-trifluoroethylamine . Under conditions of high heat, hazardous decomposition products can include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and highly corrosive hydrogen fluoride (HF) gas.[6][7]
Q4: Are there any solvents or reagents I should absolutely avoid?
A4: Yes. Avoid strong acids, strong bases, and strong oxidizing agents.[5][7] Also, minimize contact with water and protic solvents if long-term stability in solution is required. Exposure to heat, sparks, or open flames should be strictly avoided.[5]
Q5: Can this molecule degrade even in a solid state?
A5: While significantly more stable in its solid form, degradation can occur if the compound is stored improperly. The primary risk is exposure to humidity. Hygroscopic compounds can adsorb sufficient moisture to facilitate slow hydrolysis even in what appears to be a solid state. Always store in a desiccated environment.
Troubleshooting Guide: Preventing Decomposition
This guide provides a systematic approach to identifying and resolving common stability issues encountered during the handling and storage of this compound.
| Observed Problem | Probable Cause(s) | Recommended Solution & Explanations |
| Gradual loss of assay purity in stored solid material. | Moisture Adsorption: The compound may be hygroscopic, leading to slow solid-state hydrolysis. | Store the compound in a desiccator over a suitable drying agent (e.g., silica gel, Drierite). Ensure the container cap is tightly sealed with paraffin film for long-term storage. |
| Rapid degradation of the compound in an aqueous solution. | Hydrolysis: The amide bond is susceptible to cleavage by water, a reaction catalyzed by acidic or basic pH. The trifluoroethyl group accelerates this process. | Prepare aqueous solutions immediately before use. If storage is unavoidable, use a neutral buffer (pH 6.5-7.5), store at 2-8°C, and limit storage time. For long-term storage in solution, use a dry, aprotic solvent like anhydrous acetonitrile or THF. |
| Unexpected peaks appearing in chromatogram after heating a solution. | Thermal Decomposition: The compound can degrade at elevated temperatures. | Avoid unnecessary heating of solutions containing the compound. If heating is required for your protocol, perform it for the minimum time necessary and under an inert atmosphere (e.g., nitrogen or argon) to limit oxidative degradation. |
| Inconsistent results or formation of unknown byproducts. | Incompatible Reagents: Reaction with strong acids, bases, or oxidizing agents in the experimental workflow. | Review all reagents in your protocol for compatibility. Ensure that deprotection steps or pH adjustments do not expose the compound to harsh acidic or basic conditions for extended periods. |
| Intramolecular Cyclization: Under certain conditions (especially basic), the 2-hydroxy group may act as an internal nucleophile, attacking the activated carbonyl carbon. | This is a less common but plausible pathway. Maintaining a neutral pH and lower temperatures will disfavor this reaction. If basic conditions are required, use milder bases and shorter reaction times. |
Visualizing Potential Decomposition Pathways
To better understand the chemical risks, the following diagrams illustrate the most probable degradation mechanisms.
Caption: Primary decomposition via hydrolysis.
Caption: A potential intramolecular degradation pathway.
Technical Protocols
Protocol 1: Recommended Storage and Handling Procedure
-
Receiving: Upon receipt, inspect the container seal for integrity. If compromised, contact technical support.
-
Storage Location: Store the container in a cool, dry, well-ventilated area away from direct sunlight and incompatible materials (strong acids, bases, oxidizers).[5][7]
-
Dispensing: For weighing and dispensing, use a chemical fume hood or a ventilated balance enclosure. Minimize the time the container is open to the atmosphere.
-
Sealing: After dispensing, purge the container headspace with an inert gas (e.g., argon or nitrogen) before tightly resealing the cap. For long-term storage, wrap the cap and neck of the bottle with Parafilm® to create a secondary moisture barrier.
-
Solution Preparation: Use anhydrous solvents for reconstitution if the solution is to be stored. If using aqueous buffers, prepare the solution fresh for each experiment and discard any unused portion.
Protocol 2: Basic Stability Assessment via Forced Degradation Study
This protocol outlines a basic forced degradation study to identify potential degradation products and establish a stability-indicating analytical method, typically using HPLC.[11][12]
Objective: To intentionally degrade the compound under controlled stress conditions to understand its degradation profile.
Workflow Diagram:
Caption: Workflow for a forced degradation study.
Methodology:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 acetonitrile/water mixture.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Keep 2 mL of the stock solution at 80°C.
-
-
Time Points: Withdraw aliquots from each stress condition at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to stop the degradation reaction.
-
Analysis: Analyze all samples, including an unstressed control, by a stability-indicating Reverse-Phase HPLC (RP-HPLC) method.
Suggested HPLC Parameters:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 210 nm |
| Injection Vol. | 10 µL |
This method should provide good separation between the parent compound and its more polar degradation products (like glycolic acid).[5][13]
References
- Sigma-Aldrich. This compound Product Page. Accessed January 20, 2026.
- Solubility of Things. Amides: Structure, Properties, and Reactions. Accessed January 20, 2026.
- CymitQuimica. Safety Data Sheet for this compound. Accessed January 20, 2026.
- Thermo Fisher Scientific. Safety Data Sheet for 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride. Accessed January 20, 2026.
- Principles of Drug Action 1, Spring 2005. Amides. Accessed January 20, 2026.
- International Journal of Pharmaceutical Sciences. A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Accessed January 20, 2026.
- Labinsights.
- Scholars Middle East Publishers. Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. Published 2019.
- Thermo Fisher Scientific. Safety Data Sheet for Acetamide, 2,2,2-trifluoro-. Accessed January 20, 2026.
- Khan Academy. Acid and base-catalyzed hydrolysis of amides. Accessed January 20, 2026.
- RSC Publishing. From intramolecular cyclization to intermolecular hydrolysis: TMSCF2Br-enabled carbonylation of aldehydes/ketones and amines to α-hydroxyamides. Published July 15, 2023.
- Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. Published October 7, 2019.
- ARKAT USA, Inc. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Accessed January 20, 2026.
- Chem LibreTexts. Chemistry of Amides.
- ResearchGate. An example of intramolecular cyclization presumably proceeding via the.... Accessed January 20, 2026.
- National Institutes of Health (NIH). Development of forced degradation and stability indicating studies of drugs—A review. Published online 2011.
- ChemScene LLC. This compound Product Page via Sigma-Aldrich. Accessed January 20, 2026.
- Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. Published November 30, 2022.
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- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Development and validation of stability indicating RP-HPLC and HPTLC for determination of Niclosamide in bulk and in synthetic mixture - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
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- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biomedres.us [biomedres.us]
- 13. saudijournals.com [saudijournals.com]
troubleshooting guide for reactions involving "2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide"
Technical Support Center: 2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide
Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, chemists, and drug development professionals working with this versatile fluorinated intermediate. As a key building block in the synthesis of pharmaceuticals and agrochemicals, understanding its reactivity is crucial for successful experimental outcomes.[1][2] This guide is structured to address practical challenges, explaining the chemical principles behind each recommendation to empower you to solve problems effectively.
Frequently Asked Questions (FAQs)
Q1: What are the basic properties and storage recommendations for this compound?
This compound is an important intermediate used in the synthesis of bioactive molecules, where the trifluoroethyl group can enhance metabolic stability and binding affinity.[1] Proper handling and storage are essential for maintaining its integrity.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 1153759-00-2 | |
| Molecular Formula | C₄H₆F₃NO₂ | [1][3] |
| Molecular Weight | 157.09 g/mol | [1][3] |
| Appearance | Typically a liquid or low-melting solid | |
| Purity | ≥95% (typical) | [3] |
| Storage | Store at room temperature, protected from moisture. | [1] |
Q2: What are the primary safety concerns when handling this compound?
Based on available GHS data, this compound should be handled with standard laboratory precautions. It is classified as a warning-level hazard, causing skin and serious eye irritation, and may cause respiratory irritation. Always use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.
Q3: What is the most common method for synthesizing this compound?
The most direct route is the amidation of a glycolic acid derivative with 2,2,2-trifluoroethylamine. Due to the reduced basicity of 2,2,2-trifluoroethylamine, a direct reaction with glycolic acid requires high temperatures to overcome the initial acid-base reaction that forms an unreactive ammonium salt.[4][5] Therefore, the carboxylic acid must be "activated." Common strategies include:
-
Coupling Reagents: Using peptide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) is a mild and effective method.[4][5]
-
Acyl Halides: Conversion of glycolic acid to glycoloyl chloride is possible but risks side reactions at the hydroxyl group. A protected form of glycolic acid is often preferred.
-
Ester Aminolysis: Reacting an ester, such as methyl glycolate, with 2,2,2-trifluoroethylamine, often requiring heat.
Troubleshooting Guide: Synthesis & Reactions
This section addresses specific problems you may encounter during the synthesis of the title compound or in subsequent reactions involving its functional groups.
Section A: Synthesis of this compound
Q4: My amidation reaction has a very low yield. What are the likely causes and how can I fix it?
Low yields in this specific amide synthesis are common and typically trace back to the nature of the reactants. The electron-withdrawing trifluoromethyl group significantly reduces the nucleophilicity of the amine, making the reaction challenging.[6]
Diagram 1: Troubleshooting Workflow for Low-Yield Amidation
Caption: Logical flow for diagnosing low-yield synthesis.
Causality & Solutions:
-
Insufficient Carboxylic Acid Activation: The direct reaction between glycolic acid and 2,2,2-trifluoroethylamine is an acid-base reaction, not an amidation. The resulting ammonium carboxylate salt is stable and requires very high temperatures (>100 °C) to dehydrate and form the amide, which can lead to decomposition.[5]
-
Solution: Employ a modern coupling reagent. The use of carbodiimides like EDC in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) or OxymaPure® is highly recommended. These reagents convert the carboxylic acid's hydroxyl group into a much better leaving group, facilitating attack by the weakly nucleophilic amine under mild conditions.
-
-
Moisture Contamination: Water in your reagents or solvent will hydrolyze activated intermediates (e.g., active esters, acyl chlorides) back to the carboxylic acid and can also deactivate some coupling reagents.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and freshly opened, high-purity reagents.
-
-
Incorrect Stoichiometry: Using an insufficient amount of the coupling agent or amine will result in incomplete conversion.
-
Solution: Use a slight excess (1.1-1.2 equivalents) of both the coupling agent and the amine relative to the carboxylic acid to drive the reaction to completion.
-
Q5: I'm observing an unexpected byproduct that is insoluble in my workup solvent. What could it be?
If you are using a carbodiimide coupling agent like DCC, the primary byproduct is a urea derivative (dicyclohexylurea, DCU).
Causality & Solutions:
-
Byproduct Formation: DCC reacts with the carboxylic acid to become activated, and after the amine attacks, the DCC fragment leaves as DCU. This compound is notoriously insoluble in many common organic solvents (e.g., dichloromethane, ethyl acetate) and often precipitates directly from the reaction mixture.
-
Solution: This is a feature, not a bug, of DCC chemistry. The precipitated DCU can be easily removed by filtration. If some remains in solution, it can often be removed during silica gel chromatography. For applications where filtration is difficult, consider using the water-soluble alternative, EDC. The resulting urea byproduct from EDC is water-soluble and can be easily removed with an aqueous wash.
-
Q6: My reaction seems to be forming a polymer or a chlorinated byproduct instead of the desired amide. Why?
This points to side reactions involving one of the two functional groups on your glycolic acid starting material.
Diagram 2: Potential Side Reaction Pathways
Caption: Desired reaction versus common side pathways.
Causality & Solutions:
-
Self-Esterification (Polymerization): Glycolic acid can react with itself under dehydrating conditions to form esters, leading to dimers, oligomers, and eventually polyglycolic acid (PGA).[7] This is more likely if you are using harsh activating agents or high temperatures without carefully controlling the addition of the amine.
-
Solution: Activate the carboxylic acid in situ at a low temperature (e.g., 0 °C) and then add the amine promptly. This ensures the activated intermediate reacts with the intended nucleophile before it can react with another molecule of glycolic acid.
-
-
Reaction at the Hydroxyl Group: If you are using a strong chlorinating agent like thionyl chloride (SOCl₂) to form the acyl chloride, it can also react with the primary alcohol to form a chloride.
-
Solution: Protect the hydroxyl group before forming the acyl chloride. A common strategy is to use a silyl protecting group (e.g., TBDMS) which is stable to the chlorination conditions but can be easily removed later. Alternatively, avoid acyl chlorides and use a milder coupling agent (EDC, DCC) that is selective for the carboxylic acid.
-
Section B: Reactions at the Hydroxyl Group
Q7: I am trying to esterify the hydroxyl group, but the reaction is incomplete. What should I consider?
While the primary alcohol is not sterically hindered, the electronics of the neighboring amide can influence its reactivity.
Causality & Solutions:
-
Base Incompatibility: The N-H proton of the amide is significantly more acidic (pKa ≈ 17) than a typical amide due to the adjacent trifluoromethyl group.[4] If you use a strong, nucleophilic base to deprotonate the alcohol, it may deprotonate the amide nitrogen instead, consuming your base and potentially leading to side reactions.
-
Solution: Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the acid byproduct (e.g., HCl from an acyl chloride). Ensure you use at least one equivalent for the acid byproduct. For sluggish reactions, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the esterification.
-
-
Equilibrium Issues (Fischer Esterification): If using a classic Fischer esterification (acid catalyst with an excess of a carboxylic acid), the reaction is reversible. Water produced during the reaction can drive the equilibrium backward.
-
Solution: Use a Dean-Stark apparatus to remove water as it is formed. Alternatively, switch to an irreversible method, such as reacting the alcohol with an acyl chloride or anhydride in the presence of a base.
-
Section C: Reactions Involving the Amide Group
Q8: I need to hydrolyze the amide back to glycolic acid and 2,2,2-trifluoroethylamine, but the reaction won't proceed.
The trifluoromethyl group makes this amide particularly robust and resistant to hydrolysis.
Causality & Solutions:
-
Electronic Stabilization: The strong electron-withdrawing nature of the CF₃ group stabilizes the amide bond by reducing the electron density on the carbonyl carbon, making it less electrophilic and less susceptible to nucleophilic attack by water or hydroxide.
-
Solution: Forcing conditions are required. Attempt refluxing in a strong acid (e.g., 6 M HCl) or a strong base (e.g., 6 M NaOH) for an extended period (12-48 hours). Monitor the reaction by TLC or LC-MS to track the disappearance of the starting material. Be aware that such harsh conditions may cause degradation of the products.
-
Experimental Protocols
Protocol 1: Synthesis of this compound using EDC Coupling
This protocol is a general guideline and should be adapted and optimized for your specific scale and laboratory conditions.
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add glycolic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq).
-
Dissolution: Dissolve the solids in an anhydrous polar aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Activation: Add EDC·HCl (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.
-
Amine Addition: Slowly add 2,2,2-trifluoroethylamine (1.2 eq) to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Workup:
-
If using DCM, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
If using DMF, dilute the mixture with ethyl acetate and perform the same aqueous washes.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final product.
References
- Benchchem. Troubleshooting low yield in Friedel-Crafts acylation reactions. Benchchem. Accessed January 19, 2026.
- ChemicalBook. 2,2,2-Trifluoroethylamine hydrochloride synthesis. ChemicalBook. Accessed January 19, 2026.
- Henne, A. L., & Finnegan, W. G. (1951). 2,2,2-Trifluoroethylamine and 2,2,2-Trifluorodiazoethane. Journal of the American Chemical Society, 73(8), 3804-3805.
- LookChem. Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2. LookChem. Accessed January 19, 2026.
- Fainer, P., Myers, J. L., & Heirstead, K. F. (1952). The Preparation of 2,2,2-Trifluoroethylamine. Canadian Journal of Chemistry, 30(6), 498-501.
- Benchchem. Challenges in the scale-up of amide synthesis processes. Benchchem. Accessed January 19, 2026.
- MySkinRecipes. This compound. MySkinRecipes. Accessed January 19, 2026.
- Google Patents. CN101973888B - Preparation method of 2,2,2-trifluoroethylamine.
- Chemguy. (2017).
- Organic Syntheses. N-(2,2,2-Trifluoro-1-hydroxyethyl)-acetamide. Organic Syntheses. Accessed January 19, 2026.
- Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. Accessed January 19, 2026.
- ResearchGate. Why did my amide synthesis not work?.
- MedChemExpress. 2,2,2-Trifluoro-N-(2-hydroxyethyl)acetamide. MedChemExpress. Accessed January 19, 2026.
- Wikipedia. Glycolic acid. Wikipedia. Accessed January 19, 2026.
- Singh, S., et al. (2011). Glycosylation of Aromatic Amines I: Characterization of Reaction Products and Kinetic Scheme. Journal of Pharmaceutical Sciences, 100(7), 2841-2854.
- Chemistry Steps. Amides Preparation and Reactions Summary. Chemistry Steps. Accessed January 19, 2026.
- Google Patents. JP2009173621A - Method for producing 2-amino-n-(2,2,2,-trifluoroethyl)acetamide compound or salt thereof.
- Master Organic Chemistry. (2018).
- Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.
- Seavill, P. W., & Wilden, J. D. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry, 22(22), 7736-7753.
- The Journal of Organic Chemistry. The reaction of glyoxylic acid with ammonia revisited. The Journal of Organic Chemistry. Accessed January 19, 2026.
- Sigma-Aldrich. This compound. Sigma-Aldrich. Accessed January 19, 2026.
- Study.com. Acylation: Mechanism & Reaction. Study.com. Accessed January 19, 2026.
- Guidechem. What is the synthetic method of 2-amino-N-(2,2,2-trifluoroethyl) acetamide and its applications?. Guidechem. Accessed January 19, 2026.
- Google Patents. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
- Digital Commons@Georgia Southern. Hydroamidation with Acetamides and Trifluoroacetamides. Digital Commons@Georgia Southern. Accessed January 19, 2026.
- ChemicalBook. (2023). 2-amino-N-(2,2,2-trifluoroethyl)
- Chemistry LibreTexts. (2020). 21.8: Condensation of Acids with Amines. Chemistry LibreTexts.
- Typology. (2024).
- PubChem. 2-Amino-N-(2,2,2-trifluoroethyl)acetamide. PubChem. Accessed January 19, 2026.
- PubChem. 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide. PubChem. Accessed January 19, 2026.
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Technical Support Center: Synthesis of 2-Hydroxy-N-(2,2,2-trifluoroethyl)acetamide
Welcome to the technical support center for the synthesis of 2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address common challenges encountered during the synthesis of this important fluorinated intermediate.[1] Our goal is to equip you with the knowledge to not only identify and resolve issues but also to understand the underlying chemical principles to optimize your synthetic protocols.
I. Reaction Overview and Key Challenges
The direct amidation of glycolic acid with 2,2,2-trifluoroethylamine is a common and atom-economical approach to synthesize this compound. However, the bifunctional nature of glycolic acid presents unique challenges, primarily the propensity for self-condensation and other side reactions that can significantly impact yield and purity.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
FAQ 1: Low Yield of the Desired Product
Question: I am getting a low yield of this compound. What are the likely causes and how can I improve it?
Answer:
Low yields are often attributable to incomplete reaction or the formation of side products. Several factors could be at play:
-
Inadequate Reaction Conditions: The direct amidation of a carboxylic acid and an amine can be an equilibrium-limited process.[2] Insufficient temperature or reaction time may lead to incomplete conversion.
-
Sub-optimal Stoichiometry: An inappropriate ratio of glycolic acid to 2,2,2-trifluoroethylamine can lead to unreacted starting materials and the formation of byproducts.
-
Presence of Water: Water can hydrolyze activated intermediates, if any are used, or shift the equilibrium of the direct amidation reaction, reducing the yield. It is crucial to use anhydrous solvents and reagents.
Troubleshooting Steps:
-
Optimize Reaction Temperature and Time: Systematically increase the reaction temperature and monitor the progress by TLC or LC-MS to determine the optimal conditions for your specific setup.
-
Adjust Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess of the more volatile component, 2,2,2-trifluoroethylamine, can help drive the reaction to completion.
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Consider the use of a Dean-Stark apparatus to remove water azeotropically if the solvent allows.
FAQ 2: Identification of Unknown Impurities in my Product
Question: My NMR and LC-MS analyses show several unexpected peaks. What are the most probable byproducts in this synthesis?
Answer:
The most common byproducts in the synthesis of this compound stem from the reactivity of the hydroxyl and carboxylic acid groups of glycolic acid.
-
Polyglycolic Acid (PGA): Glycolic acid can undergo self-esterification to form linear polyester chains.[3][4][5] This is a significant side reaction, especially at elevated temperatures.
-
Glycolide: The cyclic dimer of glycolic acid can also form and may be present as an impurity.[3]
-
Esters of Glycolic Acid: Glycolic acid can esterify with any alcohol present, including itself or the hydroxyl group of the product.
-
Dimer Impurity: A potential dimer, N-(2,2,2-trifluoroethyl)-2-{[2-hydroxy-N-(2,2,2-trifluoroethyl)acetamido]oxy}acetamide, could form through the esterification of the hydroxyl group of the product with another molecule of glycolic acid, followed by amidation. The formation of a similar dimer impurity has been reported in the synthesis of a related compound.
Visualizing Byproduct Formation:
Caption: Potential reaction pathways in the synthesis of this compound.
FAQ 3: How can I analytically differentiate and quantify the main byproducts?
Question: What are the recommended analytical methods for characterizing the purity of my product and quantifying the key byproducts?
Answer:
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis.
Recommended Analytical Workflow:
Caption: Recommended analytical workflow for byproduct analysis.
Detailed Protocols:
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating and quantifying the starting materials, product, and non-volatile byproducts.
-
Column: A reversed-phase C18 column is a good starting point.[6][7]
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small amount of an acid like formic acid or phosphoric acid to ensure good peak shape for the acidic components.[7]
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for detecting the amide and carboxyl groups. Mass spectrometry (MS) detection will provide valuable information for impurity identification.[8]
| Parameter | Recommended Starting Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm and/or MS |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is excellent for identifying volatile impurities. Derivatization may be necessary for the non-volatile components like glycolic acid and the product to improve their thermal stability and volatility.
-
Derivatization: Silylation (e.g., with BSTFA) or acylation can be employed to derivatize the hydroxyl and carboxylic acid groups. Trifluoroethyl derivatives have been used for GC analysis of carboxylic acids.[9]
-
Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, is generally suitable.
-
Detection: Mass spectrometry provides fragmentation patterns that are crucial for identifying unknown byproducts.
FAQ 4: How can I minimize the formation of Polyglycolic Acid (PGA) and other byproducts?
Question: I've confirmed the presence of PGA and other byproducts. What strategies can I implement to suppress these side reactions?
Answer:
Minimizing byproduct formation requires careful control of reaction conditions and, in some cases, the use of coupling agents.
Mitigation Strategies:
-
Lower Reaction Temperature: Since the self-condensation of glycolic acid is favored at higher temperatures, conducting the reaction at the lowest effective temperature can significantly reduce PGA formation.
-
Use of a Coupling Agent: Employing a coupling agent can activate the carboxylic acid of glycolic acid at lower temperatures, favoring the desired amidation over polyesterification. Common coupling agents include carbodiimides (e.g., EDC) or phosphonium salts (e.g., PyBOP).
-
Gradual Addition of Glycolic Acid: Adding the glycolic acid solution slowly to the 2,2,2-trifluoroethylamine solution can help to maintain a low concentration of glycolic acid, thereby disfavoring its self-condensation.
-
Solvent Selection: The choice of solvent can influence the reaction pathways. A solvent that azeotropically removes water can help drive the amidation equilibrium forward.
Experimental Protocol for Minimized Byproduct Formation:
-
To a solution of 2,2,2-trifluoroethylamine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere, add the coupling agent (e.g., EDC, 1.2 equivalents) and an additive (e.g., HOBt, 1.2 equivalents).
-
Cool the mixture to 0 °C.
-
Slowly add a solution of glycolic acid (1.0 equivalent) in the same anhydrous solvent to the reaction mixture over 1-2 hours.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup to remove the coupling agent byproducts. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), a dilute base (e.g., saturated NaHCO3), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
III. References
-
Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. (n.d.). PMC. Retrieved January 20, 2026, from [Link]
-
Polyglycolide. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Reactive distillation of a carboxylic acid and a glycol. (n.d.). Google Patents. Retrieved January 20, 2026, from
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Method for preparing polyester polyol from glycolic acid. (n.d.). Google Patents. Retrieved January 20, 2026, from
-
Glycolic acid. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Sustainable Amidation Reactions – Recent Advances. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
A green chemistry perspective on catalytic amide bond formation. (n.d.). UCL Discovery. Retrieved January 20, 2026, from [Link]
-
HPLC Separation of Organic Acids. (n.d.). SIELC Technologies. Retrieved January 20, 2026, from [Link]
-
Analytical Methods for Organic Acids. (n.d.). Shimadzu. Retrieved January 20, 2026, from [Link]
-
Autocatalyzed and heterogeneously catalysed esterification kinetics of glycolic acid with ethanol. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Melt/solid polycondensation of glycolic acid to obtain high-molecular-weight poly(glycolic acid). (2025, August 6). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Various Analysis Techniques for Organic Acids and Examples of Their Application. (n.d.). Shimadzu. Retrieved January 20, 2026, from [Link]
-
Catalytic Amidation. (n.d.). University College London. Retrieved January 20, 2026, from [Link]
-
Preparation And Physical Properties Of Poly(Glycolic Acid) And Its Copolyester. (2022, December 17). Global Thesis. Retrieved January 20, 2026, from [Link]
-
Separation of Organic Acids on an Agilent Polaris C18-A Column. (n.d.). Agilent. Retrieved January 20, 2026, from [Link]
-
Reactive Distillation of Glycolic Acid Using Heterogeneous Catalysts: Experimental Studies and Process Simulation. (2022, June 15). PMC. Retrieved January 20, 2026, from [Link]
-
Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
-
PROCESS FOR THE PRODUCTION OF GLYCOLIC ACID. (2020, November 11). European Patent Office. Retrieved January 20, 2026, from [Link]
-
Advances in Metal‐Free Transamidation: A Sustainable Approach to Amide Bond Formation. (n.d.). Wiley Online Library. Retrieved January 20, 2026, from [Link]
-
Separation of Acetamide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 20, 2026, from [Link]
-
amide coupling help. (2022, March 24). Reddit. Retrieved January 20, 2026, from [Link]
-
Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ 5 -Sterol Autoxidation) in Environmental Samples. (2023, February 6). MDPI. Retrieved January 20, 2026, from [Link]
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Method and assays for quantitation of acetamide in a composition. (n.d.). Google Patents. Retrieved January 20, 2026, from
-
16 questions with answers in AMIDE SYNTHASES. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Amides Preparation and Reactions Summary. (n.d.). Chemistry Steps. Retrieved January 20, 2026, from [Link]
-
A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. (n.d.). RSC Publishing. Retrieved January 20, 2026, from [Link]
-
Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. (n.d.). Google Patents. Retrieved January 20, 2026, from
-
This compound. (n.d.). MySkinRecipes. Retrieved January 20, 2026, from [Link]
-
Recent developments in amide synthesis: direct amidation of carboxylic acids and transamidation reactions. (n.d.). UCL Discovery. Retrieved January 20, 2026, from [Link]
-
Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof. (n.d.). Google Patents. Retrieved January 20, 2026, from
-
Review: Derivatization in mass spectrometry 2. Acylation. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof. (n.d.). Google Patents. Retrieved January 20, 2026, from
-
TiF 4 -Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. (2024, February 2). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Amidation of Carboxylic Acids with Amines by Nb 2 O 5 as a Reusable Lewis Acid Catalyst. (2025, August 10). Wiley Online Library. Retrieved January 20, 2026, from [Link]
-
Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. (n.d.). Google Patents. Retrieved January 20, 2026, from
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- 1. This compound [myskinrecipes.com]
- 2. WO2013173156A1 - Reactive distillation of a carboxylic acid and a glycol - Google Patents [patents.google.com]
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- 4. Glycolic acid - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. lcms.cz [lcms.cz]
- 7. Separation of Acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. shimadzu.com [shimadzu.com]
- 9. Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of 2-Hydroxy-N-(2,2,2-trifluoroethyl)acetamide Production
Welcome to the technical support center for the production of 2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and frequently asked questions encountered during the scale-up of this important fluorinated intermediate.[1] The information provided herein is based on established chemical principles and practical experience in process development.
I. Troubleshooting Guide: Navigating Common Scale-Up Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of the Desired Amide Product
Question: We are experiencing significantly lower than expected yields of this compound upon scaling up our laboratory procedure. What are the likely causes and how can we improve the yield?
Answer:
Low yields during the scale-up of amide bond formation are a common challenge.[2] Several factors could be contributing to this issue:
-
Inefficient Amide Coupling: The direct condensation of a carboxylic acid (glycolic acid or its derivative) and an amine (2,2,2-trifluoroethylamine) can be inefficient, often competing with an acid-base reaction that forms a stable ammonium salt.[3][4]
-
Solution: Employ a suitable coupling agent to activate the carboxylic acid. Common choices for large-scale synthesis include carbodiimides like DCC or EDC, or phosphonium salts.[5][6] For challenging couplings, more advanced reagents like HATU may be necessary, though cost can be a factor on a larger scale.[5] The choice of coupling agent can significantly impact yield and should be carefully evaluated.
-
-
Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that often need re-optimization during scale-up.
-
Solution:
-
Temperature Control: Ensure uniform heating or cooling throughout the larger reactor volume. Hotspots or localized cooling can lead to side reactions or incomplete conversion.
-
Solvent Selection: The solvent should be able to dissolve all reactants and reagents while being compatible with the reaction conditions. Aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are often used for amide coupling reactions.[4]
-
Reaction Monitoring: Implement in-process controls (e.g., TLC, HPLC, or GC) to track the reaction progress and determine the optimal endpoint. This prevents premature quenching or prolonged reaction times that could lead to byproduct formation.
-
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Solution: Identify potential side reactions through analytical techniques. For example, over-activation of the carboxylic acid can lead to the formation of symmetrical anhydrides. The use of additives like HOBt or DMAP can often suppress such side reactions.
-
Issue 2: Difficulty in Product Purification and Isolation
Question: Our crude product of this compound is difficult to purify at a larger scale. We are observing persistent impurities. What purification strategies are recommended?
Answer:
Purification is a critical step in ensuring the final product meets the required specifications. Challenges in purification often stem from the nature of the impurities formed during the reaction.
-
Unreacted Starting Materials: Residual glycolic acid derivative or 2,2,2-trifluoroethylamine can co-elute with the product.
-
Solution:
-
Aqueous Work-up: A well-designed aqueous work-up can remove many water-soluble impurities. A dilute acid wash can remove unreacted amine, while a dilute base wash can remove unreacted carboxylic acid.
-
Stoichiometry Control: Carefully controlling the stoichiometry of the reactants can minimize the amount of unreacted starting materials. Using a slight excess of one reactant (often the less expensive one) can help drive the reaction to completion.[7]
-
-
-
Coupling Agent Byproducts: Many coupling reagents generate byproducts that need to be removed.[5] For example, DCC forms dicyclohexylurea (DCU), which is often insoluble and can be removed by filtration.
-
Solution: Choose a coupling agent that generates easily removable byproducts. For instance, EDC and its urea byproduct are water-soluble, facilitating their removal during an aqueous work-up.
-
-
Recrystallization vs. Chromatography: While column chromatography is a powerful purification technique at the lab scale, it can be expensive and time-consuming for large-scale production.
-
Solution: Develop a robust recrystallization procedure. This involves screening various solvent systems to find one that provides good recovery of the pure product while leaving impurities in the mother liquor.
-
Issue 3: Thermal Runaway and Safety Concerns
Question: We are concerned about the potential for thermal runaway during the scale-up of the amidation reaction, especially with the use of activating agents. How can we ensure the process is safe?
Answer:
Exothermic reactions, such as those involving potent activating agents, require careful management to prevent thermal runaway.
-
Understanding the Exotherm:
-
Solution: Perform calorimetric studies (e.g., using a reaction calorimeter) on a small scale to quantify the heat of reaction and the rate of heat generation. This data is crucial for designing a safe and effective cooling system for the larger reactor.
-
-
Controlled Addition:
-
Solution: Add the activating agent or one of the reactants slowly and in a controlled manner to manage the rate of the reaction and heat evolution. The addition rate should be dictated by the cooling capacity of the reactor.
-
-
Emergency Preparedness:
-
Solution: Have a clear plan in place for handling a thermal runaway event. This may include an emergency cooling system, a quench solution, and appropriate personal protective equipment (PPE) for all personnel involved.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the scale-up of this compound production.
Q1: What are the most common synthetic routes to this compound?
A1: The most direct and common route involves the amide coupling of a glycolic acid derivative with 2,2,2-trifluoroethylamine. Variations of this route include:
-
Activation of Glycolic Acid: This is the most prevalent method, where glycolic acid is activated in situ using a coupling agent before the addition of 2,2,2-trifluoroethylamine.
-
Use of an Acyl Halide: Glycolic acid can be converted to an acyl halide (e.g., chloroacetyl chloride), which then reacts with 2,2,2-trifluoroethylamine, often in the presence of a base to neutralize the generated HCl.[4][8] This method is often used in industrial settings due to the lower cost of the reagents.[5]
-
Ester Aminolysis: An ester of glycolic acid (e.g., methyl glycolate) can be reacted with 2,2,2-trifluoroethylamine, although this often requires higher temperatures or catalysts.
Q2: What are the key process parameters to monitor during scale-up?
A2: The following parameters are critical for a successful and reproducible scale-up:
-
Temperature: As discussed, precise temperature control is vital for managing reaction kinetics and preventing side reactions.
-
Agitation: Efficient mixing is essential to ensure homogeneity and facilitate heat transfer. The type of agitator and its speed may need to be adjusted for the larger reactor geometry.
-
pH: In reactions involving bases or acidic byproducts, monitoring and controlling the pH can be crucial for optimizing the reaction and minimizing side reactions.
-
Concentration: The concentration of reactants can influence reaction rates and solubility. It's important to maintain consistent concentrations between batches.
Q3: Are there any "green chemistry" considerations for this process?
A3: Yes, several green chemistry principles can be applied:
-
Atom Economy: The ideal amide formation reaction would have water as the only byproduct.[2] Catalytic methods for direct amidation are an area of active research to improve atom economy.[3][9]
-
Solvent Selection: Whenever possible, choose solvents with a lower environmental impact and that can be recycled.
-
Waste Reduction: Optimize the reaction to minimize byproduct formation and the need for extensive purification steps, which generate significant waste. The use of catalytic methods over stoichiometric reagents is a key strategy here.[5]
Q4: How does the trifluoromethyl group influence the reactivity of 2,2,2-trifluoroethylamine?
A4: The strongly electron-withdrawing trifluoromethyl group significantly reduces the nucleophilicity of the amine nitrogen in 2,2,2-trifluoroethylamine compared to a non-fluorinated analogue like ethylamine. This lower nucleophilicity makes the amide bond formation more challenging and often necessitates the use of more potent activating agents or harsher reaction conditions to achieve good conversion.[10]
III. Methodologies and Visualizations
Experimental Workflow: Amide Coupling via Acyl Chloride
This protocol outlines a general procedure for the synthesis of this compound using an acyl chloride intermediate.
Caption: Workflow for a three-step synthesis of the target molecule.
Troubleshooting Logic Diagram
This diagram illustrates a logical approach to troubleshooting common issues during scale-up.
Caption: A decision tree for troubleshooting scale-up problems.
Quantitative Data Summary
| Parameter | Laboratory Scale (e.g., 1g) | Pilot Scale (e.g., 1kg) | Key Considerations for Scale-Up |
| Solvent Volume | ~10-20 mL | ~10-20 L | Ensure adequate mixing and heat transfer. |
| Reaction Time | Typically 2-4 hours | May increase due to slower addition rates and heat transfer limitations. | Monitor reaction progress closely. |
| Typical Yield | 80-95% | 70-85% | Yields often decrease slightly on scale-up; optimization is key. |
| Purification Method | Column Chromatography | Recrystallization / Distillation | Scalability and cost-effectiveness of the purification method. |
IV. References
-
Experiment 25: Synthesis of Flutamide1 Flutamide is an antiandrogen therapy that - Dr. Nerz. (n.d.). Retrieved from
-
Reducing the Complexity of Commercial-Scale Amide Formation. (2013, July 18). Pharmaceutical Technology. Retrieved from
-
Synthesis of Flutamide1 Flutamide is an anti-androgen therapy that has long been used to treat prostate cancer. 2 It is still - Dr. Nerz. (n.d.). Retrieved from
-
Innovative Se‐Flutamide Derivatives: Enhanced Activity Toward Androgen Receptor (AR)‐Dependent and ‐Independent Prostate Cancer Cells. (2025, October 16). PubMed Central. Retrieved from
-
A green chemistry perspective on catalytic amide bond formation. (n.d.). UCL Discovery. Retrieved from
-
Flutamide. (n.d.). In Wikipedia. Retrieved from
-
A Novel Method for Synthesis of Flutamide on the Bench-Scale. (2014, April). ResearchGate. Retrieved from
-
Challenges and outlook for catalytic direct amidation reactions. (2019, February). ResearchGate. Retrieved from
-
Organoboron catalysis for direct amide/peptide bond formation. (2024, August 28). Chemical Communications (RSC Publishing). DOI:10.1039/D4CC02994A. Retrieved from
-
2,2,2-Trifluoro-N-(hydroxymethyl)acetamide. (n.d.). PubChem. Retrieved from
-
Acetamide, 2,2,2-trifluoro-N-[2-hydroxy-1-(hydroxymethyl)ethyl]-. (n.d.). ChemicalBook. Retrieved from
-
This compound. (n.d.). MySkinRecipes. Retrieved from
-
Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof. (n.d.). Google Patents. Retrieved from
-
Amide bond formation: beyond the dilemma between activation and racemisation. (n.d.). RSC Publishing. Retrieved from
-
Fluoroacetamide Moieties as NMR Spectroscopy Probes for the Molecular Recognition of GlcNAc‐Containing Sugars: Modulation of the CH–π Stacking Interactions by Different Fluorination Patterns. (n.d.). NIH. Retrieved from
-
Organic Syntheses Procedure. (n.d.). Retrieved from
-
1153759-00-2|this compound. (n.d.). BLDpharm. Retrieved from
-
Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. (n.d.). Google Patents. Retrieved from
-
2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication. (2023, January 5). ChemicalBook. Retrieved from
-
Amide-Forming Ligation of Acyltrifluoroborates and Hydroxylamines in Water. (2012, June 4). PMC. Retrieved from
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from
-
This compound. (n.d.). Sigma-Aldrich. Retrieved from
-
2-Amino-N-(2,2,2-trifluoroethyl)acetamide. (n.d.). PubChem. Retrieved from
-
Trifluoromethanesulfonic Anhydride in Amide Activation: A Powerful Tool to Forge Heterocyclic Cores. (2021, Spring). TCI Chemicals. Retrieved from
-
Substrate scope for α‐aryl‐α‐fluoroacetamide synthesis. General conditions. (n.d.). ResearchGate. Retrieved from
-
SAFETY DATA SHEET. (2025, December 26). Retrieved from
-
Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from
-
Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries. (2021, June 22). PMC - NIH. Retrieved from
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- 8. Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof - Eureka | Patsnap [eureka.patsnap.com]
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- 10. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Trifluoroethyl vs. Ethyl Acetamides in Biological Systems
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of modern medicinal chemistry. The introduction of fluorine-containing moieties, in particular, has become a powerful tool to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides an in-depth comparative analysis of trifluoroethyl acetamides versus their non-fluorinated ethyl acetamide counterparts, focusing on their differential performance in key biological systems. We will explore the theoretical underpinnings, present illustrative experimental data, and provide detailed protocols for the assays used to evaluate these critical parameters.
The Rationale for Trifluoroethyl Substitution: A Mechanistic Overview
The substitution of an ethyl group with a trifluoroethyl group on an acetamide scaffold can profoundly alter a molecule's biological behavior. This is primarily due to the unique properties of the fluorine atom, including its high electronegativity, small size, and the strength of the carbon-fluorine (C-F) bond.[1] These properties collectively influence a compound's metabolic stability, lipophilicity, membrane permeability, and target binding affinity.
The trifluoroethyl group's strong electron-withdrawing nature can impact the acidity of nearby protons and modulate interactions with biological targets.[1] Perhaps the most significant advantage of trifluoroethyl substitution is the enhancement of metabolic stability. The C-F bond is considerably stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[1] By strategically placing a trifluoroethyl group at a known or suspected site of metabolism, this metabolic pathway can be effectively blocked, leading to a longer drug half-life and improved bioavailability.[1]
Comparative Analysis of Physicochemical and Biological Properties
To illustrate the impact of trifluoroethyl substitution, let us consider a hypothetical matched pair of compounds: Compound A (Ethyl Acetamide Derivative) and Compound B (Trifluoroethyl Acetamide Derivative) . The following sections will present a comparative analysis of their key properties, supported by representative experimental data.
Physicochemical Properties
The introduction of a trifluoromethyl group in place of a methyl group significantly alters the physicochemical properties of the parent molecule.
| Property | Compound A (Ethyl Acetamide) | Compound B (Trifluoroethyl Acetamide) | Rationale for Difference |
| Molecular Weight | Lower | Higher | Addition of three fluorine atoms. |
| LogP (Lipophilicity) | Lower | Higher | The trifluoromethyl group is more lipophilic than a methyl group. |
| Polar Surface Area (PSA) | Similar | Similar | The primary amide contributes most to the PSA, which is unchanged. |
Diagram 1: Physicochemical Property Comparison
A comparison of the key physicochemical properties of an ethyl acetamide versus a trifluoroethyl acetamide derivative.
Metabolic Stability
The enhanced metabolic stability of trifluoroethylated compounds is a key advantage in drug design. This is primarily due to the high bond energy of the C-F bond, which is resistant to oxidative metabolism by cytochrome P450 enzymes.
Illustrative Experimental Data:
| Parameter | Compound A (Ethyl Acetamide) | Compound B (Trifluoroethyl Acetamide) |
| In Vitro Half-Life (t½) in Human Liver Microsomes (min) | 15 | > 120 |
| Intrinsic Clearance (CLint) (µL/min/mg protein) | 46.2 | < 5.8 |
Diagram 2: Metabolic Stability Workflow
A schematic of the experimental workflow for determining in vitro metabolic stability using liver microsomes.
Plasma Protein Binding
The degree to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to reach its target.[2] Increased lipophilicity, as is often the case with trifluoroethylated compounds, can lead to higher plasma protein binding.
Illustrative Experimental Data:
| Parameter | Compound A (Ethyl Acetamide) | Compound B (Trifluoroethyl Acetamide) |
| Percent Bound to Human Plasma Proteins (%) | 75 | 95 |
| Unbound Fraction (fu) | 0.25 | 0.05 |
Diagram 3: Equilibrium Dialysis Principle
The principle of equilibrium dialysis for measuring plasma protein binding.
Cell Permeability
The ability of a drug to cross cell membranes is crucial for its absorption and distribution. While increased lipophilicity generally favors passive diffusion across lipid bilayers, excessive lipophilicity can sometimes lead to reduced permeability due to increased retention within the membrane.
Illustrative Experimental Data:
| Parameter | Compound A (Ethyl Acetamide) | Compound B (Trifluoroethyl Acetamide) |
| Apparent Permeability Coefficient (Papp) in PAMPA Assay (10⁻⁶ cm/s) | 5.2 | 8.9 |
Diagram 4: PAMPA Assay Workflow
Sources
The Definitive Blueprint for Validating "2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide": A Comparative Guide to Spectroscopic vs. Crystallographic Proof
In the landscape of drug discovery and materials science, the unequivocal structural confirmation of novel chemical entities is the bedrock upon which all subsequent research is built. For a molecule like 2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide , which incorporates a trifluoroethyl motif to enhance metabolic stability and binding affinity, structural ambiguity is not an option.[1] This guide provides a comprehensive, field-proven comparison of analytical methodologies for the structural validation of this specific molecule. We will navigate the preliminary characterization by spectroscopic methods and culminate in the definitive, three-dimensional proof offered by single-crystal X-ray crystallography. As no public crystal structure data currently exists for this compound, this document serves as a prospective blueprint for researchers undertaking its synthesis and validation.
Section 1: The Hypothesis - Building the Case with Spectroscopy
Before attempting the "gold standard" of X-ray crystallography, a suite of spectroscopic techniques must be employed to build a robust hypothesis of the molecular structure. These methods provide orthogonal, complementary data that, when combined, strongly suggest the connectivity and elemental composition of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule in solution.[2] For "this compound," a multi-nuclear approach is essential.
Expected ¹H NMR Data (in CDCl₃):
-
Hydroxyl Proton (-OH): A broad singlet, typically between 2.0-4.0 ppm, whose chemical shift is highly dependent on concentration and solvent.
-
Amide Proton (-NH): A broad singlet or triplet (due to coupling with the adjacent CH₂), expected around 6.5-8.0 ppm.
-
Methylene Protons (-CH₂-CF₃): A quartet around 3.9-4.2 ppm, due to coupling with the three adjacent fluorine atoms (³J(H,F) ≈ 8-9 Hz).
-
Methylene Protons (-CO-CH₂-OH): A singlet around 4.1-4.3 ppm.
Expected ¹³C NMR Data (in CDCl₃):
-
Carbonyl Carbon (C=O): A signal in the 170-175 ppm range.[3]
-
Trifluoromethyl Carbon (-CF₃): A quartet around 123-126 ppm due to one-bond coupling with fluorine (¹J(C,F) ≈ 270-280 Hz).[4]
-
Methylene Carbon (-CH₂-CF₃): A quartet around 40-45 ppm due to two-bond coupling with fluorine (²J(C,F) ≈ 35-40 Hz).[4]
-
Methylene Carbon (-CO-CH₂-OH): A signal around 60-65 ppm.[3]
Expected ¹⁹F NMR Data (in CDCl₃):
-
Trifluoromethyl Group (-CF₃): A triplet around -74 to -77 ppm (referenced to CFCl₃), due to coupling with the two adjacent protons (³J(F,H) ≈ 8-9 Hz). The chemical shift of trifluoromethyl groups is highly sensitive to the electronic environment.[5][6][7]
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy provides rapid confirmation of the presence of key functional groups.
Expected IR Absorptions:
-
O-H Stretch (Alcohol): A strong, broad band in the 3200-3600 cm⁻¹ region.[2]
-
N-H Stretch (Secondary Amide): A medium-to-strong, sharp band around 3300-3500 cm⁻¹.[2][8]
-
C-H Stretch (sp³): Medium intensity bands in the 2850-2960 cm⁻¹ range.
-
C=O Stretch (Amide I band): A very strong, sharp absorption between 1640-1680 cm⁻¹.[2]
-
N-H Bend (Amide II band): A strong band from 1515-1570 cm⁻¹.[2]
-
C-F Stretches: Strong, characteristic absorptions in the 1000-1350 cm⁻¹ region.
High-Resolution Mass Spectrometry (HRMS): Confirming Elemental Composition
HRMS provides a highly accurate mass measurement, which is critical for confirming the elemental formula.
-
Molecular Formula: C₄H₆F₃NO₂
-
Monoisotopic Mass: 157.0351 g/mol
-
Expected [M+H]⁺: In positive ion electrospray ionization (ESI+), the protonated molecule would be observed at an m/z of 158.0429.
-
Fragmentation: Key fragmentation pathways would likely involve the loss of H₂O from the hydroxyl group, cleavage of the amide bond, or loss of the trifluoromethyl group, providing further structural clues.[9][10]
Section 2: The Proof - Definitive Structure by Single-Crystal X-ray Crystallography
While the spectroscopic data builds a compelling case, it represents an averaged structure in a solution or bulk state. Only single-crystal X-ray diffraction (SC-XRD) can provide the absolute, three-dimensional arrangement of atoms in the solid state, revealing crucial details about bond lengths, bond angles, and intermolecular interactions.[11]
The Crystallization Challenge: Overcoming Polarity and Fluorine Interactions
Growing diffraction-quality single crystals is often the most challenging step.[12] The target molecule presents specific hurdles:
-
High Polarity: The presence of amide and hydroxyl groups leads to strong hydrogen bonding capabilities. While this can promote crystal packing, it can also lead to the formation of oils or amorphous solids if not controlled.[13]
-
Flexibility: The rotatable bonds in the ethylacetamide backbone introduce conformational flexibility, which can inhibit the formation of a well-ordered crystal lattice.
-
Fluorine Interactions: The trifluoromethyl group, while enhancing desirable properties, can engage in complex intermolecular interactions (such as C-H···F or F···F contacts) that can influence crystal packing in unpredictable ways.[14][15]
Experimental Protocol: A Systematic Approach to Crystallization
Objective: To grow single crystals of this compound suitable for SC-XRD (ideally >0.1 mm in all dimensions).
Methodology: Vapor Diffusion Vapor diffusion is an excellent method for small molecules when only milligram quantities are available, as it allows for slow and controlled changes in supersaturation.[16]
Step-by-Step Protocol:
-
Solvent Screening:
-
Rationale: The key is to find a "good" solvent in which the compound is readily soluble and a "poor" or "anti-solvent" in which it is sparingly soluble. The slow diffusion of the anti-solvent vapor into the solution of the compound will gradually decrease its solubility, ideally leading to crystal nucleation and growth.
-
Procedure:
-
Test the solubility of ~5 mg of the compound in 0.5 mL of various solvents, covering a range of polarities (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Hexane).
-
Identify a suitable "good" solvent (e.g., Acetone) and a miscible, more volatile "poor" solvent (e.g., Hexane or Diethyl Ether).
-
-
-
Setting up the Crystallization Chamber (Hanging Drop Method):
-
Prepare a saturated or near-saturated solution of the compound in the chosen "good" solvent (e.g., ~10-20 mg/mL in Acetone).
-
Pipette 500 µL of the "poor" solvent (the precipitant) into the reservoir of a well in a crystallization plate.
-
Pipette a 2-5 µL drop of the compound solution onto the center of a siliconized glass coverslip.
-
Invert the coverslip and place it over the reservoir, sealing the well with vacuum grease.
-
Create multiple setups, varying the ratio of good/poor solvent and the initial concentration of the compound.
-
-
Incubation and Observation:
-
Store the sealed plates in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C).
-
Monitor the drops periodically under a microscope over several days to weeks for the appearance of single crystals.
-
}
Figure 1. Workflow for Single Crystal Growth via Vapor Diffusion.
Data Collection and Structure Solution
Once a suitable crystal is obtained, it is mounted on a goniometer and cooled in a stream of cold nitrogen. An intense beam of X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector. The pattern of spots—their position and intensity—contains the information required to determine the three-dimensional arrangement of electrons, and thus atoms, within the crystal. Sophisticated software is then used to solve the phase problem, generate an electron density map, and build and refine an atomic model of the molecule.
}
Figure 2. The Single-Crystal X-ray Diffraction (SC-XRD) Process.
Section 3: Comparative Analysis - Why Crystallography is Decisive
While essential, spectroscopic methods provide data that require interpretation and can sometimes be ambiguous. X-ray crystallography, in contrast, provides a direct visualization of the molecular structure.
Table 1: Comparison of Structural Validation Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Atomic connectivity, chemical environment, stereochemistry in solution. | Provides detailed covalent bond framework. Essential for confirming the proposed 2D structure. | Data represents a time- and ensemble-averaged structure in solution. Can be ambiguous for complex stereochemistry or tautomers. |
| IR Spectroscopy | Presence of specific functional groups (e.g., C=O, O-H, N-H). | Fast, simple, and provides a quick "fingerprint" of the molecule. | Provides no information on atomic connectivity. Many absorptions can overlap in the fingerprint region. |
| Mass Spectrometry | Molecular weight and elemental composition (HRMS). Fragmentation patterns give structural clues. | Extremely sensitive. HRMS provides unambiguous elemental formula. | Does not provide information on connectivity or stereochemistry. Isomers are often indistinguishable. |
| X-ray Crystallography | Definitive 3D atomic arrangement, bond lengths, bond angles, intermolecular interactions in the solid state. | The "gold standard" for absolute structure proof. Resolves all ambiguity regarding conformation and packing. | Requires a high-quality single crystal, which can be difficult and time-consuming to obtain. Provides solid-state, not solution, structure. |
Conclusion
The structural validation of This compound necessitates a multi-faceted analytical approach. NMR, IR, and Mass Spectrometry are indispensable for establishing the molecular formula and connectivity, forming a strong structural hypothesis. However, these techniques describe the molecule in a dynamic or bulk state and leave room for ambiguity. Only single-crystal X-ray crystallography can deliver the final, incontrovertible proof of the three-dimensional atomic arrangement. It stands as the ultimate arbiter, transforming a well-supported hypothesis into a validated structural fact, thereby providing the solid foundation required for advanced research and development.
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A Comparative Guide to the Reactivity of 2-Hydroxy- and 2-Amino-N-(2,2,2-trifluoroethyl)acetamide
This guide provides an in-depth comparison of the chemical reactivity of 2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide and its amino analog, 2-amino-N-(2,2,2-trifluoroethyl)acetamide. Designed for researchers, scientists, and professionals in drug development, this document elucidates the fundamental mechanistic differences between these two compounds and offers experimental insights to inform their application in organic synthesis.
Introduction: A Tale of Two Nucleophiles
At the heart of organic synthesis lies the predictable, yet nuanced, reactivity of functional groups. This guide focuses on two structurally similar molecules: this compound and 2-amino-N-(2,2,2-trifluoroethyl)acetamide. The key distinction between them is the α-substituent to the amide carbonyl: a hydroxyl (-OH) group versus a primary amino (-NH2) group. This seemingly minor difference profoundly impacts their nucleophilic character and, consequently, their utility in various chemical transformations.
The amino analog is a crucial intermediate in the synthesis of the veterinary insecticide fluralaner, highlighting the industrial relevance of this class of compounds.[1][2] Understanding the relative reactivity of these building blocks is paramount for optimizing reaction conditions, maximizing yields, and designing novel synthetic pathways. This guide will explore the theoretical underpinnings of their reactivity and provide practical, data-driven comparisons.
Mechanistic Insights: Why the Amino Analog Prevails in Nucleophilicity
The superior nucleophilicity of the amino group compared to the hydroxyl group is a foundational concept in organic chemistry, stemming from fundamental electronic and steric principles.
2.1. Electronic Effects: Electronegativity and Basicity
The primary determinant of nucleophilicity in this comparison is the electronegativity of the atom bearing the lone pair of electrons. Oxygen is more electronegative than nitrogen, meaning it holds its lone pair electrons more tightly to its nucleus. Consequently, the lone pair on the nitrogen of the amino group is more available for donation to an electrophile, rendering it a more potent nucleophile.
This is also reflected in their relative basicity. A stronger base is generally a better nucleophile. The pKa of the conjugate acid of a primary amine (R-NH3+) is typically around 10-11, while that of the conjugate acid of an alcohol (R-OH2+) is approximately -2 to -3. This vast difference in basicity underscores the greater electron-donating ability of the amino group.
2.2. The "Alpha Effect"
While not directly applicable to the hydroxyl analog, it's worth noting that nucleophiles with an adjacent atom bearing a lone pair (like hydrazine or hydroxylamine) exhibit enhanced reactivity known as the "alpha effect."[3][4] This phenomenon further distinguishes the reactivity profiles of nitrogen- and oxygen-based nucleophiles in broader contexts.
2.3. Steric Considerations
In many cases, nucleophilicity is highly sensitive to steric hindrance.[3] For the molecules , both the hydroxyl and amino groups are primary and relatively unhindered. However, in reactions leading to bulky transition states, even subtle differences in the size of the solvated nucleophile can influence reaction rates.
The diagram below illustrates the fundamental difference in electron availability that dictates the nucleophilic character of the two compounds.
Caption: Comparison of nucleophilicity based on electronegativity.
Experimental Comparison: Acylation and Alkylation Reactions
3.1. Acylation: A Case Study in Reactivity
Acylation involves the reaction of the nucleophilic amino or hydroxyl group with an acylating agent, such as an acid chloride or anhydride, to form a new amide or ester, respectively.
Expected Outcome: The amino analog is expected to react much more readily with acylating agents than the hydroxy analog. The acylation of the amino group will likely proceed under milder conditions (e.g., at room temperature, with a weaker base or no base at all), while the acylation of the hydroxyl group may require heating and a stronger base to deprotonate the alcohol.
| Parameter | 2-Amino Analog (N-Acylation) | 2-Hydroxy Analog (O-Acylation) |
| Relative Rate | Fast | Slow |
| Typical Base | Pyridine, Triethylamine, or none | Stronger base (e.g., DMAP) often required |
| Temperature | 0°C to Room Temperature | Room Temperature to Reflux |
| Typical Yield | High (>90%) | Moderate to High (75-90%) |
3.1.1. Protocol: Acylation of an α-Hydroxy Amide
This protocol is adapted from a general procedure for the acylation of a primary hydroxyl group on an amide backbone.
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the α-hydroxy amide (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Reagents: To the stirred solution, add a suitable base, such as pyridine (1.5 eq) or triethylamine (1.5 eq). If the reaction is sluggish, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added.
-
Acylating Agent: Slowly add the acylating agent (e.g., acetic anhydride, 1.2 eq) to the mixture at 0°C or room temperature.
-
Reaction: Allow the reaction to stir at room temperature or heat to reflux as needed. Monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with dilute acid (to remove the base), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Caption: General workflow for the acylation of an α-hydroxy amide.
3.2. Alkylation: Exploring C-N and C-O Bond Formation
Alkylation with agents like alkyl halides or through reductive amination is another common transformation.
Expected Outcome: The amino group's higher nucleophilicity makes it more susceptible to alkylation. A significant challenge in the alkylation of primary amines is controlling the extent of alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation. For the hydroxy analog, O-alkylation (Williamson ether synthesis) typically requires a strong base to first form the more nucleophilic alkoxide.
| Parameter | 2-Amino Analog (N-Alkylation) | 2-Hydroxy Analog (O-Alkylation) |
| Relative Rate | Moderate to Fast | Very Slow (without strong base) |
| Base Requirement | Often requires a non-nucleophilic base | Strong base (e.g., NaH, KOtBu) required |
| Key Challenge | Over-alkylation (polyalkylation) | Requires anhydrous conditions |
| Alternative Method | Reductive amination with aldehydes/ketones[5] | Not applicable |
3.2.1. Protocol: N-Alkylation of an α-Amino Amide via Hydrogen Borrowing
This modern and atom-economical method uses an alcohol as the alkylating agent, catalyzed by an iridium complex. Water is the only byproduct.[6][7]
-
Reaction Setup: To a reaction vial, add the α-amino amide (0.5 mmol), the alcohol (1-2 equivalents), a base such as sodium bicarbonate (1.05 equivalents), and the iridium catalyst (e.g., [IrCp*Cl2]2, 1.25 mol%).
-
Solvent: Add a suitable solvent, such as toluene or 2,2,2-trifluoroethanol (TFE), to achieve a concentration of approximately 2.5 M.
-
Reaction: Seal the vial and heat the mixture to 80-100°C for 4-16 hours.
-
Work-up and Purification: After cooling, the reaction mixture can be filtered and concentrated. The residue is then purified by column chromatography to yield the N-alkylated product.
Conclusion and Practical Implications
The evidence, grounded in fundamental chemical principles, overwhelmingly indicates that 2-amino-N-(2,2,2-trifluoroethyl)acetamide is a significantly more reactive nucleophile than its hydroxy analog .
-
For acylation and alkylation reactions , the amino analog will react faster and under milder conditions.
-
The hydroxyl group's reactivity can be enhanced by using a strong base to form an alkoxide, but this adds a step and requires more stringent (anhydrous) conditions.
-
The choice between these two reagents will depend on the desired synthetic outcome. The lower reactivity of the hydroxyl group can be advantageous in molecules with multiple functional groups, allowing for selective reactions at other sites while the hydroxyl group remains protected or unreactive. Conversely, the high reactivity of the amino group makes it an ideal choice for rapid and efficient introduction of substituents at the α-position.
This guide provides a framework for understanding and predicting the reactivity of these valuable synthetic intermediates. Researchers are encouraged to use this information to optimize their synthetic strategies and accelerate their research and development efforts.
References
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- Google Patents. (n.d.). CN103124721B - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
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Coomber, C. E., & Diorazio, L. J. (2022). N‐Alkylation of α‐Amino Esters and Amides through Hydrogen Borrowing. European Journal of Organic Chemistry. Retrieved from [Link]
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University of Groningen Research Portal. (n.d.). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Retrieved from [Link]
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Forsythe, J. G., et al. (2022). Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. PubMed Central. Retrieved from [Link]
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OChemOnline. (2020, November 2). Alkylation of Amines, Part 2: with Aldehydes and Ketones. YouTube. Retrieved from [Link]
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The Strategic Placement of Fluorine: A Comparative Guide to the Biological Efficacy of Aryl Acetamide Triazolopyridazine Derivatives Against Cryptosporidium
Introduction: The Unique Role of Fluorine in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone of medicinal chemistry. The unique properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a compound's metabolic stability, binding affinity, and pharmacokinetic profile. This guide provides a detailed comparative analysis of a series of aryl acetamide triazolopyridazine derivatives, focusing on how the strategic placement of fluorine atoms dramatically impacts their biological efficacy against the protozoan parasite Cryptosporidium, a significant cause of diarrheal disease worldwide. We will delve into the structure-activity relationships (SAR) that emerge from this class of compounds, supported by quantitative experimental data, to provide actionable insights for researchers and drug development professionals.
Comparative Biological Efficacy: A Tale of Two Positions
The biological activity of the aryl acetamide triazolopyridazine series was evaluated against Cryptosporidium parvum using a phenotypic assay in human ileocecal adenocarcinoma (HCT-8) cells. The efficacy is reported as the half-maximal effective concentration (EC50), with lower values indicating higher potency. The following data highlights the critical role of fluorine substitution on the aryl 'tail' group of the molecule.
Quantitative Bioactivity Data
| Compound ID | Aryl Substitution Pattern | EC50 (µM)[1][2] | Fold Change in Potency (vs. Unsubstituted) |
| 11 | Unsubstituted Phenyl | 22 | 1x (Baseline) |
| 18 | 4-Fluoro | 1.2 | 18.3x improvement |
| 22 | 3-Methyl | 12 | 1.8x improvement |
| 61 | 4-Fluoro-3-methyl | 0.35 | 62.9x improvement |
| 31 | 3-Trifluoromethyl | 1.1 | 20x improvement |
| 52 | 4-Fluoro-3-trifluoromethyl | 0.07 | 314.3x improvement |
| 72 | 2-Fluoro-3-trifluoromethyl | >67 | >0.3x (decrease) |
| 73 | 2,4-Difluoro-3-trifluoromethyl | 1.1 | 20x improvement |
| 74 | 2,5-Difluoro-3-trifluoromethyl | >67 | >0.3x (decrease) |
Expert Analysis: The Causality Behind the Data
The data presented unequivocally demonstrates that the introduction and placement of fluorine have a profound impact on the anti-cryptosporidial activity of this scaffold.
-
The Power of 4-Fluoro: A simple substitution of hydrogen with fluorine at the 4-position of the phenyl ring (Compound 18 ) results in an 18-fold increase in potency compared to the unsubstituted parent compound (11 )[1][2]. This suggests that the 4-position is a critical interaction point, where the electronegativity or the ability of fluorine to participate in specific intermolecular interactions (like hydrogen bonds or dipole-dipole interactions) with the biological target is highly favorable.
-
Synergistic Effects: The combination of a 4-fluoro substituent with other electron-withdrawing groups at the 3-position leads to a dramatic synergistic enhancement of activity. For instance, adding a 4-fluoro group to the 3-methyl compound (22 ) to give Compound 61 results in a 34-fold increase in potency[1][2]. Even more striking is the combination with a trifluoromethyl group; the 4-fluoro-3-trifluoromethyl derivative (52 ) is the most potent compound in the series, with an EC50 of 0.07 µM, representing a greater than 300-fold improvement over the parent compound[1][2].
-
Positional Isomerism and the "Inactive" 2-Position: The importance of fluorine placement is starkly illustrated by comparing regioisomers. While a 4-fluoro substitution is highly beneficial, a fluorine at the 2-position is detrimental to activity. Both Compound 72 (2-fluoro-3-trifluoromethyl) and 74 (2,5-difluoro-3-trifluoromethyl) show a significant loss of potency, with EC50 values greater than 67 µM[1][2]. This suggests that a substituent at the 2-position may introduce steric hindrance, preventing the molecule from adopting the optimal conformation for binding to its target, or it may disrupt a key interaction that is facilitated by the presence of a hydrogen atom at that position. The remarkable 1000-fold difference in potency between regioisomers 52 and 72 underscores the critical nature of the substitution pattern[1][2].
Visualizing Structure-Activity Relationships
The following diagram illustrates the key takeaways from the structure-activity relationship study, highlighting the positive and negative impact of fluorine substitution at different positions on the aryl ring.
Caption: Impact of fluorine substitution on biological activity.
Experimental Protocols
The following is a generalized protocol for the in vitro phenotypic screening of compounds against Cryptosporidium parvum, based on the methodologies described in the reference literature.
In Vitro Cryptosporidium parvum HCT-8 Cell-Based Assay
-
Cell Culture: Human ileocecal adenocarcinoma (HCT-8) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics at 37°C in a 5% CO2 atmosphere.
-
Compound Preparation: Test compounds are typically dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in the assay medium.
-
Infection and Treatment: HCT-8 cells are seeded in 96-well plates and allowed to adhere. The cells are then infected with C. parvum oocysts. Simultaneously, the cells are treated with the serially diluted test compounds.
-
Incubation: The infected and treated plates are incubated for a specified period (e.g., 48-72 hours) to allow for parasite growth and multiplication.
-
Quantification of Parasite Growth: Parasite growth is quantified using an enzyme-linked immunosorbent assay (ELISA) that detects a C. parvum-specific antigen or by using high-content imaging to count the number of parasites.
-
Data Analysis: The raw data (e.g., absorbance values from ELISA or parasite counts) are normalized to untreated controls. The half-maximal effective concentration (EC50) is calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Experimental Workflow Diagram
Caption: In vitro anti-cryptosporidial screening workflow.
Conclusion and Future Directions
The comparative analysis of aryl acetamide triazolopyridazine derivatives provides a compelling case study on the power of strategic fluorination in drug discovery. The dramatic and position-dependent influence of fluorine on the anti-cryptosporidial potency of these compounds highlights the importance of fine-tuning the electronic and steric properties of lead molecules. The exceptional potency of the 4-fluoro-3-trifluoromethyl derivative (52 ) identifies it as a promising lead candidate for further preclinical development. Future studies should focus on elucidating the precise molecular target of this chemical series and exploring the pharmacokinetic and safety profiles of the most potent analogs to advance the development of novel therapeutics for cryptosporidiosis.
References
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the cross-reactivity of "2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide." As a key synthetic intermediate, its core structure is foundational to more complex, biologically active molecules.[1][2] Understanding the inherent selectivity of this scaffold is a critical early step in de-risking drug development programs and predicting potential off-target liabilities of its derivatives. This document moves beyond rigid templates to offer a logical, field-proven workflow, blending computational prediction with robust experimental validation.
Introduction: The Imperative of Selectivity in Drug Discovery
The molecule this compound is a versatile building block in medicinal chemistry.[1] The incorporation of a trifluoroethyl group is a well-established strategy to enhance metabolic stability and modulate the pharmacokinetic properties of drug candidates.[3] While this specific compound is often an intermediate, its acetamide core is prevalent in numerous bioactive agents. Therefore, characterizing the cross-reactivity profile of this fundamental scaffold provides invaluable foresight into the potential for off-target interactions in its more complex derivatives.
Off-target interactions are a primary driver of drug attrition during preclinical and clinical development, often leading to unforeseen toxicity or a lack of efficacy.[4][5] A molecule that binds to unintended proteins can disrupt essential biological pathways, underscoring the necessity of early and thorough selectivity profiling.[6][7] This guide outlines a systematic, multi-tiered approach to proactively identify and characterize such interactions, ensuring that research efforts are focused on candidates with the highest potential for success.
Foundational Analysis: Structural Rationale for Cross-Reactivity
Before embarking on experimental assays, a foundational understanding of the molecule's structure informs a hypothesis-driven approach to selecting potential off-target families.
-
Acetamide Backbone: This is a ubiquitous feature in medicinal chemistry, capable of forming hydrogen bonds as both a donor (N-H) and acceptor (C=O). It is a known scaffold in molecules targeting a wide range of proteins, including enzymes and receptors.
-
Trifluoroethyl Group: The high electronegativity of fluorine atoms can alter the electronic properties of the molecule, potentially influencing binding affinity and metabolic stability.[3] This group increases lipophilicity, which can facilitate passage through cell membranes but may also contribute to non-specific binding.
-
Hydroxyl Group: This functional group is a potent hydrogen bond donor and acceptor, playing a key role in molecular recognition at a protein's binding site.
Given these features, a rational drug design process must consider that this scaffold could potentially interact with protein families that accommodate small, polar, hydrogen-bonding ligands. Kinases, G-protein coupled receptors (GPCRs), and certain metabolic enzymes represent logical starting points for investigation.[8]
A Tiered Experimental Workflow for Cross-Reactivity Assessment
A staggered, data-driven approach is the most efficient method for profiling selectivity. It begins with broad, cost-effective screening and progressively focuses on more detailed, resource-intensive validation of identified "hits."
Tier 1: In Silico Prediction (The Hypothesis-Generation Phase)
The objective here is not to find a definitive answer but to intelligently narrow the field of potential off-targets. Computational tools can predict interactions based on structural similarity to known ligands.[9]
-
Chemical Similarity Search: Utilize databases like PubChem and ChEMBL to identify proteins that are known to bind compounds structurally related to our query molecule. This is often the most straightforward and revealing initial step.
-
Pharmacophore Modeling: Develop a 3D pharmacophore model based on the key chemical features (hydrogen bond donors/acceptors, hydrophobic centers) of this compound. Screen this model against a database of protein structures to identify potential binding partners.
-
Molecular Docking: Perform docking studies against a panel of common off-target proteins (e.g., hERG, CYPs, various kinases).[7] While computationally intensive, this can provide structural hypotheses for observed interactions.
The output of Tier 1 is a prioritized list of protein families and specific proteins that warrant experimental investigation.
Tier 2: In Vitro Screening (The Experimental Validation Phase)
This tier uses biochemical and cell-based assays to test the hypotheses generated in Tier 1 and to provide a broad, unbiased assessment of selectivity.
A. Broad Panel Screening
The most effective strategy for an initial screen is to test the compound at a single, high concentration (typically 1-10 µM) against a large, commercially available panel of targets.
-
Example Panel: The Eurofins SafetyScreen44 or similar panels cover key off-target classes including GPCRs, ion channels, transporters, and enzymes.
-
Rationale: This approach casts a wide net to identify unexpected interactions that computational models might miss. A "hit" is typically defined as >50% inhibition or activity at the screening concentration.
B. Focused Biochemical Assays
Any hits identified in the broad panel screen must be validated. This involves generating a full dose-response curve to determine the potency (IC50) of the interaction.
-
Causality: Determining the IC50 is crucial. An off-target interaction with an IC50 of 50 µM is far less concerning than one with an IC50 of 500 nM. This quantitative data is essential for assessing the therapeutic window.
C. Cell-Based Functional Assays
A compound may bind to a protein in a purified system but have no effect in a living cell due to factors like membrane permeability or cellular metabolism. Therefore, confirming off-target activity in a relevant cellular context is a critical validation step.
-
Example: If a biochemical assay shows inhibition of a specific kinase, a subsequent cell-based assay should measure the phosphorylation of a known substrate of that kinase in response to the compound.
Protocol Example: Kinase Inhibition Assay (ADP-Glo™)
This protocol provides a robust method for measuring the inhibition of a specific kinase, a common off-target class.[10]
Objective: To determine the IC50 of this compound against a selected kinase.
Materials:
-
Kinase enzyme (e.g., DYRK1A)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Test Compound: this compound
-
Positive Control Inhibitor (e.g., Staurosporine)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, starting at a top concentration of 1 mM.
-
Kinase Reaction:
-
To each well of a 384-well plate, add 2.5 µL of the kinase/substrate mixture in assay buffer.
-
Add 25 nL of the serially diluted compound or controls (DMSO for negative control, Staurosporine for positive control).
-
Incubate for 10 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution (concentration at the known Km for the kinase).
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence via a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Self-Validation System: The inclusion of a no-enzyme control, a no-compound (DMSO) control, and a potent positive control inhibitor ensures the assay is performing correctly and that any observed inhibition is due to the test compound's activity against the target kinase.
Data Presentation and Comparative Analysis
Clear and concise data presentation is essential for decision-making. The goal is to establish a Selectivity Window : the ratio of the compound's potency against off-targets versus its primary (on-target) activity. Since this compound is an intermediate, we present hypothetical data for it alongside a theoretical "Active Derivative" to illustrate the concept.
| Compound | Primary Target X (IC50, nM) | Off-Target A (Kinase) (IC50, nM) | Off-Target B (GPCR) (IC50, nM) | Selectivity Window (vs. A) | Selectivity Window (vs. B) |
| This compound | > 50,000 | > 50,000 | 28,500 | N/A | N/A |
| Hypothetical Active Derivative | 15 | 1,800 | 4,500 | 120-fold | 300-fold |
Data is for illustrative purposes only.
Interpretation: In this hypothetical example, the parent scaffold shows very weak activity. The "Active Derivative" has potent on-target activity (15 nM). Its off-target activity is significantly weaker, resulting in selectivity windows of 120-fold and 300-fold. A selectivity window of >100-fold is often considered a desirable starting point in early drug discovery.
Visualizing On-Target vs. Off-Target Effects
Understanding the potential downstream consequences of cross-reactivity is critical. A compound may inhibit an off-target kinase that is part of an essential cellular signaling pathway, leading to toxicity.
Conclusion: An Expert Perspective
The study of cross-reactivity is not merely an academic exercise; it is a fundamental pillar of translational science. For a scaffold like this compound, this analysis provides a crucial baseline. While the parent molecule itself may be largely inactive, understanding its subtle interactions—or lack thereof—provides a clean background upon which the selectivity of more complex derivatives can be accurately judged.
A robust cross-reactivity assessment, combining predictive modeling with multi-tiered experimental validation, empowers researchers to make informed decisions. It allows for the early identification of liabilities, guides structure-activity relationship (SAR) studies to design more selective compounds, and ultimately increases the probability of developing safe and effective medicines.[11][12] This logical and evidence-based approach is the hallmark of rigorous drug discovery.
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Lin, A., Giuliano, C. J., Palladino, A., John, K. M., Abramowicz, C., Tes-auro, M. L., ... & Sheltzer, J. M. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science translational medicine, 11(509), eaaw8412. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Amino-N-(2,2,2-trifluoroethyl)acetamide Hydrochloride: A Crucial Building Block for Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Koutsoukas, A., Patsilinakos, A., & Glen, R. C. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Journal of chemical information and modeling, 59(9), 4038–4048. [Link]
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Zhan, P., Qian, W., & Liu, X. (2017). Rational Approaches to Improving Selectivity in Drug Design. Journal of medicinal chemistry, 60(15), 6435–6450. [Link]
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Ladds, G., & Jelinsky, S. A. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 24(13), 10803. [Link]
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A Senior Application Scientist's Guide to the Comparative Metabolic Stability of 2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey from a promising chemical entity to a viable drug candidate, metabolic stability is a critical gatekeeper. It defines the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily in the liver. A compound that is metabolized too rapidly will have a short half-life and poor bioavailability, likely failing to achieve therapeutic concentrations in vivo.[1][2] Conversely, a compound that is too stable may accumulate, leading to potential toxicity.[2] Therefore, understanding and optimizing metabolic stability is not merely a checkbox exercise; it is a fundamental pillar of modern drug design.
This guide provides an in-depth analysis of the metabolic stability of a specific chemical scaffold: 2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide . We will dissect its structural features, predict its metabolic fate, and compare it to rationally designed analogs. This analysis is grounded in established principles of drug metabolism and supported by detailed experimental protocols that form the bedrock of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) science.
The Core Scaffold: Deconstructing this compound
The metabolic fate of a molecule is written in its structure. The parent compound possesses three key features that are likely to influence its stability:
-
The α-Hydroxyl Group (-OH): This secondary alcohol is a prime target for Phase II conjugation reactions. Specifically, UDP-glucuronosyltransferases (UGTs) are a major family of enzymes that catalyze the attachment of glucuronic acid to hydroxyl groups, creating a highly polar, water-soluble metabolite that is readily excreted.[3][4][5] This pathway often represents a major route of clearance for hydroxylated compounds.[5]
-
The N-(2,2,2-trifluoroethyl) Group: The introduction of fluorine is a common and powerful strategy in medicinal chemistry to enhance metabolic stability.[6][7] The carbon-fluorine (C-F) bond is exceptionally strong and resistant to oxidative attack by Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[8][9] By replacing metabolically vulnerable C-H bonds with C-F bonds, chemists can effectively "shield" a molecule from degradation.[8][10]
-
The Acetamide Linkage (-NHC(O)CH₂-): Amide bonds are generally more stable to hydrolysis than ester bonds. However, they are not metabolically inert. CYP enzymes can catalyze the oxidative cleavage of N-alkyl amides, though this is often a slower process compared to other metabolic reactions.[11]
Based on these features, we can form a primary hypothesis: the metabolic clearance of This compound is likely dominated by Phase II glucuronidation at the hydroxyl group, while the trifluoroethyl moiety provides resistance against Phase I oxidative metabolism.
Below is a diagram illustrating the predicted primary metabolic pathways for the parent compound.
Caption: Predicted Metabolic Pathways for the Parent Compound.
Comparative Analysis: Structure-Metabolism Relationships of Analogs
To understand the contribution of each functional group to metabolic stability, we will compare the parent compound to three rationally designed analogs. The following table summarizes their structures and predicted metabolic profiles. The stability classification is a relative prediction based on blocking or introducing known metabolic liabilities.
| Compound ID | Structure / Modification | Predicted Primary Metabolic Pathway(s) | Predicted Relative Metabolic Stability | Rationale for Prediction |
| Parent | This compound | Phase II (O-Glucuronidation) | Moderate | The hydroxyl group provides a rapid clearance route via UGTs.[5] The trifluoroethyl group protects against Phase I oxidation.[9][10] |
| Analog A | Dehydroxy Analog: N-(2,2,2-trifluoroethyl)acetamide | Phase I (Oxidative N-dealkylation or amide hydrolysis) | High | Removal of the hydroxyl group eliminates the primary site for rapid Phase II conjugation. The remaining structure is resistant to oxidation. |
| Analog B | Defluoro Analog: 2-hydroxy-N-ethylacetamide | Phase I (Oxidation of ethyl group) , Phase II (O-Glucuronidation) | Low | Replacement of -CF₃ with -CH₂CH₃ introduces a significant metabolic "soft spot" highly susceptible to CYP-mediated oxidation.[8][9] |
| Analog C | Fluoro-for-Hydroxy Analog: 2-fluoro-N-(2,2,2-trifluoroethyl)acetamide | Phase I (Oxidative N-dealkylation or amide hydrolysis) | High | The hydroxyl group is replaced by a metabolically robust fluorine atom, blocking the Phase II conjugation pathway.[8] |
This predictive analysis highlights a key principle in drug design: small structural modifications can lead to dramatic shifts in metabolic stability by either removing existing metabolic liabilities or introducing new ones.
Caption: Structure-Metabolism-Relationship Logic Flow.
Experimental Verification: Protocols for In Vitro Assessment
Predictions are foundational, but only experimental data can provide definitive answers. The following protocols describe two essential, self-validating assays for determining metabolic stability and identifying metabolites.
Protocol: In Vitro Liver Microsomal Stability Assay
This assay is the industry standard for assessing Phase I metabolic stability by measuring the rate of disappearance of a parent compound in the presence of liver microsomes, which are rich in CYP enzymes.[12][13]
A. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of test compounds.
B. Materials:
-
Biologicals: Pooled Human Liver Microsomes (HLM) (e.g., from a reputable supplier like XenoTech or BioIVT).
-
Test Compounds: Parent compound and analogs (10 mM stocks in DMSO).
-
Positive Controls: High-clearance compound (e.g., Verapamil, Midazolam) and low-clearance compound (e.g., Warfarin).[14]
-
Buffers: 100 mM Potassium Phosphate Buffer, pH 7.4.[15]
-
Cofactor Solution: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[16]
-
Quenching Solution: Acetonitrile (ACN) containing an internal standard (IS) (e.g., Tolbutamide, a compound structurally distinct from the analytes).
-
Equipment: 37°C shaking water bath, centrifuge, 96-well plates, multichannel pipettors, LC-MS/MS system.[14][17]
C. Step-by-Step Procedure:
-
Preparation:
-
Thaw liver microsomes on ice. Prepare a microsomal working solution (e.g., 1 mg/mL) in cold phosphate buffer.
-
Prepare test compound and control working solutions by diluting stock solutions in buffer to an intermediate concentration (e.g., 100 µM).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions. Keep on ice.
-
-
Incubation Setup (96-well plate):
-
For each compound, prepare two sets of incubations: one "+NADPH" and one "-NADPH" (negative control). The "-NADPH" control is critical to ensure that compound loss is due to enzymatic metabolism and not chemical instability or non-specific binding.[14]
-
Add the microsomal working solution to each well.
-
Add the test compound/control working solutions to the appropriate wells to achieve a final substrate concentration of 1 µM . This concentration is typically below the Michaelis-Menten constant (Km) for most CYP enzymes, ensuring first-order kinetics.[15]
-
Pre-incubation: Place the plate in the 37°C shaking water bath for 5-10 minutes to allow the components to reach thermal equilibrium.
-
-
Initiating the Reaction:
-
To start the reaction, add the pre-warmed NADPH solution to the "+NADPH" wells.
-
To the "-NADPH" wells, add an equivalent volume of buffer.
-
Immediately remove an aliquot from each well for the T=0 time point and transfer it to a separate 96-well plate containing the cold ACN/IS quenching solution. This stops the enzymatic reaction and precipitates proteins.
-
-
Time Course Sampling:
-
Continue incubating the reaction plate at 37°C.
-
At subsequent time points (e.g., 5, 15, 30, and 60 minutes ), remove aliquots from each reaction well and quench them in the collection plate.[14]
-
-
Sample Processing & Analysis:
-
Once all time points are collected, seal the collection plate and centrifuge at high speed (e.g., 4000 x g for 10 min) to pellet the precipitated microsomal proteins.[16]
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS. Monitor the disappearance of the parent compound by measuring the peak area ratio of the analyte to the internal standard.[18][19]
-
D. Data Analysis:
-
Plot the natural logarithm (ln) of the percent remaining of the parent compound versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein) .[1]
Caption: Workflow for the In Vitro Microsomal Stability Assay.
Protocol: Metabolite Identification (Met-ID) Study
This protocol is designed to identify the structures of metabolites formed during incubation.
A. Objective: To identify the major metabolites of a test compound after incubation with liver microsomes, with and without Phase II cofactors.
B. Materials:
-
Same as Protocol 4.1, with the addition of:
-
Phase II Cofactor: Uridine 5'-diphospho-glucuronic acid (UDPGA) for glucuronidation.[12]
-
Analytical Equipment: High-Resolution Mass Spectrometer (HRMS) like a Q-TOF or Orbitrap system, capable of accurate mass measurements and MS/MS fragmentation.[20]
C. Step-by-Step Procedure:
-
Incubation:
-
Set up incubations similar to the stability assay, but typically at a higher substrate concentration (e.g., 10 µM) and for a fixed, longer time point (e.g., 60 minutes) to allow for metabolite formation.
-
Prepare three main conditions:
-
- Cofactors: Negative control for non-enzymatic degradation.
-
+ NADPH: To identify Phase I metabolites.
-
+ NADPH + UDPGA: To identify Phase I and subsequent Phase II glucuronide conjugates.[12]
-
-
Incubate at 37°C for 60 minutes.
-
Quench the reactions with cold acetonitrile.
-
-
Sample Processing & Analysis:
-
Process samples as described in Protocol 4.1 (centrifugation, supernatant transfer).
-
Analyze samples using LC-HRMS. The analysis involves two stages:
-
-
Data Interpretation:
-
Metabolite Searching: Compare the "- Cofactors" sample chromatogram to the "+ NADPH" and "+ NADPH + UDPGA" samples. Look for new peaks present only in the enzyme- and cofactor-active samples.
-
Mass Shift Analysis: Calculate the mass differences between the new peaks and the parent compound. Common mass shifts include:
-
+15.99 Da: Oxidation (Hydroxylation)
-
+176.03 Da: Glucuronidation (addition of glucuronic acid)
-
-28.03 Da (from ethyl): De-ethylation
-
-
Fragmentation Analysis: Compare the MS/MS fragmentation pattern of a metabolite to that of the parent compound. Shared fragments can help confirm the core structure and pinpoint the site of modification.[19][22]
-
Conclusion and Future Directions
This guide provides a framework for understanding and evaluating the metabolic stability of This compound and its analogs. Our predictive analysis, based on fundamental principles of drug metabolism, suggests that the α-hydroxyl group is the primary driver of clearance via glucuronidation, while the trifluoroethyl group serves as a robust metabolic shield.
The provided experimental protocols offer a clear, validated path to confirm these hypotheses. By systematically applying these in vitro tools, drug discovery teams can:
-
Rank-order compounds based on their intrinsic clearance.
-
Identify metabolic liabilities within a chemical series.
-
Guide the rational design of next-generation analogs with optimized pharmacokinetic profiles.
Future work should focus on executing these experiments to generate quantitative data, followed by in vivo pharmacokinetic studies in preclinical species to validate the in vitro-in vivo correlation (IVIVC). This iterative cycle of design, testing, and analysis is the engine of successful drug discovery.
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A Comparative Guide to the Validation of Analytical Methods for 2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide
For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. The validation of analytical methods ensures that the data generated is reliable, reproducible, and fit for its intended purpose. This guide provides a comprehensive comparison of potential analytical methods for the quantification and purity assessment of 2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide, a compound of interest in pharmaceutical synthesis.[1][2][3] Our focus will be on establishing a robust validation framework in line with the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[4][5][6][7][8][9][10][11][12][13][14][15]
The validation process is not a one-time event but a continuous lifecycle that begins with method development.[9] This guide will compare two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), providing the rationale for their selection and detailed protocols for their validation.
Analyte Characteristics and Method Selection
This compound possesses a molecular weight of 157.09 g/mol and a structure that suggests moderate polarity due to the hydroxyl and amide groups.[16] The presence of the trifluoroethyl group may impart some volatility. These characteristics make it amenable to analysis by both HPLC and GC, and the choice between them will depend on the specific requirements of the analysis, such as the nature of the sample matrix and the desired sensitivity.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. Given the analyte's polarity, reversed-phase HPLC with UV or mass spectrometry (MS) detection is a logical starting point.
-
Gas Chromatography (GC): A powerful technique for volatile and semi-volatile compounds. The trifluoroethyl group suggests that the analyte may be sufficiently volatile for GC analysis, potentially with derivatization to improve its chromatographic properties. GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) would be appropriate.
The Analytical Method Validation Workflow
The validation of an analytical procedure is a systematic process to demonstrate its suitability for the intended purpose.[14] The overall workflow is depicted below.
Caption: A flowchart illustrating the key phases of analytical method validation, from development to documentation.
Comparative Validation Protocols
The following sections detail the validation protocols for both HPLC-UV and GC-MS methods for the analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: This method separates the analyte from impurities based on its differential partitioning between a stationary phase (e.g., C18) and a mobile phase. Quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength.
Proposed Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and water gradient
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Gas Chromatography with Mass Spectrometry Detection (GC-MS)
Principle: This technique separates volatile compounds in the gas phase using a capillary column. The mass spectrometer then detects, identifies, and quantifies the analyte based on its mass-to-charge ratio.[17][18][19]
Proposed Initial Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250°C
-
Temperature Program: 80°C hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-300
Detailed Validation Parameters and Experimental Protocols
The following validation parameters must be assessed for both proposed methods, in accordance with ICH Q2(R2) guidelines.[4][13][20]
Caption: A diagram showing the interconnectedness of key analytical method validation parameters.
Specificity
Causality: Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5] A lack of specificity can be compensated for in some cases by using a combination of two or more procedures.[5]
Experimental Protocol:
-
Blank Analysis: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of the analyte.
-
Forced Degradation Study: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.
-
Analysis of Stressed Samples: Analyze the stressed samples to demonstrate that the analyte peak is well-resolved from any degradation product peaks. In HPLC-UV, peak purity analysis using a Diode Array Detector (DAD) can further support specificity. For GC-MS, the mass spectra of the analyte peak should be consistent across the peak.
Linearity and Range
Causality: Linearity establishes that the method's response is directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Experimental Protocol:
-
Standard Preparation: Prepare a series of at least five concentrations of the analyte spanning the expected working range (e.g., 50% to 150% of the target concentration).
-
Analysis: Analyze each concentration in triplicate.
-
Data Evaluation: Plot the mean response versus concentration and perform a linear regression analysis. The correlation coefficient (r²), y-intercept, and slope should be evaluated.
Accuracy
Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically determined through recovery studies.[5]
Experimental Protocol:
-
Spiked Sample Preparation: Spike a blank matrix with known amounts of the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Analysis: Analyze the spiked samples.
-
Calculation: Calculate the percentage recovery of the analyte at each concentration level.
Precision
Causality: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is assessed at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Alternatively, analyze nine determinations across the specified range (three concentrations, three replicates each).
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.
-
-
Data Evaluation: Calculate the mean, standard deviation, and relative standard deviation (RSD) for each set of measurements.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (based on the signal-to-noise ratio):
-
Determine Signal-to-Noise: Measure the signal-to-noise ratio of a series of low-concentration samples.
-
LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.
-
LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1. The LOQ should be confirmed by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.
Robustness
Causality: Robustness measures the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.[5]
Experimental Protocol:
-
Identify Critical Parameters:
-
HPLC: pH of the mobile phase, mobile phase composition, column temperature, flow rate.
-
GC: Inlet temperature, carrier gas flow rate, temperature ramp rate.
-
-
Vary Parameters: Deliberately vary each parameter within a realistic range (e.g., ±5% for flow rate).
-
Analyze Samples: Analyze a standard solution under each varied condition.
-
Evaluate Impact: Assess the effect of the variations on the analytical results (e.g., retention time, peak area, resolution).
Comparative Summary of Acceptance Criteria
The following table provides typical acceptance criteria for the validation of analytical methods for a pharmaceutical ingredient. These criteria should be defined in the validation protocol before initiating the study.
| Validation Parameter | HPLC-UV Method | GC-MS Method |
| Specificity | No interference at analyte retention time. Peak purity index > 0.995. | No co-eluting peaks with the same mass spectrum. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% |
| Precision (RSD) | ||
| - Repeatability | ≤ 1.0% | ≤ 2.0% |
| - Intermediate Precision | ≤ 2.0% | ≤ 3.0% |
| LOQ Precision (RSD) | ≤ 10% | ≤ 15% |
| Robustness | System suitability parameters pass under all varied conditions. | System suitability parameters pass under all varied conditions. |
Conclusion
Both HPLC-UV and GC-MS offer viable pathways for the analysis of this compound. The choice of method will depend on factors such as the presence of non-volatile impurities (favoring HPLC) or the need for high sensitivity and structural confirmation (favoring GC-MS). Regardless of the chosen technique, a rigorous validation process, grounded in the principles of ICH, FDA, and USP guidelines, is essential to ensure the generation of scientifically sound and defensible data. This guide provides the foundational framework for such a validation, emphasizing the causal logic behind each experimental step to foster a deeper understanding and successful implementation in a regulated laboratory environment.
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- gmp-compliance.org. (n.d.).
- ICH. (n.d.). Quality Guidelines.
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- ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum.
- Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
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- NIST. (n.d.). Ethanol, 2,2,2-trifluoro-.
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized "2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide"
For researchers, scientists, and drug development professionals, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of reliable and reproducible experimental outcomes. In the realm of fluorinated compounds, which are increasingly prevalent in modern pharmaceuticals due to their unique physicochemical properties, this stringency is paramount.[1][2] This guide provides an in-depth, technical comparison of analytical methodologies for assessing the purity of a key fluorinated building block, "2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide." We will delve into the causality behind experimental choices and present self-validating protocols to ensure the trustworthiness of your results.
The Synthetic Landscape and Potential Impurities
A robust purity assessment begins with a thorough understanding of the synthetic route, as this informs the potential impurity profile. A common and logical approach to synthesizing this compound involves the amidation of a glycolic acid derivative with 2,2,2-trifluoroethylamine.
A plausible synthetic pathway for this compound.
From this synthetic scheme, we can anticipate a range of potential impurities that must be monitored.
Potential impurities in the synthesis of the target molecule.
A critical potential impurity to consider is the formation of a dimer, which can arise from the reaction of the product with another molecule of the activated glycolic acid. The formation of such dimer impurities has been noted in the synthesis of similar structures like 2-amino-N-(2,2,2-trifluoroethyl) acetamide.[3]
A Multi-Pronged Analytical Approach for Purity Determination
No single analytical technique is sufficient to definitively determine the purity of a compound. A combination of chromatographic and spectroscopic methods provides a comprehensive and trustworthy assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[4]
Rationale for Method Selection: A reversed-phase HPLC method is ideal for separating the relatively polar product from potentially less polar starting materials and byproducts. UV detection is suitable as the amide bond provides a chromophore.
Self-Validating HPLC Protocol:
A robust HPLC method must be validated to ensure its performance. Key validation parameters include specificity, linearity, accuracy, precision, and robustness.[5][6][7]
-
System Suitability: Before any sample analysis, a system suitability test must be performed. This involves injecting a standard solution multiple times to ensure the system is operating correctly. Acceptance criteria typically include:
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
Relative standard deviation (RSD) of peak area and retention time: ≤ 2.0%
-
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended to separate a wide range of potential impurities.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the synthesized product in the initial mobile phase composition (95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative purity determination (qNMR). For fluorinated compounds, both ¹H and ¹⁹F NMR are highly informative.
¹H NMR: Provides information on the proton environment in the molecule. The presence of characteristic peaks and their integration values can confirm the structure and identify proton-containing impurities.
¹⁹F NMR: This is particularly powerful for fluorinated compounds.[8] The ¹⁹F nucleus has a 100% natural abundance and a wide chemical shift range, which often leads to better-resolved spectra with less signal overlap compared to ¹H NMR.[9] This makes it excellent for detecting and quantifying fluorine-containing impurities.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Pay close attention to the integration of the methylene and hydroxyl protons relative to the trifluoroethyl protons.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional fluorine spectrum. The trifluoromethyl group should appear as a single peak (or a triplet if coupled to the adjacent methylene protons, depending on the solvent and instrument resolution).
-
The presence of other fluorine-containing signals would indicate impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for identifying and quantifying volatile and semi-volatile impurities.
Rationale for Method Selection: This method is well-suited for detecting residual starting materials such as 2,2,2-trifluoroethylamine and other low molecular weight byproducts. Derivatization may be necessary to increase the volatility of the target molecule and any polar impurities.[10]
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C, hold for 5 minutes.
-
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-400
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate. For the analysis of the main component, derivatization of the hydroxyl group (e.g., silylation) might be necessary to improve its thermal stability and chromatographic behavior.
Comparison of Analytical Methods
| Method | Principle | Strengths | Weaknesses | Best For |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | High resolution, quantitative, robust, widely applicable.[4] | May require method development, not all impurities have a UV chromophore. | Quantifying known and unknown impurities, routine quality control. |
| ¹H NMR | Nuclear spin transitions in a magnetic field. | Provides structural information, can be quantitative (qNMR). | Lower sensitivity than chromatographic methods, complex spectra for mixtures. | Structural confirmation, identifying proton-containing impurities. |
| ¹⁹F NMR | Similar to ¹H NMR, but for the ¹⁹F nucleus. | High sensitivity, large chemical shift dispersion, less signal overlap for fluorinated compounds.[9] | Only detects fluorine-containing species. | Detecting and quantifying fluorinated impurities. |
| GC-MS | Separation based on volatility followed by mass-based detection. | Excellent for volatile impurities, high sensitivity, provides molecular weight and fragmentation data.[11] | Not suitable for non-volatile or thermally labile compounds without derivatization. | Detecting residual starting materials and low molecular weight byproducts. |
Workflow for Comprehensive Purity Assessment
A logical and efficient workflow ensures that all potential impurities are addressed.
Workflow for the comprehensive purity assessment of the synthesized product.
By employing this multi-faceted approach, researchers can be confident in the purity of their synthesized this compound, leading to more reliable and reproducible results in downstream applications.
References
- WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)
- Mihon, M., et al. (2016). VALIDATION OF THE HPLC METHOD FOR DETERMINATION OF IDENTITY AND RADIOCHEMICAL PURITY OF [18F]NaF. University POLITEHNICA of Bucharest Scientific Bulletin, Series B, 78(1).
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Validation of the HPLC method for determination of identity and radiochemical purity of [18F]NaF. ResearchGate. [Link]
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-
Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection. PubMed. [Link]
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Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed. [Link]
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Fluorination Methods for Drug Discovery and Development. ResearchGate. [Link]
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VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). INIS-IAEA. [Link]
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Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings. PMC - NIH. [Link]
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Fluorination methods for drug discovery and development. PubMed. [Link]
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2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines. Organic Chemistry Portal. [Link]
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Organic & Biomolecular Chemistry. SciSpace. [Link]
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Analysis of Polymer Extracts by Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry With Electron and Chemical Ionization. [Link]
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Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Analyst (RSC Publishing). [Link]
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Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. Neliti. [Link]
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2-Amino-N-(2,2,2-trifluoroethyl)acetamide. PubChem. [Link]
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Review on the modern analytical advancements in impurities testing. [Link]
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Live qualification/validation of purity methods for protein products. CS@Purdue. [Link]
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Predicted GC-MS Spectrum - Acetamide GC-MS (Non-derivatized) - 70eV, Positive (HMDB0031645). Human Metabolome Database. [Link]
-
A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. NIH. [Link]
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19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. MDPI. [Link]
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CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. Ukrainian Chemistry Journal. [Link]
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benchmarking the synthesis of "2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide" against other methods
Introduction
2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide is a valuable fluorinated building block in medicinal chemistry and drug development. The incorporation of the trifluoroethyl group can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[1] This guide provides a comparative analysis of the primary synthetic routes to this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies. We will delve into the mechanistic underpinnings, practical considerations, and expected outcomes of each approach, supported by representative experimental protocols.
Synthetic Strategies: An Overview
The synthesis of this compound fundamentally involves the formation of an amide bond between a glycolic acid synthon and 2,2,2-trifluoroethylamine. The choice of synthetic route is often a trade-off between factors such as starting material availability, reaction efficiency, scalability, and the need for protecting groups. This guide will benchmark three common and logical approaches:
-
Direct Amidation of Glycolic Acid via Carbodiimide Coupling: A modern and efficient method that directly couples the carboxylic acid and amine.
-
Aminolysis of a Glycolic Acid Ester: A classical approach involving the reaction of an ester with the amine.
-
Schotten-Baumann Reaction with a Protected Glycolic Acid Derivative: A robust, two-step method that utilizes a more reactive acyl chloride.
Methodology Showdown: A Comparative Analysis
The following table summarizes the key performance indicators for each synthetic route, providing a clear comparison to aid in methodological selection.
| Parameter | Method 1: Carbodiimide Coupling | Method 2: Aminolysis of Methyl Glycolate | Method 3: Schotten-Baumann & Deprotection |
| Starting Materials | Glycolic acid, 2,2,2-trifluoroethylamine, DCC/EDC, HOBt | Methyl glycolate, 2,2,2-trifluoroethylamine | Acetoxyacetyl chloride, 2,2,2-trifluoroethylamine, Base (e.g., Pyridine, Triethylamine), Methanol, Base (for deprotection) |
| Reaction Steps | 1 | 1 | 2 |
| Typical Yield | Good to Excellent (70-90%)[2] | Moderate to Good (yields can be variable) | High (overall) |
| Reaction Conditions | Mild (often room temperature) | Harsher (often requires heating) | Mild to moderate |
| Key Reagents | DCC or EDC, HOBt | None (can be run neat or with a solvent) | Pyridine or other non-nucleophilic base |
| Byproducts | Dicyclohexylurea (DCU) or water-soluble urea derivative | Methanol | Pyridinium hydrochloride, Methyl acetate |
| Purification | Filtration to remove DCU, followed by standard workup and chromatography | Distillation to remove methanol, followed by workup and chromatography | Aqueous workup to remove base and salts, followed by purification of the intermediate and final product. |
| Scalability | Good, though cost of coupling agents can be a factor. | Good, particularly for industrial applications. | Excellent, a well-established and robust method. |
| Advantages | High yields, mild conditions, avoids the need for protecting groups. | Atom-economical, uses readily available starting materials. | Utilizes a highly reactive acyl chloride, leading to clean and fast reactions. |
| Disadvantages | Formation of urea byproduct can complicate purification; coupling agents can be expensive. | Can require forcing conditions (heat); may result in incomplete conversion. | Two-step process adds complexity; requires a protection/deprotection sequence. |
Detailed Synthetic Protocols & Mechanistic Insights
Method 1: Direct Amidation via Carbodiimide Coupling
This approach represents a modern and highly efficient route for amide bond formation. Coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[2] The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) is common practice to suppress side reactions and minimize racemization if chiral centers are present.
Mechanism: The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate to form the amide bond, releasing dicyclohexylurea (DCU) as a byproduct.
Experimental Protocol: Direct Amidation of Glycolic Acid
-
To a stirred solution of glycolic acid (1.0 eq.) and 1-hydroxybenzotriazole (HOBt) (1.1 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 2,2,2-trifluoroethylamine (1.0 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Logical Flow of Carbodiimide Coupling
Caption: Activation of glycolic acid by DCC followed by nucleophilic attack of the amine.
Method 2: Aminolysis of a Glycolic Acid Ester
The direct reaction of an ester with an amine, known as aminolysis, is a straightforward and atom-economical approach to amide synthesis.[3] This method avoids the use of coupling agents or protecting groups. However, the lower reactivity of esters compared to acyl chlorides often necessitates higher temperatures or longer reaction times to drive the reaction to completion.
Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates the alkoxy group (e.g., methoxide) to yield the amide.
Experimental Protocol: Aminolysis of Methyl Glycolate
-
In a sealed tube, combine methyl glycolate (1.0 eq.) and 2,2,2-trifluoroethylamine (1.2 eq.).
-
Heat the mixture to 80-100 °C and stir for 24-48 hours.
-
Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS) or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess amine and methanol byproduct under reduced pressure.
-
The crude product can be purified by distillation or column chromatography on silica gel to yield this compound.
Aminolysis Reaction Pathway
Caption: Nucleophilic attack of the amine on the ester followed by elimination of methanol.
Method 3: Schotten-Baumann Reaction with a Protected Glycolic Acid Derivative
The Schotten-Baumann reaction is a classic and highly reliable method for synthesizing amides from amines and acid chlorides.[4][5][6] Due to the bifunctional nature of glycolic acid, the hydroxyl group must be protected to prevent unwanted side reactions. A common protecting group for this purpose is the acetyl group, leading to the use of acetoxyacetyl chloride as the starting material. The final step involves the deprotection of the acetyl group to reveal the desired hydroxyl functionality.
Mechanism: The reaction proceeds through a nucleophilic acyl substitution. The amine attacks the highly electrophilic carbonyl carbon of the acyl chloride. The resulting tetrahedral intermediate collapses, expelling the chloride ion. A base, typically a non-nucleophilic amine like pyridine or triethylamine, is used to neutralize the HCl generated during the reaction.[7] The subsequent deprotection is a simple hydrolysis of the ester.
Experimental Protocol: Schotten-Baumann Reaction and Deprotection
Step A: Synthesis of N-(2,2,2-trifluoroethyl)-2-acetoxyacetamide
-
Dissolve 2,2,2-trifluoroethylamine (1.0 eq.) and pyridine (1.1 eq.) in anhydrous DCM at 0 °C.
-
Slowly add a solution of acetoxyacetyl chloride (1.05 eq.) in anhydrous DCM to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield N-(2,2,2-trifluoroethyl)-2-acetoxyacetamide.
Step B: Deprotection to this compound
-
Dissolve the N-(2,2,2-trifluoroethyl)-2-acetoxyacetamide from Step A in methanol.
-
Add a catalytic amount of a base, such as sodium methoxide or potassium carbonate.
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the mixture with a weak acid (e.g., Amberlyst resin).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography to obtain this compound.
Two-Step Schotten-Baumann and Deprotection Workflow
Caption: A two-step synthesis involving acylation followed by deprotection.
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound depends on the specific requirements of the researcher.
-
For high-yield, small- to medium-scale syntheses where mild conditions are paramount, Method 1 (Carbodiimide Coupling) is highly recommended. Its directness and efficiency are significant advantages, provided the cost of the coupling agent and the removal of the urea byproduct are not prohibitive.
-
For large-scale, cost-effective production , Method 2 (Aminolysis) presents an attractive option due to its simplicity and the low cost of starting materials. However, optimization of reaction conditions (temperature and time) is crucial to achieve satisfactory conversion rates.
-
Method 3 (Schotten-Baumann) offers a robust and reliable synthesis that is easily scalable. While it involves an additional protection/deprotection sequence, the high reactivity of the acyl chloride often leads to cleaner reactions and straightforward purifications, making it a dependable choice in many synthetic campaigns.
Ultimately, the selection of the most appropriate method will be guided by a careful consideration of the experimental goals, available resources, and the scale of the synthesis.
References
-
Schotten–Baumann reaction - Grokipedia. [Link]
-
Chemistry Schotten Baumann Reaction - SATHEE. [Link]
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Schotten–Baumann reaction - Wikipedia. [Link]
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Schotten-Baumann Reaction. [Link]
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Schotten-Baumann Reaction - Organic Chemistry Portal. [Link]
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This compound - MySkinRecipes. [Link]
-
Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization - Reaction Chemistry & Engineering (RSC Publishing). [Link]
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Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. [Link]
-
Protection and Deprotection - CEM Corporation. [Link]
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- 4. grokipedia.com [grokipedia.com]
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- 7. Schotten-Baumann Reaction [organic-chemistry.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide
This guide provides a detailed protocol for the safe handling and disposal of 2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide (CAS No. 1153759-00-2). As a fluorinated organic compound, its disposal requires specific procedures to ensure laboratory safety and environmental compliance. Adherence to these steps is critical for protecting personnel and minimizing ecological impact. This document synthesizes regulatory standards with practical, field-proven insights for researchers and drug development professionals.
Hazard Identification and Risk Assessment
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate its handling and disposal requirements.
The primary hazards are summarized below.[1] The GHS pictogram associated with this compound is GHS07, an exclamation mark indicating moderate hazards.[1]
| Hazard Class | GHS Code | Description | Causality and Implications for Handling |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | Ingestion can lead to adverse health effects. Strict prohibition of eating, drinking, or smoking in handling areas is mandatory. In case of ingestion, immediate medical attention is required. |
| Skin Irritation | H315 | Causes skin irritation | Direct contact can cause redness, itching, or inflammation. This necessitates the use of chemical-resistant gloves and a lab coat to prevent exposure. |
| Eye Irritation | H319 | Causes serious eye irritation | Vapors or splashes can cause significant, potentially damaging, eye irritation. Chemical safety goggles or a face shield are essential PPE. |
| Respiratory Irritation | H335 | May cause respiratory irritation | Inhalation of vapors or aerosols can irritate the respiratory tract. All handling of this liquid chemical should be performed within a certified chemical fume hood to ensure proper ventilation.[2][3][4] |
Personal Protective Equipment (PPE) and Safe Handling
Before handling this compound, a pre-operational check of safety equipment is mandatory. The following PPE provides a primary barrier against exposure.
-
Hand Protection : Wear nitrile or other chemically-resistant gloves. Always inspect gloves for tears or punctures before use.
-
Eye Protection : Use chemical safety goggles that provide a complete seal around the eyes.[4][5] A face shield should be used in addition to goggles when there is a significant risk of splashing.
-
Skin and Body Protection : A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically-resistant apron is recommended.
-
Ventilation : Always handle this compound inside a properly functioning chemical fume hood to minimize inhalation exposure.[4]
Waste Disposal Protocol: A Step-by-Step Guide
The trifluoroethyl group classifies this compound as a halogenated organic waste . This is the single most important factor determining its disposal pathway. Halogenated wastes cannot be mixed with non-halogenated streams due to differences in required disposal methods and associated costs.[6][7][8]
Step 1: Select the Correct Waste Container
-
Obtain a designated "Halogenated Organic Waste" container. These are typically supplied by your institution's Environmental Health & Safety (EHS) department.
-
The container must be made of a compatible material (e.g., high-density polyethylene) and have a screw-top, vapor-tight lid to prevent leaks and fugitive emissions.[6][9]
Step 2: Properly Label the Waste Container
-
Label the container before adding any waste.[9]
-
The label must include:
Step 3: Waste Accumulation
-
Dispense the waste directly into the labeled container within a fume hood.
-
Keep the waste container securely closed at all times, except when actively adding waste.[6][9] This is a critical step to prevent the release of harmful vapors.
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6] The SAA must have secondary containment (e.g., a larger bin) capable of holding the entire volume of the container in case of a leak.[6][8]
-
Crucial Segregation Rules :
Step 4: Arranging for Final Disposal
-
Fill the waste container to no more than 90% of its capacity to allow for vapor expansion.[7]
-
Once the container is full or has been in use for a maximum of 3 months, arrange for its collection.[8]
-
Contact your institution's EHS department to request a waste pickup.[6] Follow their specific procedures for scheduling.
-
The ultimate disposal method will be managed by a licensed chemical destruction facility, likely through high-temperature incineration, which is necessary for breaking down halogenated organic compounds safely.[11]
Disposal Decision Workflow
The following diagram outlines the critical decision points in the disposal process for this compound.
Caption: Disposal workflow from initial handling to final disposal.
Spill Management Protocol
Accidents can happen, and a clear, pre-defined response plan is essential.
For Minor Spills (contained within the fume hood):
-
Alert colleagues in the immediate area.
-
Wearing your full PPE, contain the spill using chemical absorbent pads or granules.[9]
-
Place all contaminated absorbent materials into a heavy-duty plastic bag or a dedicated solid waste container.
-
Seal and label the container as "Hazardous Waste" with the chemical's name.
For Major Spills (outside of a fume hood or large volume):
-
Evacuate the immediate area immediately.[9]
-
Alert all nearby personnel and activate the nearest fire alarm if necessary to facilitate a wider evacuation.
-
Call your institution's emergency number (e.g., Campus Safety) and the EHS office.[6][9]
-
Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so. Await the arrival of the professional response team.
By internalizing and adhering to this comprehensive guide, you contribute to a culture of safety and ensure that your critical research is conducted with the utmost responsibility.
References
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
- Temple University Environmental Health and Radiation Safety. (2021, October). Halogenated Solvents in Laboratories.
- Sigma-Aldrich. This compound. Product Page.
- ETH Zürich. (2021). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Thermo Fisher Scientific. (2024, March 29). Safety Data Sheet for 2-Chloro-N-(hydroxymethyl)acetamide.
- Echemi. Acetamide, 2-amino-N-(2,2,2-trifluoroethyl)-, hydrochloride (1:1)
- Fisher Scientific.
- Angene Chemical. (2021, May 1). Safety Data Sheet for 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride.
- University of Oslo. (2024, November 11). Chemical and Hazardous Waste Guide.
- Kemicentrum, Lund University. (2025, January 13). 8.1 Organic solvent waste.
- Fisher Scientific. Safety Data Sheet for 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride.
- Thermo Fisher Scientific. (2025, September 16).
- Fisher Scientific. (2024, March 7). Safety Data Sheet for 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride.
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- 2. fishersci.com [fishersci.com]
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- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.fi [fishersci.fi]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. ethz.ch [ethz.ch]
- 8. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. mn.uio.no [mn.uio.no]
- 11. echemi.com [echemi.com]
Navigating the Safe Handling of 2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the introduction of novel chemical entities into the laboratory workflow necessitates a robust and intuitive understanding of their handling and safety requirements. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide (CAS Number: 1153759-00-2), a compound of interest in various synthetic applications. Our objective is to furnish you with the critical knowledge to not only ensure personnel safety but also to maintain the integrity of your research.
Immediate Hazard Assessment and Core Safety Directives
This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] A comprehensive understanding of these hazards is the foundation of safe handling.
Core Directives:
-
Avoid Ingestion, Inhalation, and Contact: Due to its acute oral toxicity and irritant properties, all handling procedures must be designed to minimize the possibility of ingestion, inhalation of dust or aerosols, and direct contact with skin and eyes.[1][2]
-
Work in a Controlled Environment: All operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Emergency Preparedness: Ensure that an eyewash station and a safety shower are readily accessible and in good working order in the immediate vicinity of the handling area.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for handling this compound. The causality is clear: the trifluoromethyl group and the acetamide functionality necessitate a stringent barrier to prevent chemical exposure.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Safety Goggles with Side Shields or a Face Shield | Conforming to EN 166 (EU) or NIOSH (US) standards is mandatory to protect against splashes and airborne particles that can cause serious eye irritation.[2][3] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contamination.[2] |
| Body | Laboratory Coat or Chemical-Resistant Apron | A fully fastened lab coat provides a primary barrier against accidental spills. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron is advised. |
| Respiratory | NIOSH/MSHA Approved Respirator | In situations where dust or aerosols may be generated and ventilation is inadequate, a respirator is essential to prevent respiratory tract irritation.[3] |
Operational Plan: From Receipt to Reaction
A systematic workflow is paramount for safe and efficient use of this compound.
Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant hazard pictograms.
-
Store: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] Keep the container tightly closed when not in use.[5]
Handling and Use: A Step-by-Step Protocol
-
Preparation: Before handling, ensure you are wearing the full complement of prescribed PPE. Prepare your workspace within the chemical fume hood by lining the surface with absorbent, disposable bench paper.
-
Weighing: If weighing the solid compound, do so in a manner that minimizes dust generation. A weighing boat or enclosed balance is recommended.
-
Dissolving: When preparing solutions, add the solid slowly to the solvent to avoid splashing.
-
Reaction: Conduct all reactions within the fume hood. Monitor the reaction for any unexpected changes.
-
Post-Handling: After use, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[2]
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure or spill, immediate and correct action is crucial.
| Emergency Situation | Immediate Action Steps |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
| Minor Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[2] Clean the spill area thoroughly. |
| Major Spill | Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately. |
Disposal Plan: Responsible Stewardship
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
Disposal Protocol:
-
Segregate: Do not mix this waste with other waste streams.
-
Contain: Collect all waste in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Dispose: Arrange for disposal through your institution's EHS department in accordance with all local, state, and federal regulations.[6]
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.
References
-
Capot Chemical. (2025, December 22). Material Safety Data Sheet. Retrieved from [Link]
-
Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
